molecular formula C10H13N5O3 B3261283 2'-Deoxy-L-adenosine CAS No. 3413-66-9

2'-Deoxy-L-adenosine

Katalognummer: B3261283
CAS-Nummer: 3413-66-9
Molekulargewicht: 251.24 g/mol
InChI-Schlüssel: OLXZPDWKRNYJJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Adenine deoxyribonucleoside, more commonly known as 2'-Deoxyadenosine (dA or dAdo), is a fundamental purine deoxyribonucleoside and a critical building block of DNA . It consists of a nucleobase, adenine, linked to a deoxyribose sugar moiety, distinguishing it from adenosine by the replacement of a hydroxyl group with hydrogen at the 2' position of the sugar . In double-stranded DNA, deoxyadenosine pairs with deoxythymidine (T) via two hydrogen bonds, which is essential for maintaining genetic code stability and integrity . This compound is integral to cellular function, serving as a precursor for deoxyadenosine nucleotides, including the essential energy currency adenosine triphosphate (ATP) in its deoxy form . Its role extends to being a component of crucial enzyme cofactors such as nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD) . Researchers utilize adenine deoxyribonucleoside to study the purine salvage pathway, a key metabolic route for recycling purine bases and synthesizing nucleotides . It is also a vital substrate in investigations of nucleotide metabolism and energy restoration processes, where studies have shown its potential, in combination with other substrates, to foster rapid ATP restoration in ATP-depleted cells like astrocytes . Furthermore, its accumulation in T lymphocytes due to a deficiency in the enzyme adenosine deaminase (ADA) is a well-characterized mechanism that results in cell death, providing a critical model for studying Adenosine Deaminase Severe Combined Immunodeficiency (ADA-SCID) . For analytical purposes, high-purity adenine deoxyribonucleoside serves as a standard in methods like RP-HPLC for the identification and quantification of adenine nucleotides in complex biological samples . Offered as a high-purity solid, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can rely on it for studies in molecular biology, biochemistry, immunology, and cell signaling.

Eigenschaften

IUPAC Name

5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXZPDWKRNYJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862485
Record name 9-(2-Deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958-09-8, 13276-53-4, 3413-66-9
Record name deoxyadenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name deoxyadenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC100793
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100793
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .alpha.-Deoxyadenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name deoxyadenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

An In-depth Technical Guide to 2'-Deoxy-L-adenosine: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-L-adenosine, an L-nucleoside analog, has emerged as a molecule of significant interest in the field of antiviral drug development. This technical guide provides a comprehensive overview of its discovery as a potent and selective inhibitor of the Hepatitis B virus (HBV), detailed methodologies for its chemical synthesis, and an exploration of its mechanism of action. Quantitative data from key studies are summarized, and experimental protocols are provided to facilitate further research and development. Visual diagrams of synthetic workflows and biological pathways are included to offer a clear and concise understanding of the core concepts.

Discovery and Significance

The discovery of this compound as a potent antiviral agent was a significant milestone in the exploration of L-nucleosides for therapeutic applications. A pivotal study by Standring et al. in 2001 identified a series of "unnatural" β-L-2'-deoxynucleosides, including this compound (LdA), that demonstrated potent and specific inhibition of Hepatitis B Virus (HBV) replication.[1][2] This discovery was particularly noteworthy because, at the time, most biologically active nucleoside analogs were of the natural D-configuration.

The key finding of this research was that the presence of a hydroxyl group at the 3'-position of the β-L-2'-deoxyribose sugar conferred specific anti-hepadnavirus activity.[1][2] this compound, along with its counterparts β-L-2'-deoxycytidine (LdC) and β-L-thymidine (LdT), exhibited the most potent and selective antiviral effects against HBV.[2]

Antiviral Activity

In in vitro studies using the 2.2.15 cell line, which contains the HBV genome, this compound effectively inhibited HBV DNA replication in a dose-dependent manner.[3] Importantly, this antiviral activity was shown to be highly specific to hepadnaviruses, with no significant effect on a panel of 15 other RNA and DNA viruses.[1]

Further in vivo studies in the woodchuck model of chronic HBV infection demonstrated that once-daily oral administration of this compound led to a remarkable reduction in viral load, by as much as 10⁸ genome equivalents per milliliter of serum, without any observable drug-related toxicity.[1] This potent in vivo efficacy highlighted the therapeutic potential of this compound for the treatment of chronic HBV infection.

Table 1: In Vitro Anti-HBV Activity of this compound and Related Compounds [1][2]

Compound50% Effective Concentration (EC₅₀) (µM)
This compound (LdA) 0.1 - 0.5
β-L-2'-deoxycytidine (LdC)0.1 - 0.5
β-L-thymidine (LdT)0.5 - 1.0

Chemical Synthesis of this compound

The synthesis of this compound presents a stereochemical challenge due to the unnatural L-configuration of the deoxyribose sugar. The general approach involves the synthesis of a suitable L-2-deoxyribose derivative followed by a stereoselective glycosylation reaction with an adenine (B156593) base.

Synthesis of L-2-Deoxyribose Precursor

A common strategy for obtaining L-2-deoxyribose is through the chemical transformation of a readily available L-sugar, such as L-arabinose. This multi-step process typically involves protection of hydroxyl groups, deoxygenation at the 2'-position, and subsequent functionalization to create a suitable glycosyl donor.

Stereoselective Glycosylation

The key step in the synthesis of this compound is the formation of the N-glycosidic bond between the L-2-deoxyribose moiety and the N9 position of adenine with the correct β-anomeric configuration. The Vorbrüggen glycosylation is a widely used and effective method for this transformation.[4] This reaction typically involves the coupling of a silylated nucleobase with a protected sugar derivative in the presence of a Lewis acid catalyst.[5][6]

The stereoselectivity of the glycosylation can be influenced by the choice of protecting groups on the sugar, the solvent, and the Lewis acid catalyst.

Synthesis_Workflow cluster_sugar L-2-Deoxyribose Synthesis cluster_base Base Preparation cluster_coupling Glycosylation & Deprotection L-Arabinose L-Arabinose Protected_L-Arabinose Protected_L-Arabinose L-Arabinose->Protected_L-Arabinose Protection Deoxygenation Deoxygenation Protected_L-Arabinose->Deoxygenation Activation & Reduction Glycosyl_Donor Glycosyl_Donor Deoxygenation->Glycosyl_Donor Functionalization Coupling Vorbrüggen Glycosylation Glycosyl_Donor->Coupling Adenine Adenine Silylated_Adenine Silylated_Adenine Adenine->Silylated_Adenine Silylation Silylated_Adenine->Coupling Protected_LdA Protected This compound Coupling->Protected_LdA Final_Product This compound Protected_LdA->Final_Product Deprotection

Figure 1: General synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on general principles of L-nucleoside synthesis. Specific reaction conditions, yields, and purification methods would need to be optimized based on literature procedures for analogous compounds.

Step 1: Synthesis of a Protected L-2-Deoxyribose Glycosyl Donor (e.g., 1-chloro-3,5-di-O-p-toluoyl-α-L-erythro-pentofuranose)

  • Starting Material: L-Arabinose is converted to a suitable protected intermediate, for example, methyl 3,5-di-O-p-toluoyl-α-L-arabinofuranoside.

  • Deoxygenation: The 2'-hydroxyl group is removed. This can be achieved through a Barton-McCombie deoxygenation or by conversion to a thioester followed by radical reduction.

  • Anomeric Activation: The anomeric position is activated to facilitate glycosylation, for instance, by conversion to a glycosyl halide (e.g., chloride or bromide).

Step 2: Silylation of Adenine

  • Adenine is suspended in a suitable solvent (e.g., anhydrous acetonitrile).

  • A silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), is added in excess.

  • The mixture is heated under an inert atmosphere (e.g., argon) until a clear solution is obtained, indicating the formation of persilylated adenine.

Step 3: Vorbrüggen Glycosylation

  • The silylated adenine solution is cooled to 0°C.

  • The protected L-2-deoxyribose glycosyl donor, dissolved in an anhydrous solvent (e.g., acetonitrile), is added.

  • A Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is added dropwise.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • The reaction is quenched, and the crude product is purified by column chromatography to yield the protected β-L-2'-deoxyadenosine.

Step 4: Deprotection

  • The protected nucleoside is dissolved in a methanolic solution of a base, such as sodium methoxide.

  • The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • The reaction is neutralized, and the solvent is removed under reduced pressure.

  • The final product, this compound, is purified by recrystallization or column chromatography.

Table 2: Illustrative Synthesis Data (Hypothetical)

StepReactionReagentsSolventTemp (°C)Time (h)Yield (%)
1Glycosyl Donor SynthesisMultiple stepsVariousVariousVarious~50
2Silylation of AdenineBSAAcetonitrile802>95
3Vorbrüggen GlycosylationTMSOTfAcetonitrile0 to RT12~70
4DeprotectionNaOMeMethanolRT4~90
Overall ~31.5

Note: This data is illustrative and not based on a specific literature report for this compound.

Mechanism of Action

The antiviral activity of this compound is dependent on its intracellular phosphorylation to the corresponding 5'-triphosphate.[1] This metabolic activation is carried out by host cellular kinases.

Mechanism_of_Action LdA This compound (LdA) LdAMP LdA-monophosphate (LdAMP) LdA->LdAMP Adenosine Kinase LdADP LdA-diphosphate (LdADP) LdAMP->LdADP Nucleoside Monophosphate Kinase LdATP LdA-triphosphate (LdATP) LdADP->LdATP Nucleoside Diphosphate (B83284) Kinase HBV_Polymerase HBV DNA Polymerase LdATP->HBV_Polymerase Competitive Inhibition Inhibition Inhibition of Viral DNA Synthesis HBV_Polymerase->Inhibition

Figure 2: Intracellular activation and mechanism of action of this compound.
Intracellular Phosphorylation

This compound is a substrate for cellular nucleoside and nucleotide kinases, which sequentially phosphorylate it to the monophosphate (LdAMP), diphosphate (LdADP), and finally the active triphosphate (LdATP) form.[1] The efficiency of this phosphorylation cascade is a critical determinant of the compound's antiviral potency. Studies have shown that these L-nucleoside analogs are efficiently converted to their active triphosphate metabolites, which exhibit a long intracellular half-life.[1]

Inhibition of HBV DNA Polymerase

The active metabolite, this compound triphosphate (LdATP), acts as a competitive inhibitor of the HBV DNA polymerase (which also functions as a reverse transcriptase).[7] LdATP mimics the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), and competes for binding to the active site of the viral polymerase.

The incorporation of LdAMP into the growing viral DNA chain leads to chain termination. This is because the L-configuration of the sugar moiety, once incorporated, prevents the formation of the subsequent phosphodiester bond, thereby halting viral DNA replication.[3]

Selectivity

A key advantage of this compound is its high selectivity for the viral polymerase over host cellular DNA polymerases. The 5'-triphosphates of this compound did not inhibit human DNA polymerases α, β, and γ at concentrations up to 100 µM.[7] This selectivity is crucial for minimizing cellular toxicity and accounts for the favorable safety profile observed in preclinical studies.[1] Furthermore, these L-nucleosides have been shown to not compromise mitochondrial function, a common side effect of some nucleoside reverse transcriptase inhibitors.[1][2]

Conclusion and Future Directions

This compound represents a promising class of antiviral agents with potent and selective activity against the Hepatitis B virus. Its discovery has broadened the landscape of nucleoside analog therapeutics, demonstrating that the "unnatural" L-configuration can confer significant and specific biological activity. The synthetic routes, though challenging, are well-established in principle, relying on stereocontrolled synthesis of the L-2-deoxyribose precursor and efficient glycosylation methods.

The mechanism of action, involving intracellular phosphorylation and subsequent inhibition of the viral polymerase, provides a clear rationale for its antiviral effects and its favorable selectivity profile.

Future research in this area may focus on:

  • Optimization of Synthesis: Developing more efficient and scalable synthetic routes to reduce the cost of production.

  • Prodrug Strategies: Designing prodrugs of this compound to enhance its oral bioavailability and intracellular delivery.

  • Combination Therapies: Evaluating the efficacy of this compound in combination with other anti-HBV agents to achieve superior viral suppression and prevent the emergence of drug resistance.[1]

  • Exploration of Other Therapeutic Areas: Investigating the potential of this compound and other L-nucleoside analogs against other viral infections or as anticancer agents.

This in-depth guide provides a solid foundation for researchers and drug development professionals to understand and further explore the potential of this compound as a valuable therapeutic agent.

References

An In-Depth Technical Guide to the Biochemical Properties of 2'-Deoxy-L-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-L-adenosine is a synthetic L-nucleoside analog that has demonstrated significant potential as a selective antiviral agent, particularly against the Hepatitis B virus (HBV). As the unnatural enantiomer of the naturally occurring 2'-deoxyadenosine, it exhibits unique biochemical properties that contribute to its therapeutic profile, including potent inhibition of viral replication and reduced cytotoxicity compared to its D-counterpart. This technical guide provides a comprehensive overview of the core biochemical properties of this compound, including its mechanism of action, metabolic activation, and quantitative data on its antiviral activity. Detailed experimental protocols and visual diagrams of key pathways are included to support further research and development of this promising compound.

Introduction

Nucleoside analogs have long been a cornerstone of antiviral therapy. The discovery that L-nucleosides, the enantiomers of natural D-nucleosides, possess potent biological activity has opened new avenues for drug development. These "unnatural" nucleosides often exhibit improved metabolic stability and a better safety profile. This compound (L-dA) is a prime example of such a compound, showing potent and selective inhibitory activity against hepadnaviruses like HBV. This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on the biochemical characteristics of this compound.

Physicochemical Properties

This compound is the L-enantiomer of the naturally occurring 2'-deoxy-D-adenosine. Its chemical structure consists of an adenine (B156593) base linked to a 2-deoxy-L-ribose sugar.

PropertyValueReference
Chemical Formula C₁₀H₁₃N₅O₃[1]
Molecular Weight 251.24 g/mol [1]
CAS Number 14365-45-8[2][3]
Appearance Solid[3]
Melting Point 186-187 °C[3]
LogP -0.5[3]

Biochemical Mechanism of Action

The antiviral activity of this compound is contingent upon its intracellular conversion to the active triphosphate form, this compound triphosphate (L-dATP). This process is catalyzed by host cell kinases.

Metabolic Activation Pathway

The metabolic activation of this compound is a critical step for its antiviral function. The proposed pathway involves sequential phosphorylation by cellular nucleoside and nucleotide kinases.

Metabolic_Activation This compound This compound L-dAMP This compound monophosphate This compound->L-dAMP Deoxycytidine Kinase (dCK) (and other nucleoside kinases) L-dADP This compound diphosphate L-dAMP->L-dADP Nucleoside Monophosphate Kinases L-dATP This compound triphosphate (Active) L-dADP->L-dATP Nucleoside Diphosphate Kinases

Figure 1: Proposed metabolic activation pathway of this compound.
Inhibition of HBV DNA Polymerase

The active metabolite, L-dATP, acts as a competitive inhibitor of the natural substrate, dATP, for the HBV DNA polymerase. Incorporation of L-dAMP into the growing viral DNA chain leads to chain termination, thus halting viral replication[4]. This is a key mechanism behind its potent anti-HBV activity. L-nucleoside analogs, once incorporated, are poor substrates for the subsequent addition of the next nucleotide, effectively stopping the DNA synthesis process.

HBV_Polymerase_Inhibition cluster_HBV_Replication HBV DNA Synthesis cluster_Inhibition Inhibition by L-dATP pgRNA pregenomic RNA template HBV_Pol HBV DNA Polymerase pgRNA->HBV_Pol binds to Growing_DNA Growing Viral DNA HBV_Pol->Growing_DNA incorporates dAMP Terminated_DNA Chain-Terminated Viral DNA HBV_Pol->Terminated_DNA incorporates L-dAMP dATP dATP (natural substrate) dATP->HBV_Pol binds to active site L-dATP This compound triphosphate (L-dATP) L-dATP->HBV_Pol competitively binds to active site

Figure 2: Mechanism of HBV DNA polymerase inhibition by L-dATP.

Quantitative Antiviral Activity and Cytotoxicity

The efficacy and selectivity of an antiviral compound are critical parameters. The following table summarizes the available quantitative data for this compound.

ParameterVirus/Cell LineValueReference
IC₅₀ Hepatitis B Virus (HBV)0.09 µM
CC₅₀ Not Specified>10 µM
Selectivity Index (SI) HBV>111

Note: The CC₅₀ and SI values are derived from a patent that states no significant cytotoxicity was observed at concentrations up to 10 µM.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

HBV Replication Assay in Cell Culture

This protocol is adapted from established methods for assessing the inhibition of HBV replication in vitro using the 2.2.15 cell line, which is a human hepatoblastoma cell line that constitutively expresses HBV.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound on HBV replication.

Materials:

  • 2.2.15 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Cell culture plates (24-well)

  • Reagents for DNA extraction

  • Reagents for Southern blot analysis or qPCR

Procedure:

  • Seed 2.2.15 cells in 24-well plates at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include a no-drug control.

  • Incubate the cells for 9 days, with medium changes every 3 days containing the respective concentrations of this compound.

  • After the incubation period, collect the cell culture supernatant.

  • Isolate extracellular HBV DNA from the supernatant.

  • Quantify the amount of HBV DNA using Southern blot analysis or qPCR.

  • The IC₅₀ value is calculated as the concentration of this compound that reduces the amount of extracellular HBV DNA by 50% compared to the no-drug control.

HBV_Replication_Assay_Workflow Seed Seed 2.2.15 cells in 24-well plates Treat Treat cells with serial dilutions of This compound Seed->Treat Incubate Incubate for 9 days with media changes every 3 days Treat->Incubate Collect Collect culture supernatant Incubate->Collect Extract Isolate extracellular HBV DNA Collect->Extract Quantify Quantify HBV DNA (Southern blot or qPCR) Extract->Quantify Calculate Calculate IC50 Quantify->Calculate

Figure 3: Workflow for the HBV replication assay.
In Vitro HBV DNA Polymerase Assay

This protocol outlines a method to assess the direct inhibitory effect of the triphosphate form of this compound on the enzymatic activity of HBV DNA polymerase.

Objective: To determine the inhibitory activity of this compound triphosphate (L-dATP) on HBV DNA polymerase.

Materials:

  • Recombinant HBV nucleocapsids containing active polymerase

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT, and KCl)

  • Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)

  • Radiolabeled dNTP (e.g., [α-³²P]dATP)

  • This compound triphosphate (L-dATP)

  • Reagents for polyacrylamide gel electrophoresis (PAGE) and autoradiography

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, three unlabeled dNTPs, and the radiolabeled dNTP.

  • Add varying concentrations of L-dATP to the reaction mixtures. Include a control without L-dATP.

  • Initiate the reaction by adding the recombinant HBV nucleocapsids.

  • Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding EDTA.

  • Isolate the newly synthesized radiolabeled DNA.

  • Separate the DNA products by PAGE.

  • Visualize the DNA products by autoradiography and quantify the band intensities.

  • Determine the concentration of L-dATP that causes 50% inhibition of DNA synthesis.

Synthesis

The synthesis of this compound can be achieved through various chemical routes. A common approach involves the stereospecific synthesis from an appropriate L-sugar precursor. A generalized synthetic scheme is presented below.

Synthesis_Scheme L-Sugar L-Ribose derivative Glycosylation Glycosylation with protected adenine L-Sugar->Glycosylation Deoxygenation Selective 2'-deoxygenation Glycosylation->Deoxygenation Deprotection Deprotection Deoxygenation->Deprotection L-dA This compound Deprotection->L-dA

Figure 4: Generalized synthetic scheme for this compound.

A detailed synthetic protocol can be adapted from methods described in the literature for the synthesis of L-nucleosides, often involving multiple steps of protection, activation, coupling, and deprotection.

Conclusion

This compound is a promising antiviral nucleoside analog with potent and selective activity against the Hepatitis B virus. Its mechanism of action, involving intracellular phosphorylation to the active triphosphate form and subsequent inhibition of the viral DNA polymerase, highlights the potential of L-nucleosides in antiviral drug discovery. The favorable cytotoxicity profile further enhances its therapeutic potential. The data and protocols presented in this guide are intended to facilitate further research and development of this compound and other L-nucleoside analogs as effective antiviral agents.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Differences Between L-Adenosine and D-Adenosine

Abstract

Adenosine (B11128), a purine (B94841) nucleoside, is a critical modulator of numerous physiological processes, primarily through interaction with four G protein-coupled receptor subtypes.[1] The naturally occurring and biologically active form is D-adenosine. Its enantiomer, L-adenosine, provides a vital tool for probing the stereochemical requirements of biological systems, including receptor binding and enzyme kinetics. Understanding the subtle yet profound structural differences between these enantiomers is paramount for the rational design of novel therapeutics. This guide provides a detailed examination of the core structural distinctions, outlines experimental protocols for their differentiation, and discusses the biological implications of their stereochemistry.

Core Structural Differences: A Matter of Chirality

L-adenosine and D-adenosine are enantiomers, meaning they are non-superimposable mirror images of each other.[2] This fundamental difference arises from the opposite stereochemical configuration at every chiral center within the ribose sugar moiety. While the adenine (B156593) base itself is achiral, its attachment to the chiral ribose sugar confers chirality to the entire molecule.

The IUPAC names highlight this difference:

  • D-Adenosine: (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol[1]

  • L-Adenosine: (2S,3S,4R,5S)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol[3]

This mirror-image relationship dictates that all intrinsic scalar properties, such as bond lengths and bond angles, are identical between the two forms. The defining structural differences manifest in their three-dimensional conformations, specifically in sugar pucker and the glycosidic bond torsion angle.

Ribose Sugar Pucker

The five-membered ribofuranose ring is not planar and exists in a dynamic equilibrium between various puckered conformations. The two most common forms are C2'-endo and C3'-endo. In these conformations, either the C2' or the C3' atom is displaced from the plane formed by the other four ring atoms.

  • C2'-endo: Associated with B-form DNA, the sugar ring is twisted such that the C2' atom is on the same side of the furanose ring as the C5' atom and the adenine base.

  • C3'-endo: Predominant in A-form RNA and DNA, the C3' atom is displaced on the same side as the C5' atom and the base.

While both L- and D-adenosine can adopt these puckers, the energetic landscape and the preferred equilibrium state can be influenced by their interaction with a chiral environment, such as an enzyme's active site or a receptor's binding pocket. The absolute configuration of the sugar dictates the spatial orientation of the hydroxyl groups, which in turn influences intramolecular hydrogen bonding and steric interactions that determine the favored pucker.

Glycosidic Bond Conformation

The orientation of the adenine base relative to the ribose sugar is defined by the torsion angle (χ) around the N9-C1' glycosidic bond. Two major conformational ranges are observed:

  • anti: The bulky six-membered ring of the adenine base is positioned away from the sugar ring. This is the more sterically favorable and predominant conformation for D-adenosine in biological systems.

  • syn: The six-membered ring is positioned over the sugar ring, leading to greater steric hindrance.

As enantiomers, L- and D-adenosine will have torsional angles of opposite signs for sterically equivalent conformations. For example, an anti conformation in D-adenosine will correspond to a specific range of χ angles, and the mirror-image anti conformation in L-adenosine will be described by χ angles of the opposite sign.

Quantitative Structural Data

Because L- and D-adenosine are enantiomers, their fundamental, achiral geometric parameters are identical. The defining quantitative difference lies in the sign of their chiral descriptors, such as torsional angles. The following table summarizes key conformational parameters, providing typical values for D-adenosine as a reference. For L-adenosine, the corresponding conformations would exhibit inverted signs for all torsional angles.

ParameterDescriptionTypical Value/Range for D-AdenosineExpected Value/Range for L-Adenosine
Glycosidic Torsion (χ) Defines the orientation of the base relative to the sugar (O4'-C1'-N9-C4).anti: -90° to -180° (most common) syn: -90° to +90°anti: +90° to +180° syn: +90° to -90°
Sugar Pucker (P) Phase angle of pseudorotation, describing the type of pucker.C3'-endo (A-form like): 0° to 36° C2'-endo (B-form like): 144° to 180°C3'-endo like: ~324° to 360° C2'-endo like: ~180° to 216°
Backbone Torsion (γ) Torsion angle around the C4'-C5' bond (O5'-C5'-C4'-C3').+50° to +65° (gauche+)-50° to -65° (gauche-)

Experimental Protocols for Enantiomeric Differentiation

Distinguishing between L- and D-adenosine requires analytical techniques sensitive to chirality.

Methodology 1: Circular Dichroism (CD) Spectroscopy

Principle: Circular dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[4] Enantiomers interact with polarized light in an equal but opposite manner, resulting in CD spectra that are mirror images of each other. This provides an unambiguous method for differentiation.[5]

Protocol:

  • Sample Preparation: Prepare solutions of D-adenosine (as a standard), L-adenosine, and the unknown sample in a suitable UV-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.0) to a final concentration of approximately 50-100 µM.

  • Blank Measurement: Record a baseline spectrum of the buffer using a quartz cuvette with a 1 cm pathlength.

  • Sample Measurement: Record the CD spectra for the D-adenosine standard and the L-adenosine sample from approximately 300 nm to 200 nm at 25°C.

  • Data Analysis: After subtracting the buffer baseline from each sample spectrum, overlay the spectra. The spectrum of L-adenosine will be an exact mirror image of the D-adenosine spectrum (i.e., positive peaks in one will be negative peaks in the other).

Methodology 2: X-ray Crystallography for Absolute Configuration

Principle: Single-crystal X-ray diffraction can determine the precise three-dimensional arrangement of atoms in a molecule, allowing for the unambiguous assignment of the absolute configuration of each chiral center.[6] This is achieved by measuring anomalous dispersion effects, which are sensitive to the absolute structure.[7]

Protocol:

  • Crystallization: Grow single crystals of the purified nucleoside suitable for X-ray diffraction. This is often the most challenging step and requires screening various solvents, precipitants, and temperatures.

  • Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of nitrogen gas (~100 K). Collect diffraction data using a diffractometer, ensuring the use of a radiation source (e.g., Cu Kα) that produces a significant anomalous scattering signal from the atoms present (oxygen and nitrogen are often sufficient with modern detectors).[7]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard software packages. The model is refined against the experimental data.

  • Absolute Structure Determination: Determine the absolute configuration by calculating the Flack parameter. A value close to 0 indicates the correct enantiomer has been modeled, while a value near 1 indicates the inverse. This provides a definitive assignment of the molecule as L- or D-adenosine.[7]

Methodology 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: In a standard achiral solvent, enantiomers have identical NMR spectra. However, their spectra can be resolved by introducing a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral lanthanide shift reagent.[8][9] These agents form transient, non-covalent diastereomeric complexes with the enantiomers, which are no longer chemically equivalent and will exhibit distinct chemical shifts.[10][11]

Protocol:

  • Sample Preparation: Dissolve a precise amount of the adenosine sample (L-, D-, or a mixture) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum to serve as a reference. The spectra of pure L- and D-adenosine will be identical.

  • Addition of Chiral Solvating Agent: Add a sub-stoichiometric amount of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Spectrum Acquisition: Re-acquire the ¹H NMR spectrum. In the presence of the CSA, the signals for L- and D-adenosine will be resolved into two distinct sets of peaks due to the formation of diastereomeric solvates.

  • Quantification: The relative integration of the resolved peaks can be used to determine the enantiomeric excess (ee) of the sample.

Visualizations: Workflows and Pathways

G Diagram 1: Experimental Workflow for Adenosine Enantiomer Differentiation cluster_sample Sample Preparation cluster_methods Chiral Analysis Methods cluster_results Results & Interpretation cluster_conclusion Conclusion Sample Adenosine Sample (Unknown Chirality) CD Circular Dichroism Spectroscopy Sample->CD XRAY X-ray Crystallography Sample->XRAY NMR NMR with Chiral Solvating Agent Sample->NMR CD_Res Mirror-Image Spectrum? CD->CD_Res XRAY_Res Flack Parameter ~0 or ~1? XRAY->XRAY_Res NMR_Res Signal Splitting? NMR->NMR_Res L_Ado L-Adenosine CD_Res->L_Ado Compare to D-Standard D_Ado D-Adenosine CD_Res->D_Ado Compare to D-Standard XRAY_Res->L_Ado Assign Absolute Configuration XRAY_Res->D_Ado Assign Absolute Configuration NMR_Res->L_Ado Identify Enantiomers NMR_Res->D_Ado Identify Enantiomers

Diagram 1: Experimental Workflow for Adenosine Enantiomer Differentiation

G Diagram 2: D-Adenosine Signaling via A1 and A2A Receptors cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D_Ado D-Adenosine A1R A1 Receptor D_Ado->A1R A2AR A2A Receptor D_Ado->A2AR Gi Gi Protein A1R->Gi activates Gs Gs Protein A2AR->Gs activates AC Adenylyl Cyclase Gi->AC inhibits Gs->AC stimulates cAMP cAMP AC->cAMP converts Response_Inhibit Inhibitory Cellular Response AC->Response_Inhibit ATP ATP ATP->AC Response_Stim Stimulatory Cellular Response cAMP->Response_Stim

Diagram 2: D-Adenosine Signaling via A1 and A2A Receptors

Biological Activity and Implications

The stereospecificity of biological systems means that L- and D-adenosine are expected to have vastly different interactions with receptors and enzymes.

Receptor Binding and Signaling

D-adenosine is the endogenous agonist for all four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃).[12] The binding pockets of these receptors are chiral and have evolved to specifically recognize the three-dimensional structure of D-adenosine.

  • A₁ and A₃ Receptors: Coupled to Gᵢ proteins, their activation by D-adenosine inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[13]

  • A₂ₐ and A₂ₑ Receptors: Coupled to Gₛ proteins, their activation stimulates adenylyl cyclase, increasing cAMP production.[13]

Due to its mirror-image structure, L-adenosine is generally not recognized by these receptors and is considered biologically inactive in this context. It does not typically act as an agonist or antagonist at physiological concentrations. This stereoselectivity is crucial; it underscores that the precise spatial arrangement of the ribose hydroxyls and the adenine base is required for receptor activation.

Enzyme Kinetics

The metabolism of adenosine is primarily controlled by two enzymes: Adenosine Kinase and Adenosine Deaminase.

  • Adenosine Kinase (ADK): This enzyme phosphorylates adenosine to adenosine monophosphate (AMP), playing a key role in regulating adenosine levels.[14][15] ADK is highly specific for D-adenosine. L-adenosine is a poor substrate for ADK, exhibiting significantly lower phosphorylation rates.

  • Adenosine Deaminase (ADA): ADA catalyzes the deamination of adenosine to inosine.[16] This enzyme also displays a strong preference for the D-enantiomer. The rate of deamination of L-adenosine by ADA is negligible compared to that of D-adenosine.[17]

The table below summarizes the expected relative activities.

EnzymeSubstrateRelative ActivityPrimary Product
Adenosine Kinase D-AdenosineHighD-AMP
L-AdenosineVery Low / NegligibleL-AMP
Adenosine Deaminase D-AdenosineHighInosine
L-AdenosineVery Low / NegligibleL-Inosine

Conclusion

The structural differences between L-adenosine and D-adenosine are entirely rooted in the opposite chirality of their ribose moieties. This leads to mirror-image three-dimensional structures that, while possessing identical intrinsic physical properties, are profoundly different in the context of a chiral biological environment. D-adenosine is the endogenous ligand for receptors and a substrate for key metabolic enzymes, whereas L-adenosine is largely unrecognized and biologically inert. This stark difference in activity makes the pair of enantiomers an invaluable tool for drug development, allowing researchers to probe the precise stereochemical requirements for binding and efficacy at adenosine-related targets. The analytical methods outlined in this guide provide a robust framework for the unambiguous identification and characterization of these critical molecules.

References

The Unnatural Advantage: A Technical Guide to L-Nucleosides in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless pursuit of novel antiviral agents has led researchers down unconventional paths, one of the most fruitful being the exploration of L-nucleosides. These synthetic enantiomers of naturally occurring D-nucleosides have emerged as a cornerstone of antiviral therapy, demonstrating potent efficacy against a range of devastating viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). This technical guide provides an in-depth examination of the biological significance of L-nucleosides, detailing their mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for their evaluation. Through a blend of structured data, detailed methodologies, and visual workflows, this document serves as a critical resource for professionals engaged in the discovery and development of next-generation antiviral therapeutics.

Introduction: The Mirror Image Advantage

Nucleoside analogues have long been a pivotal class of antiviral drugs. Their structural similarity to natural nucleosides allows them to be recognized by viral polymerases, but their modified structure ultimately disrupts the process of viral genome replication. While nature exclusively utilizes the D-enantiomeric form of nucleosides, the synthesis and investigation of their mirror images, the L-nucleosides, have unveiled a class of compounds with remarkable therapeutic properties.

The initial breakthrough in this field came with the discovery of Lamivudine (B182088) (3TC), an L-nucleoside analogue with potent activity against both HIV and HBV.[1] This discovery challenged the long-held belief that only D-nucleosides could possess significant biological activity. Subsequent research has led to the development of other clinically successful L-nucleosides, such as Emtricitabine (B123318) (FTC) and Telbivudine (B1682739).[2][3]

The "unnatural" stereochemistry of L-nucleosides often confers a unique pharmacological profile, including reduced toxicity compared to their D-counterparts.[4] This is attributed to their differential recognition by host cellular enzymes, particularly mitochondrial DNA polymerase, which can lead to a lower incidence of adverse effects.[4]

Mechanism of Action: A Tale of Deceptive Incorporation

The antiviral activity of L-nucleosides mirrors that of their D-isomers in principle, yet with crucial subtleties. The core mechanism involves a three-step intracellular phosphorylation cascade to generate the active 5'-triphosphate metabolite.[5][6] This process is initiated by host cellular kinases.

Once phosphorylated, the L-nucleoside triphosphate acts as a competitive inhibitor of the viral reverse transcriptase or DNA polymerase.[5][6] It is incorporated into the growing viral DNA chain, and due to the absence of a 3'-hydroxyl group or the unnatural stereochemistry, it leads to chain termination, effectively halting viral replication.[1][3]

Mechanism_of_Action

Quantitative Antiviral Activity of L-Nucleosides

The potency of L-nucleosides against various viruses has been extensively quantified through in vitro assays. The following tables summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values for several prominent L-nucleosides. These values represent the concentration of the drug required to inhibit viral replication by 50%.

Table 1: Anti-HIV Activity of L-Nucleosides

L-NucleosideVirus StrainCell LineEC₅₀ (µM)Reference
Lamivudine (3TC)HIV-1 (Wild-type)MT-40.005 - 0.05[7]
Emtricitabine (FTC)HIV-1 (Wild-type)PBMC0.0013 - 0.0064[8]
Emtricitabine (FTC)HIV-20.99[8]
Amdoxovir (DAPD)HIV-1 (Wild-type)MT-40.05[7]
Amdoxovir (DAPD)Zidovudine-resistant HIV-1Potent activity[7]
Elvucitabine (L-Fd4C)HIV-1 (Wild-type)PBMC~0.0044[9]
Apricitabine (AVX754)HIV-1 (Wild-type)PBMC1.45[7]
Apricitabine (AVX754)Lamivudine-resistant HIV-1PBMC2.2[7]
RacivirHIV-1(Mixture of Emtricitabine and its enantiomer)[10][11]

Table 2: Anti-HBV Activity of L-Nucleosides

L-NucleosideCell LineEC₅₀ (µM)IC₅₀ (µM)Reference
Lamivudine (3TC)HepG2 2.2.150.01 - 0.1[12]
Emtricitabine (FTC)HepG2 2.2.15Potent activity[1]
Telbivudine (L-dT)HepG2 2.2.150.2 - 1.0[1]
Clevudine (L-FMAU)HepG2 2.2.150.1[13]
Clevudine (L-FMAU)Primary Human Hepatocytes0.00131[14]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of L-nucleoside antiviral activity.

Synthesis of L-Nucleosides

The synthesis of L-nucleosides is a complex process often involving multiple steps and the use of chiral auxiliaries to ensure the correct stereochemistry. Below are generalized schemes for the synthesis of Lamivudine and Emtricitabine.

4.1.1. Synthesis of Lamivudine

A common synthetic route for Lamivudine involves the following key steps:

  • Preparation of the Oxathiolane Intermediate: This is often achieved through a multi-step process starting from a chiral precursor like L-menthol.[15][16]

  • Glycosylation: The oxathiolane intermediate is then coupled with a protected cytosine base, a reaction known as the Vorbrüggen glycosylation.[17]

  • Deprotection and Reduction: The final steps involve the removal of protecting groups and reduction to yield Lamivudine.[15]

Lamivudine_Synthesis L-Menthol L-Menthol Chiral Intermediate Chiral Intermediate L-Menthol->Chiral Intermediate Multiple Steps Oxathiolane\nIntermediate Oxathiolane Intermediate Chiral Intermediate->Oxathiolane\nIntermediate Cyclization Protected Lamivudine Protected Lamivudine Oxathiolane\nIntermediate->Protected Lamivudine Vorbrüggen Glycosylation (with protected Cytosine) Lamivudine Lamivudine Protected Lamivudine->Lamivudine Deprotection & Reduction

4.1.2. Synthesis of Emtricitabine

The synthesis of Emtricitabine follows a similar strategy to Lamivudine, with the key difference being the use of a 5-fluorocytosine (B48100) base.[17][18]

  • Formation of the Oxathiolane Ring: A key step involves the formation of the 1,3-oxathiolane (B1218472) ring system.

  • Coupling with 5-Fluorocytosine: The oxathiolane intermediate is coupled with a silylated 5-fluorocytosine.[2]

  • Final Steps: Deprotection and purification steps yield the final Emtricitabine product.

Emtricitabine_Synthesis Starting Material Starting Material Oxathiolane\nIntermediate Oxathiolane Intermediate Starting Material->Oxathiolane\nIntermediate Multiple Steps Protected Emtricitabine Protected Emtricitabine Oxathiolane\nIntermediate->Protected Emtricitabine Coupling with protected 5-Fluorocytosine Emtricitabine Emtricitabine Protected Emtricitabine->Emtricitabine Deprotection

In Vitro Antiviral Assays

4.2.1. Plaque Reduction Assay

This assay is a gold standard for quantifying the antiviral activity of a compound against cytopathic viruses.

  • Cell Seeding: Plate susceptible host cells in 6- or 12-well plates and grow to confluency.

  • Virus and Compound Preparation: Prepare serial dilutions of the L-nucleoside. Mix the virus at a known titer with each drug dilution.

  • Infection: Infect the confluent cell monolayers with the virus-drug mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or carboxymethylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days).

  • Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control for each drug concentration and determine the EC₅₀ value.

4.2.2. Reverse Transcriptase (RT) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of viral reverse transcriptase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(A)•oligo(dT)), dNTPs (including a labeled dNTP), and the viral RT enzyme.

  • Inhibitor Addition: Add serial dilutions of the L-nucleoside triphosphate to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the RT enzyme to allow DNA synthesis.

  • Quantification of DNA Synthesis: Measure the incorporation of the labeled dNTP into the newly synthesized DNA. This can be done using various methods, including radioactivity detection or colorimetric assays.

  • Data Analysis: Determine the percentage of RT inhibition for each drug concentration and calculate the IC₅₀ value.

In_Vitro_Workflow cluster_plaque Plaque Reduction Assay cluster_rt RT Inhibition Assay Cell Culture Cell Culture Infection with\nVirus + L-Nucleoside Infection with Virus + L-Nucleoside Cell Culture->Infection with\nVirus + L-Nucleoside Overlay Overlay Infection with\nVirus + L-Nucleoside->Overlay Incubation Incubation Overlay->Incubation Plaque Staining\n& Counting Plaque Staining & Counting Incubation->Plaque Staining\n& Counting EC50 Determination EC50 Determination Plaque Staining\n& Counting->EC50 Determination RT Enzyme +\nTemplate/Primer RT Enzyme + Template/Primer Incubation with\nL-Nucleoside-TP Incubation with L-Nucleoside-TP RT Enzyme +\nTemplate/Primer->Incubation with\nL-Nucleoside-TP Quantify DNA\nSynthesis Quantify DNA Synthesis Incubation with\nL-Nucleoside-TP->Quantify DNA\nSynthesis IC50 Determination IC50 Determination Quantify DNA\nSynthesis->IC50 Determination

In Vivo Efficacy Evaluation

Animal models are crucial for assessing the in vivo efficacy and safety of L-nucleosides. The woodchuck and duck models of hepatitis B are well-established for this purpose.[1][17]

  • Animal Model: Utilize chronically infected woodchucks (Marmota monax) or ducks with Duck Hepatitis B Virus (DHBV).[1][17]

  • Drug Administration: Administer the L-nucleoside orally or via injection at various dose levels for a defined treatment period (e.g., 4-12 weeks).

  • Monitoring of Viral Load: Collect serum samples at regular intervals and quantify viral DNA levels using quantitative PCR (qPCR).

  • Analysis of Liver Tissue: At the end of the study, collect liver biopsies to measure intrahepatic viral DNA and RNA levels.

  • Toxicity Assessment: Monitor the animals for any signs of toxicity, including changes in weight, behavior, and serum chemistry.

  • Data Analysis: Compare the reduction in viral load and intrahepatic viral markers in the treated groups to a placebo-controlled group.

Signaling Pathways and Cellular Effects

The primary signaling pathway involved in the action of L-nucleosides is their metabolic activation through phosphorylation by cellular kinases.[19] This intracellular cascade is essential for converting the prodrug into its active triphosphate form.

While the direct modulation of other host cell signaling pathways by L-nucleosides is not as extensively characterized, their incorporation into cellular DNA (though at a much lower frequency than into viral DNA) can potentially trigger DNA damage responses and, in some cases, induce apoptosis in infected cells.[20][21] This pro-apoptotic effect may contribute to the overall antiviral efficacy by eliminating virus-producing cells. Further research is needed to fully elucidate the complex interplay between L-nucleosides and host cell signaling networks.

Conclusion and Future Directions

L-nucleosides represent a triumph of medicinal chemistry, demonstrating that a departure from nature's blueprint can lead to significant therapeutic advancements. Their potent antiviral activity, often coupled with a favorable safety profile, has solidified their role in the management of chronic viral infections. The continued exploration of this chemical space holds promise for the development of novel L-nucleoside analogues with broader spectrums of activity, improved resistance profiles, and enhanced therapeutic indices. As our understanding of the intricate interactions between these "unnatural" molecules and both viral and host cellular machinery deepens, so too will our ability to design the next generation of life-saving antiviral drugs.

References

2'-Deoxy-L-adenosine as a Synthon for L-Oligonucleotides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2'-Deoxy-L-adenosine (L-dA) as a fundamental building block for the synthesis of L-oligonucleotides. L-oligonucleotides, being the mirror images of natural D-oligonucleotides, exhibit remarkable resistance to nuclease degradation, making them highly attractive candidates for various therapeutic and diagnostic applications. This document details the synthesis, properties, and applications of L-oligonucleotides, with a focus on quantitative data, experimental protocols, and visual representations of key processes.

Introduction to L-Oligonucleotides

L-oligonucleotides are synthetic nucleic acid analogues composed of L-ribose or L-deoxyribose sugar moieties, which are the enantiomers of the naturally occurring D-sugars.[1][2][3] This seemingly subtle change in stereochemistry imparts a profound biological property: resistance to degradation by nucleases, the enzymes that rapidly break down natural DNA and RNA in biological systems.[2][3][4] This intrinsic stability makes L-oligonucleotides, particularly those containing synthons like this compound, promising tools for the development of novel therapeutics, including aptamers (Spiegelmers) and antisense oligonucleotides.[1][2][3]

Properties of L-Oligonucleotides

The key advantage of L-oligonucleotides lies in their enhanced stability. While sharing similar physicochemical properties with their D-counterparts, their mirror-image nature renders them invisible to the enzymatic machinery of living organisms.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data comparing L-oligonucleotides with their natural D-counterparts.

Table 1: Coupling Efficiency of Deoxyadenosine Phosphoramidites

Phosphoramidite (B1245037) TypeTypical Coupling Efficiency (%)Reference
2'-Deoxy-D-adenosine> 99[5][6]
This compound> 99 (Expected)[5][6]

Table 2: Thermal Stability (Melting Temperature, Tm) of DNA Duplexes

Duplex TypeSequenceTm (°C)ΔTm (°C)Reference
D-DNA/D-DNA5'-d(CGCGAATTCGCG)-3'66.2-[7]
L-DNA/D-DNA5'-d(CGCG(L-A)ATTCGCG)-3'53.1-13.1[7]
D-DNA/D-DNA5'-d(CGCAAGCTTGCG)-3'61.5-[7]
L-DNA/D-DNA5'-d(CGCA(L-A)GCTTGCG)-3'46.6-14.9[7]

Note: The introduction of a single L-nucleotide into a D-DNA strand significantly destabilizes the duplex with a complementary D-DNA strand. However, a duplex formed between a full L-DNA strand and a complementary L-DNA strand exhibits a similar Tm to its D-DNA counterpart.[1]

Table 3: Enzymatic Stability of Oligonucleotides in Human Serum

Oligonucleotide TypeHalf-lifeReference
Unmodified D-DNA~5 minutes (in vivo)[4]
L-DNA Aptamer (Spiegelmer)> 7 days[4]
General L-DNAStable for up to 72 hours[8]

Experimental Protocols

Synthesis of this compound Phosphoramidite

The synthesis of the this compound phosphoramidite building block is a crucial first step. While the starting material, L-adenosine, is commercially available, its conversion to the phosphoramidite follows a multi-step chemical synthesis. A general protocol is outlined below, based on established methodologies for nucleoside phosphoramidite synthesis.

Materials:

  • L-Adenosine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine (anhydrous)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Acetonitrile (anhydrous)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • 5'-O-DMT Protection:

    • Dissolve L-Adenosine in anhydrous pyridine.

    • Add DMT-Cl portion-wise at room temperature and stir overnight.

    • Quench the reaction with methanol.

    • Extract the product with DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent.

    • Purify the resulting 5'-O-DMT-L-adenosine by silica gel column chromatography.

  • 3'-O-Phosphitylation:

    • Co-evaporate the 5'-O-DMT-L-adenosine with anhydrous acetonitrile.

    • Dissolve the dried product in anhydrous DCM.

    • Add DIPEA to the solution.

    • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature for 2-4 hours.

    • Quench the reaction with methanol.

    • Purify the crude product by silica gel column chromatography to yield the this compound phosphoramidite.

Solid-Phase Synthesis of L-Oligonucleotides

The incorporation of the L-dA phosphoramidite into an oligonucleotide chain is achieved using an automated solid-phase DNA synthesizer. The process involves a series of repeated chemical cycles.

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the initial L-nucleoside.

  • This compound phosphoramidite solution (in anhydrous acetonitrile).

  • Other L-nucleoside phosphoramidite solutions (L-dC, L-dG, L-dT) as required.

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole in acetonitrile).

  • Capping solution A (Acetic anhydride/Pyridine/THF) and B (1-Methylimidazole/THF).

  • Oxidizer solution (Iodine in THF/Pyridine/Water).

  • Deblocking solution (e.g., 3% Trichloroacetic acid in DCM).

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

Procedure (One Synthesis Cycle):

  • Deblocking (Detritylation): The 5'-DMT protecting group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution. The support is then washed with anhydrous acetonitrile.

  • Coupling: The this compound phosphoramidite and the activator solution are delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizer solution.

These four steps are repeated for each L-nucleoside to be added to the sequence. After the final cycle, the oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium hydroxide. The final product is then purified, typically by HPLC.

Mandatory Visualizations

Workflow for Solid-Phase L-Oligonucleotide Synthesis

Solid_Phase_Synthesis cluster_0 Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (L-dA Phosphoramidite + Activator) Deblocking->Coupling Capping 3. Capping (Unreacted Chain Termination) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Repeat Repeat Cycle for each L-nucleoside Oxidation->Repeat Start Start: L-Nucleoside on Solid Support Start->Deblocking Repeat->Deblocking Cleavage Cleavage from Support & Deprotection Repeat->Cleavage After last cycle Purification Purification (e.g., HPLC) Cleavage->Purification Final Final L-Oligonucleotide Purification->Final SELEX_Spiegelmer cluster_selection In Vitro Selection (SELEX) Library 1. D-Oligonucleotide Library (Random Sequences) Incubation 2. Incubation with Enantiomeric Target (D-Target) Library->Incubation Partitioning 3. Partitioning (Bound vs. Unbound) Incubation->Partitioning Elution 4. Elution of Bound D-Oligonucleotides Partitioning->Elution Amplification 5. PCR Amplification of Bound Sequences Elution->Amplification Enrichment Repeat Cycles (Enrichment of Binders) Amplification->Enrichment Enrichment->Incubation Re-introduce for next round Sequencing 6. Sequencing of Enriched D-Aptamers Enrichment->Sequencing Synthesis 7. Chemical Synthesis of L-Aptamer (Spiegelmer) (Mirror Image of D-Aptamer) Sequencing->Synthesis Binding 8. Spiegelmer binds to Natural Target (L-Target) Synthesis->Binding ASO_Mechanism cluster_cell Cellular Environment ASO Antisense L-Oligonucleotide (L-ASO) Hybrid L-ASO / D-mRNA Hybrid (No RNase H recognition) ASO->Hybrid mRNA Target D-mRNA mRNA->Hybrid Ribosome Ribosome Hybrid->Ribosome Steric Hindrance Translation Translation Blocked Ribosome->Translation NoProtein No Disease Protein Synthesized Translation->NoProtein

References

physical and chemical properties of 2'-Deoxy-L-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-L-adenosine is a synthetic L-nucleoside analog that has garnered significant attention in the field of antiviral drug development. As the L-enantiomer of the naturally occurring 2'-deoxyadenosine (B1664071), it exhibits unique stereochemical properties that contribute to its biological activity. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, its biological activity, particularly as a potent inhibitor of the hepatitis B virus (HBV), and representative experimental protocols for its synthesis and characterization. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized using diagrams to facilitate understanding.

Physical and Chemical Properties

This compound is a white solid at room temperature.[1] Its fundamental physical and chemical characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₃N₅O₃[1]
Molecular Weight 251.24 g/mol [1]
CAS Number 14365-45-8[1]
Appearance Solid[1]
Melting Point 186-187 °C[1]
Boiling Point 627.2 °C at 760 mmHg[1]
Density 1.91 g/cm³[1]
Flash Point 333.1 °C[1]
LogP -0.5[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 7[1]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are presented below.

Spectral Data TypeKey FeaturesReference
¹H NMR 1H NMR (300 MHz, CD3OD): δ = 3.44 (s, 3H, CH3-O-5'); 3.64 (dd, 1H, 3J=3.5 Hz, 2J=10.9 Hz, HA5'); 3.88 (dd, 1H, 3J=3.2 Hz, 2J=10.9 Hz, HB5'); 4.20 (m, 1H, H4'); 4.91 ("t", 1H, 3J=5.2 Hz, H3'); 4.91 (m, 1H, H2'); 6.04 (d, 1H, 3J=4.8 Hz, H1'); 8.20 (s, 1H, H2); 8.32 (s, 1H, H8)[2]
¹³C NMR Spectra display three quaternary, five methenyl, and two methylene (B1212753) carbons.[3]
Mass Spectrometry MS (ESI): m/z 307.1 [(M+H)+, 41][2]

Biological Activity and Mechanism of Action

This compound is a potent, specific, and selective inhibitor of the replication of the hepatitis B virus (HBV) and related hepadnaviruses.[1][4] Its antiviral activity is attributed to its ability to act as a chain terminator during viral DNA synthesis. The proposed mechanism of action is as follows:

  • Cellular Uptake and Phosphorylation: this compound enters the host cell and is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (L-dATP).

  • Inhibition of HBV Polymerase: L-dATP acts as a substrate for the HBV reverse transcriptase/polymerase.

  • Chain Termination: Upon incorporation into the growing viral DNA chain, the L-configuration of the sugar moiety prevents the formation of a subsequent phosphodiester bond, leading to chain termination and halting viral replication.

Notably, this compound shows high selectivity for the viral polymerase and does not significantly inhibit human DNA polymerases (α, β, and γ), nor does it appear to cause mitochondrial toxicity, highlighting its potential as a safe and effective antiviral agent.[1]

HBV_Inhibition_Pathway cluster_cell Hepatocyte (Host Cell) dLA This compound dLA_TP This compound Triphosphate (L-dATP) dLA->dLA_TP Cellular Kinases HBV_Polymerase HBV Reverse Transcriptase/Polymerase dLA_TP->HBV_Polymerase Competitive Substrate Viral_DNA Nascent Viral DNA HBV_Polymerase->Viral_DNA Incorporation Terminated_DNA Chain-Terminated Viral DNA Viral_DNA->Terminated_DNA Chain Termination HBV_Replication_Blocked HBV Replication Blocked Terminated_DNA->HBV_Replication_Blocked

Caption: Proposed mechanism of action of this compound in inhibiting HBV replication.

Experimental Protocols

General Synthesis and Purification Workflow

The synthesis of nucleoside analogs like this compound typically involves several key steps, starting from a suitable precursor, followed by purification to isolate the final product. A generalized workflow is depicted below. It is important to note that specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of this compound.

Synthesis_Workflow Start Starting Material (e.g., L-ribose derivative) Glycosylation Glycosylation with Adenine Derivative Start->Glycosylation Protection Protection of Hydroxyl Groups Glycosylation->Protection Deoxygenation Deoxygenation at 2' Position Protection->Deoxygenation Deprotection Deprotection Deoxygenation->Deprotection Crude_Product Crude this compound Deprotection->Crude_Product Purification Purification (e.g., Column Chromatography, HPLC) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization

Caption: A generalized workflow for the synthesis and purification of a nucleoside analog.

Representative Protocol for Synthesis

A plausible synthetic route for 2'-deoxyadenosine monohydrate involves the esterification and acylation of adenosine (B11128), followed by reduction and purification.[5] While this protocol is for the D-isomer, a similar approach could be adapted for the L-isomer using the appropriate L-adenosine starting material.

Step 1: Esterification and Acylation

  • Adenosine is reacted with a dialkyltin oxide (e.g., di-n-butyltin oxide) in a suitable solvent like methanol (B129727) under reflux.[5]

  • The resulting stannylene intermediate is then acylated, for example, with p-toluenesulfonyl chloride in the presence of a base like triethylamine.[5]

Step 2: Reduction

  • The acylated adenosine derivative is dissolved in an anhydrous solvent (e.g., tetrahydrofuran).[5]

  • A reducing agent, such as lithium triethylborohydride, is added dropwise at a controlled temperature.[5]

Step 3: Purification

  • After the reaction is complete, the solvent is removed by rotary evaporation.[5]

  • The crude product is then purified by recrystallization from a suitable solvent like ethanol (B145695) to yield the final product.[5]

Protocol for NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation. A general protocol for acquiring NMR spectra of a nucleoside analog is as follows:

  • Sample Preparation: Dissolve an appropriate amount of the purified this compound in a deuterated solvent (e.g., CD₃OD or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the spectra to confirm the structure and purity of the compound.

Protocol for Solubility Determination

The solubility of this compound can be determined using various methods. A common approach is the shake-flask method.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, buffer, organic solvent) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of this compound in the clear supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Conclusion

This compound is a promising antiviral agent with well-defined physical and chemical properties. Its potent and selective inhibition of HBV replication, coupled with a favorable preliminary safety profile, makes it a molecule of significant interest for further drug development. The information and representative protocols provided in this guide serve as a valuable resource for researchers and scientists working with this and other L-nucleoside analogs. Further research into optimizing its synthesis and exploring its full therapeutic potential is warranted.

References

2'-Deoxy-L-adenosine: An In-depth Technical Guide on Molecular Structure and Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-L-adenosine, the L-enantiomer of the naturally occurring 2'-deoxyadenosine, is a synthetic nucleoside analogue with significant interest in the field of antiviral drug development, notably as a potent inhibitor of the hepatitis B virus (HBV).[1] Understanding its precise three-dimensional structure and conformational dynamics is paramount for elucidating its mechanism of action and for the rational design of novel, more effective therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound, drawing upon established principles of nucleoside chemistry and comparative data from its well-studied D-enantiomer. While specific experimental data for the L-enantiomer is limited in publicly accessible literature, this guide outlines the expected structural parameters and the experimental methodologies crucial for their determination.

Molecular Structure

The fundamental molecular structure of this compound consists of an adenine (B156593) base linked to a 2-deoxy-L-ribofuranose sugar moiety via a β-N-glycosidic bond between the N9 atom of the purine (B94841) ring and the C1' atom of the sugar.

Atomic Composition and Connectivity

The chemical formula for this compound is C₁₀H₁₃N₅O₃, with a molecular weight of 251.24 g/mol .[2] The structural arrangement is depicted in the diagram below.

Figure 1. Molecular structure of this compound.

Stereochemistry

The defining characteristic of this compound is the L-configuration of the chiral centers in the deoxyribose sugar. This is in contrast to the D-configuration found in naturally occurring nucleosides. The stereochemistry of the sugar moiety profoundly influences the overall conformation and biological activity of the molecule.

Conformational Analysis

The biological function of nucleoside analogues is intimately linked to their conformational preferences. The key conformational parameters for this compound are the sugar pucker, the orientation around the glycosidic bond, and the conformation of the exocyclic C4'-C5' bond.

Sugar Pucker

The five-membered furanose ring is not planar and exists in a dynamic equilibrium between two major puckered conformations: C2'-endo (South) and C3'-endo (North). This equilibrium is crucial for the recognition by viral polymerases and other enzymes. For the related D-enantiomer, 2'-deoxyadenosine, the sugar ring typically exhibits a preference for the C2'-endo conformation.[3] It is anticipated that this compound would also favor a C2'-endo pucker, which is a characteristic feature of B-form DNA.

Glycosidic Torsion Angle (χ)

The rotation around the N9-C1' glycosidic bond determines the relative orientation of the adenine base with respect to the sugar moiety. The two predominant conformations are syn and anti. In the syn conformation, the purine base is positioned over the sugar ring, while in the anti conformation, it is directed away from the sugar. For most purine nucleosides, including 2'-deoxyadenosine, the anti conformation is sterically favored.[3] It is highly probable that this compound also adopts a predominantly anti conformation.

Exocyclic C4'-C5' Bond Conformation (γ)

The torsion angle around the C4'-C5' bond (γ) determines the orientation of the 5'-hydroxyl group. The three staggered conformations are gauche+ (g+), trans (t), and gauche- (g-). The g+ conformer is generally the most populated in 2'-deoxynucleosides.[3]

Quantitative Structural Data

While a specific crystal structure for this compound is not available in the public crystallographic databases, the following table presents the expected range of bond lengths and angles based on the known crystal structure of its enantiomer, α-D-2'-deoxyadenosine, and other similar nucleosides.[4][5]

Table 1: Expected Molecular Geometry of this compound

ParameterBond/AngleExpected Value Range
Bond Lengths (Å)
N9-C1'1.46 - 1.49
C1'-O4'1.42 - 1.45
C4'-O4'1.44 - 1.47
C3'-C4'1.50 - 1.55
C4-N91.37 - 1.40
Bond Angles (°)
C4-N9-C1'125 - 128
O4'-C1'-N9107 - 110
C1'-O4'-C4'108 - 111
Torsion Angles (°)
Glycosidic (χ)O4'-C1'-N9-C4anti conformation favored
Sugar Pucker (P)-Expected C2'-endo preference
Exocyclic (γ)C3'-C4'-C5'-O5'Expected g+ preference

Experimental Protocols for Structural Elucidation

The determination of the precise molecular structure and conformation of this compound requires the application of sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the molecule in its crystalline state.

Experimental Workflow:

xray_workflow cluster_synthesis Sample Preparation cluster_data Data Collection and Processing cluster_structure Structure Solution and Refinement Synthesis Synthesis and Purification of this compound Crystallization Crystallization Screening Synthesis->Crystallization Crystal_Harvesting Crystal Harvesting and Mounting Crystallization->Crystal_Harvesting Xray_Diffraction X-ray Diffraction Data Collection Crystal_Harvesting->Xray_Diffraction Data_Processing Data Processing and Scaling Xray_Diffraction->Data_Processing Phase_Determination Phase Determination Data_Processing->Phase_Determination Model_Building Model Building and Refinement Phase_Determination->Model_Building Validation Structure Validation Model_Building->Validation

Figure 2. General workflow for X-ray crystallography.

Methodology:

  • Synthesis and Purification: High-purity this compound is required. Synthesis can be achieved through established methods for L-nucleoside production.[6]

  • Crystallization: Single crystals of sufficient size and quality are grown by screening various conditions (e.g., pH, temperature, precipitating agents) using techniques like vapor diffusion.

  • Data Collection: The crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution, which is more representative of the physiological environment.

Experimental Workflow:

nmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Structure Calculation Sample_Prep Dissolution in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) OneD_NMR 1D NMR (¹H, ¹³C) Sample_Prep->OneD_NMR TwoD_NMR 2D NMR (COSY, TOCSY, NOESY, HSQC, HMBC) OneD_NMR->TwoD_NMR Resonance_Assignment Resonance Assignment TwoD_NMR->Resonance_Assignment Coupling_Constants Measurement of Coupling Constants (J-values) Resonance_Assignment->Coupling_Constants NOE_Constraints Measurement of Nuclear Overhauser Effect (NOE) distances Coupling_Constants->NOE_Constraints Structure_Calculation Structure Calculation and Refinement NOE_Constraints->Structure_Calculation

Figure 3. General workflow for NMR-based structural elucidation.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent.

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed to assign all proton and carbon signals and to measure key parameters.

  • Conformational Analysis:

    • Sugar Pucker: The coupling constants between the sugar protons (e.g., J(H1'-H2'), J(H3'-H4')) are used to determine the pseudorotation phase angle and thus the preferred sugar conformation.

    • Glycosidic Torsion: The observation of Nuclear Overhauser Effects (NOEs) between the base protons (e.g., H8) and the sugar protons (e.g., H1', H2') allows for the determination of the syn or anti conformation.

    • Backbone Conformation: Coupling constants involving the C5' protons provide information about the γ torsion angle.

Biological Implications and Signaling Pathways

This compound's primary biological significance lies in its potent and selective inhibition of HBV replication.[1] As an L-nucleoside, it is a poor substrate for human polymerases, which contributes to its low cytotoxicity. The proposed mechanism of action involves its intracellular phosphorylation to the triphosphate form, which then acts as a competitive inhibitor or a chain terminator of the viral reverse transcriptase.

signaling_pathway cluster_cell Hepatocyte cluster_hbv HBV Replication Cycle L_dA This compound L_dAMP L-dAMP L_dA->L_dAMP Cellular Kinases L_dADP L-dADP L_dAMP->L_dADP L_dATP L-dATP (Active Metabolite) L_dADP->L_dATP HBV_RT HBV Reverse Transcriptase L_dATP->HBV_RT Inhibition Inhibition of Replication L_dATP->Inhibition Viral_DNA_Synthesis Viral DNA Synthesis HBV_RT->Viral_DNA_Synthesis

Figure 4. Proposed mechanism of action of this compound.

Conclusion

This compound represents a class of molecules with significant therapeutic potential. While specific, high-resolution structural data for this L-enantiomer is not yet widely available, this guide has outlined its expected molecular structure and conformational properties based on sound chemical principles and data from related compounds. The detailed experimental protocols provided for X-ray crystallography and NMR spectroscopy serve as a roadmap for researchers aiming to elucidate the precise three-dimensional structure of this and other L-nucleoside analogues. A thorough understanding of the structure-activity relationship of this compound will undoubtedly pave the way for the development of next-generation antiviral therapies.

References

The Enigmatic Embrace: A Technical Guide to the Enzymatic Recognition of L-Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the chiral world of biochemistry, the near-universal preference for D-enantiomers of sugars and nucleosides in biological systems is a long-established paradigm. However, the unnatural L-enantiomers of nucleosides have emerged as a pivotal class of therapeutic agents, exhibiting potent antiviral and anticancer activities. Their efficacy hinges on a fascinating biological paradox: the ability of certain host and viral enzymes to recognize and metabolize these "mirror-image" molecules. This technical guide delves into the core principles of enzymatic recognition of L-nucleosides, providing a comprehensive resource for researchers and drug development professionals. We will explore the key enzymes involved, dissect their stereoselective properties through quantitative data, and provide detailed experimental methodologies for their characterization.

Core Concepts in Enzymatic Recognition of L-Nucleosides

The therapeutic action of L-nucleoside analogs is predominantly dependent on their intracellular phosphorylation to the corresponding 5'-triphosphate form. This metabolic activation is a multi-step process initiated by nucleoside kinases. The resulting L-nucleoside triphosphates then act as competitive inhibitors or alternative substrates for viral polymerases, leading to chain termination of the nascent viral DNA or RNA.

The stereoselectivity of the enzymes involved in this pathway is the critical determinant of a drug's efficacy and toxicity profile. While many cellular enzymes exhibit a strong preference for D-nucleosides, a select few, notably deoxycytidine kinase (dCK) and mitochondrial thymidine (B127349) kinase 2 (TK2), display a relaxed stereospecificity, enabling them to phosphorylate L-enantiomers. This relaxed stereoselectivity is a key factor in the successful development of L-nucleoside drugs like Lamivudine (3TC) and Emtricitabine (FTC).

Data Presentation: Quantitative Analysis of Enantioselectivity

The ability of enzymes to phosphorylate L-nucleosides can be quantified by comparing their kinetic parameters (Km and Vmax) for both L- and D-enantiomers. A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher Vmax signifies a faster catalytic rate. The catalytic efficiency is often expressed as the Vmax/Km ratio.

EnzymeSubstrateEnantiomerKm (µM)Vmax (nmol/min/mg)Catalytic Efficiency (Vmax/Km)Reference
Human Deoxycytidine Kinase (dCK)Deoxycytidine (dC)D0.4100250[1][2]
L1.28066.7[1][2]
3TCL5.05010[1]
FTCL8.0607.5[1]
Human Mitochondrial Thymidine Kinase 2 (TK2)Thymidine (dThd)D0.3120400[3][4]
L0.590180[3]
Deoxycytidine (dC)D2.53012[3]
L4.0205[3]
Human Deoxyguanosine Kinase (dGK)Deoxyguanosine (dG)D0.2150750[3]
L0.8100125[3]

Table 1: Kinetic Parameters of Human Deoxynucleoside Kinases with D- and L-Nucleosides. This table summarizes the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the phosphorylation of various natural and analog nucleosides by key human kinases. The data highlights the varying degrees of stereoselectivity among these enzymes.

Experimental Protocols

Deoxycytidine Kinase (dCK) Activity Assay (Spectrophotometric)

This protocol describes a coupled-enzyme spectrophotometric assay to determine the kinetic parameters of dCK.[5][6]

Materials:

  • Purified recombinant human dCK

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT, 100 mM KCl

  • Substrates: D- or L-deoxycytidine (or analog)

  • ATP solution (100 mM)

  • Coupling enzymes: Pyruvate kinase (PK) and L-lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP) solution (20 mM)

  • NADH solution (10 mM)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing:

    • Reaction Buffer

    • Varying concentrations of the nucleoside substrate (e.g., 0.1 µM to 100 µM)

    • Fixed, saturating concentration of ATP (e.g., 1 mM)

    • PEP (1 mM)

    • NADH (0.2 mM)

    • PK (5 units/mL)

    • LDH (7 units/mL)

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding a fixed concentration of dCK to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of NADH oxidation is stoichiometric with the rate of ADP production by dCK.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[1][7]

Mitochondrial Thymidine Kinase 2 (TK2) Activity Assay (Radiometric)

This protocol outlines a filter-binding assay using a radiolabeled substrate to measure TK2 activity.[8][9]

Materials:

  • Purified recombinant human TK2

  • Assay Buffer: 50 mM Tris-HCl (pH 7.6), 5 mM MgCl₂, 5 mM ATP, 2 mM DTT

  • Substrate: [³H]-Thymidine or [³H]-deoxycytidine (or their L-enantiomers)

  • Unlabeled thymidine or deoxycytidine

  • DE81 ion-exchange filter paper discs

  • Wash Buffers:

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes containing:

    • Assay Buffer

    • A fixed concentration of [³H]-labeled substrate (e.g., 1 µCi)

    • Varying concentrations of the corresponding unlabeled substrate

  • Pre-incubate the tubes at 37°C for 5 minutes.

  • Initiate the reaction by adding a fixed amount of TK2.

  • Incubate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto a DE81 filter paper disc.

  • Wash the discs three times with Wash Buffer 1 to remove unreacted substrate, followed by a final wash with ethanol to dry the discs.

  • Place each disc in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of phosphorylated product.

  • Calculate the reaction velocity and determine Km and Vmax as described in the spectrophotometric assay protocol.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L-Nucleoside_Analog L-Nucleoside Analog (Prodrug) L-Nucleoside_Analog_Intra L-Nucleoside Analog L-Nucleoside_Analog->L-Nucleoside_Analog_Intra ENT/CNT Cell Membrane L-Nuc_MP L-Nucleoside Monophosphate L-Nucleoside_Analog_Intra->L-Nuc_MP ATP -> ADP dCK/TK2 L-Nuc_DP L-Nucleoside Diphosphate L-Nuc_MP->L-Nuc_DP ATP -> ADP NMPK L-Nuc_TP L-Nucleoside Triphosphate (Active) L-Nuc_DP->L-Nuc_TP ATP -> ADP NDPK Viral_Polymerase Viral DNA/RNA Polymerase L-Nuc_TP->Viral_Polymerase Competitive Inhibition ENT_CNT Nucleoside Transporters (ENTs/CNTs) dCK_TK2 Deoxycytidine Kinase (dCK) or Thymidine Kinase 2 (TK2) NMPK Nucleoside Monophosphate Kinase (NMPK) NDPK Nucleoside Diphosphate Kinase (NDPK) Chain_Termination Chain Termination & Viral Inhibition Viral_Polymerase->Chain_Termination

Caption: Metabolic activation pathway of L-nucleoside analogs.

Experimental_Workflow Start Start: Library of L-Nucleoside Analogs Primary_Screening Primary Screening: Cell-based Antiviral Assay Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Hit_Identification->Cytotoxicity_Assay Active Hits Selectivity_Index Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity_Assay->Selectivity_Index Selectivity_Index->Primary_Screening Low SI Enzyme_Assays Enzymatic Assays: Phosphorylation by Kinases (dCK, TK2, etc.) Selectivity_Index->Enzyme_Assays High SI Mechanism_of_Action Mechanism of Action Studies: Inhibition of Viral Polymerase Enzyme_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) Mechanism_of_Action->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies End Candidate Drug In_Vivo_Studies->End Competitive_Inhibition cluster_reaction Enzyme-Substrate Interaction Enzyme Kinase (e.g., dCK) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + D-Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + L-Inhibitor D_Substrate D-Nucleoside (Natural Substrate) L_Inhibitor L-Nucleoside (Competitive Inhibitor) Product Phosphorylated D-Nucleoside ES_Complex->Product -> Enzyme +

References

An In-depth Technical Guide on the Core Metabolic Pathways Involving 2'-Deoxy-L-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-L-adenosine (L-dA) is a synthetic L-nucleoside analog of the naturally occurring 2'-deoxy-D-adenosine. While structurally similar to its D-enantiomer, this stereoisomer exhibits distinct metabolic fates and biological activities, most notably as a potent and selective inhibitor of the hepatitis B virus (HBV) replication.[1][2] Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic efficacy and for the rational design of novel L-nucleoside analogs in drug development. This technical guide provides a comprehensive overview of the core anabolic and catabolic pathways of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Metabolic Pathways

The metabolism of this compound is primarily characterized by its anabolic conversion to the active triphosphate form. Unlike its D-counterpart, its catabolism via deamination is significantly restricted due to enzyme stereospecificity.

Anabolic Pathway: Phosphorylation Cascade

The activation of this compound to its pharmacologically active triphosphate metabolite is a stepwise phosphorylation process mediated by host cellular kinases.

  • Initial Phosphorylation by Deoxycytidine Kinase (dCK): The first and rate-limiting step in the anabolic pathway of this compound is its phosphorylation to this compound monophosphate (L-dAMP). This reaction is predominantly catalyzed by the human enzyme deoxycytidine kinase (dCK).[3][4] Notably, dCK exhibits a remarkable and somewhat unusual preference for phosphorylating L-nucleoside analogs over their natural D-enantiomers.[3][5] This preferential phosphorylation is a key factor in the potent antiviral activity of many L-nucleoside drugs.

  • Subsequent Phosphorylations: Following the initial phosphorylation, L-dAMP is further phosphorylated to this compound diphosphate (B83284) (L-dADP) and subsequently to the active this compound triphosphate (L-dATP). These subsequent phosphorylation steps are carried out by other cellular nucleotide kinases, such as adenylate kinase and nucleoside diphosphate kinase.[6][7]

The resulting this compound triphosphate acts as a competitive inhibitor of the viral polymerase, leading to the termination of viral DNA chain elongation and thus inhibiting viral replication.[1][2]

Catabolic Pathway: Resistance to Deamination

The primary catabolic enzyme for adenosine (B11128) and its D-deoxy analog is adenosine deaminase (ADA), which catalyzes their irreversible deamination to inosine (B1671953) and 2'-deoxyinosine, respectively.[8][9] However, studies have demonstrated that adenosine deaminase is strictly enantioselective and favors the natural D-enantiomers.[3] Consequently, this compound is a poor substrate for ADA and is largely resistant to deamination. This resistance to catabolism contributes to a longer intracellular half-life of the L-nucleoside and its phosphorylated metabolites, enhancing its therapeutic potential.

Quantitative Data

SubstrateEnzymeKm (µM)Vmax (µmol/min/mg)Reference
DeoxycytidineHuman dCK0.94Not Reported
MgATPHuman dCK30Not Reported
UTPHuman dCK1Not Reported[8]

Experimental Protocols

Deoxycytidine Kinase (dCK) Activity Assay

This protocol describes a general method for determining the kinase activity of dCK with a nucleoside analog substrate.

Principle:

This is a coupled-enzyme spectrophotometric assay. The production of ADP by dCK is coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the dCK activity.

Materials:

  • Recombinant human dCK

  • This compound

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture in the assay buffer containing ATP, PEP, NADH, PK, and LDH.

  • Add a known concentration of recombinant human dCK to the reaction mixture.

  • Initiate the reaction by adding varying concentrations of this compound.

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period.

  • Calculate the initial velocity (rate of NADH consumption) from the linear portion of the absorbance versus time plot.

  • To determine the kinetic parameters (Km and Vmax), perform the assay with a range of this compound concentrations and fit the initial velocity data to the Michaelis-Menten equation.[3]

Intracellular Analysis of this compound Phosphorylation by HPLC

This protocol outlines a method for the extraction and quantification of this compound and its phosphorylated metabolites from cultured cells.

Principle:

Cells are incubated with this compound, and the intracellular nucleotides are then extracted. The extract is analyzed by high-performance liquid chromatography (HPLC) to separate and quantify the parent nucleoside and its mono-, di-, and triphosphate forms.

Materials:

  • Cell culture medium and reagents

  • This compound

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA) for extraction

  • HPLC system with a suitable column (e.g., C18 reverse-phase or anion-exchange)

  • Mobile phase buffers (e.g., phosphate (B84403) buffer with an ion-pairing agent)

  • Standards for this compound, L-dAMP, L-dADP, and L-dATP

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a known concentration of this compound for various time points.

  • Cell Lysis and Extraction:

    • Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and precipitate proteins by adding a cold acid solution (e.g., 0.6 M PCA or 10% TCA).

    • Incubate on ice for 15-30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge at high speed to pellet the protein precipitate.

  • Neutralization: Carefully transfer the supernatant to a new tube and neutralize the acid. For PCA, this can be done by adding a solution of potassium carbonate.

  • HPLC Analysis:

    • Filter the neutralized extract through a 0.22 µm filter.

    • Inject a known volume of the extract onto the HPLC column.

    • Elute the compounds using an appropriate gradient of the mobile phase.

    • Detect the compounds using a UV detector at a suitable wavelength (e.g., 260 nm).

  • Quantification: Identify and quantify the peaks corresponding to this compound and its phosphorylated metabolites by comparing their retention times and peak areas to those of the known standards.[5]

Visualizations

Metabolic Pathway of this compound

Experimental Workflow start Start: Cell Culture treatment Incubation with This compound start->treatment lysis Cell Lysis and Acid Extraction treatment->lysis centrifugation Centrifugation to Remove Protein lysis->centrifugation neutralization Neutralization of Supernatant centrifugation->neutralization hplc HPLC Analysis neutralization->hplc quantification Quantification of L-dA, L-dAMP, L-dADP, L-dATP hplc->quantification end End: Data Analysis quantification->end

References

Preliminary Investigation of 2'-Deoxy-L-adenosine Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-Deoxy-L-adenosine (L-dA) is the L-enantiomer of the naturally occurring 2'-deoxyadenosine (B1664071). While its D-counterpart and various synthetic analogs have been studied for their cytotoxic effects against cancer cells, a significant gap in the literature exists regarding the specific anticancer properties of L-dA. This technical guide provides a preliminary investigation into the potential cytotoxicity of this compound, drawing upon the established mechanisms of related nucleoside analogs. The document summarizes available quantitative data for pertinent analogs, details essential experimental protocols for assessing cytotoxicity, and visualizes the hypothesized signaling pathways and experimental workflows. It is important to note that direct experimental data on the cytotoxicity of this compound in cancer cell lines, including IC50 values and specific signaling pathways, is not currently available in the public domain. The information presented herein is based on the well-documented activities of its D-enantiomer and other related adenosine (B11128) analogs and is intended to serve as a foundational resource for future research in this area.

Introduction to Nucleoside Analogs in Cancer Therapy

Nucleoside analogs are a class of chemotherapeutic agents that mimic endogenous nucleosides and interfere with cellular metabolism and nucleic acid synthesis.[1] Their mechanism of action typically involves intracellular phosphorylation to their triphosphate form, which can then inhibit key enzymes involved in DNA and RNA synthesis or be incorporated into nascent nucleic acid chains, leading to chain termination and the induction of apoptosis.[2][3] Adenosine analogs, in particular, have demonstrated significant cytotoxicity in various cancer models.[4]

The cytotoxicity of 2'-deoxyadenosine (the D-enantiomer) is well-documented. It is known to induce apoptosis in a variety of cancer cell lines, including human colon carcinoma and breast cancer cells.[5][6] This process is often potentiated by inhibitors of adenosine deaminase, an enzyme that degrades deoxyadenosine (B7792050).[6][7] L-nucleoside analogs have primarily been explored for their antiviral properties, where they have shown promise due to their resistance to degradation by host enzymes.[8] Their potential as anticancer agents is an emerging area of interest, and this guide aims to provide a framework for the investigation of this compound in this context.

Data Presentation: Cytotoxicity of 2'-Deoxyadenosine and Analogs

While no specific IC50 values for this compound in cancer cell lines were found in the reviewed literature, the following tables summarize the cytotoxic activity of its D-enantiomer and related halogenated analogs in various cancer cell lines. This data provides a benchmark for the expected potency of adenosine-based nucleoside analogs.

Table 1: IC50 Values of 2'-Deoxyadenosine (D-enantiomer) and Halogenated Analogs in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
2-chloro-2'-deoxyadenosine (Cladribine)CCRF-CEMT-lymphoblastoid Leukemia0.045[9]
2-bromo-2'-deoxyadenosine (B1615966)CCRF-CEMT-lymphoblastoid Leukemia0.068[9]
2'-deoxyadenosine (in presence of ADA inhibitor)CCRF-CEMT-lymphoblastoid Leukemia0.9[9]
2-chloro-2'-deoxyadenosine (Cladribine)H9T-lymphoid0.44
2-chloro-2'-deoxyadenosine (Cladribine)H9-araC (resistant)T-lymphoid0.82

Table 2: Cytotoxicity of a Modified 2'-Deoxyadenosine Analog in Ovarian Cancer

CompoundCell LineCancer TypeIC50 (µM)Reference
N6-modified 2'-deoxyadenosine (compound 15)A2780cisOvarian Cancer~45[10]
N6-modified 2'-deoxyadenosine (compound 15)A2780Ovarian Cancer~90[10]
Ferra bis(dicarbollide) (unmodified parent compound 2)A2780cisROvarian Cancer55 ± 7.3[10]
Ferra bis(dicarbollide) (unmodified parent compound 2)A2780cisOvarian Cancer90 ± 11[10]

Note: The IC50 values are presented as reported in the respective studies. Experimental conditions such as exposure time may vary.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the cytotoxicity of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • 96-well cell culture plates

    • This compound (and other test compounds)

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

    • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.

  • Materials:

    • 6-well cell culture plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • PBS

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

    • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of Apoptotic Markers

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins.

  • Key Markers:

    • Caspases: Cleaved (active) forms of Caspase-3, -8, and -9.

    • PARP: Cleavage of PARP (Poly (ADP-ribose) polymerase) by activated Caspase-3.

    • Bcl-2 Family: Changes in the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

  • Procedure:

    • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Denature equal amounts of protein from each sample and separate them on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptotic markers of interest overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cytochrome c Release Assay

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.

  • Principle: Cells are fractionated to separate the mitochondrial and cytosolic components. The presence of cytochrome c in each fraction is then detected by Western blotting.

  • Procedure:

    • Cell Treatment and Harvesting: Treat cells as described for Western blotting and harvest.

    • Cell Fractionation: Use a commercial kit or a Dounce homogenizer-based protocol to gently lyse the cells and separate the cytosolic fraction from the mitochondrial fraction by differential centrifugation.

    • Western Blotting: Perform Western blot analysis on both the cytosolic and mitochondrial fractions using a primary antibody specific for cytochrome c. Use organelle-specific markers (e.g., COX IV for mitochondria and GAPDH for cytosol) to confirm the purity of the fractions.

Caspase-3 Activity Assay

This colorimetric or fluorometric assay quantifies the activity of the executioner caspase-3.

  • Principle: Cell lysates are incubated with a substrate that is specifically cleaved by active caspase-3, releasing a chromophore or a fluorophore that can be quantified.

  • Procedure:

    • Cell Lysis: Prepare cell lysates from treated and untreated cells.

    • Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).

    • Incubation: Incubate the plate at 37°C for 1-2 hours.

    • Measurement: Read the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader.

    • Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated controls.

Mandatory Visualizations

Experimental and Logical Workflows

Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Assessment cluster_Apoptosis Apoptosis Analysis cluster_Mechanism Mechanism of Action A Cell Seeding B Treatment with this compound A->B C MTT Assay B->C D IC50 Determination C->D E Cell Treatment F Annexin V/PI Staining E->F G Flow Cytometry F->G H Quantification of Apoptotic Cells G->H I Cell Treatment J Protein Extraction & Fractionation I->J M Caspase-3 Activity Assay I->M K Western Blot (Caspases, PARP, Bcl-2) J->K L Cytochrome c Release Assay J->L

Caption: General experimental workflow for investigating the cytotoxicity of this compound.

Putative Signaling Pathway for this compound-Induced Apoptosis

Disclaimer: The following signaling pathway is hypothesized based on the known mechanisms of 2'-deoxyadenosine (D-enantiomer) and other nucleoside analogs. This pathway requires direct experimental validation for this compound.

Putative_Apoptotic_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade LdA_ext This compound transporter Nucleoside Transporter LdA_ext->transporter Uptake LdA_int L-dA transporter->LdA_int LdAMP L-dAMP LdA_int->LdAMP Deoxyadenosine Kinase LdADP L-dADP LdAMP->LdADP LdATP L-dATP LdADP->LdATP RNR Ribonucleotide Reductase LdATP->RNR Inhibition DNA_Polymerase DNA Polymerase LdATP->DNA_Polymerase Inhibition & Incorporation DNA_Damage DNA Strand Breaks & Chain Termination DNA_Polymerase->DNA_Damage Bax Bax Activation DNA_Damage->Bax Mito Mitochondrion Bax->Mito Pore Formation CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Casp9 Casp3 Pro-Caspase-3 -> Caspase-3 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptotic pathway induced by this compound.

Discussion and Future Directions

The existing literature strongly suggests that adenosine nucleoside analogs are potent inducers of apoptosis in cancer cells. The primary mechanism involves intracellular phosphorylation to the triphosphate form, which then disrupts DNA synthesis and triggers the mitochondrial apoptotic pathway. This is characterized by the release of cytochrome c and the subsequent activation of an executioner caspase cascade.

While direct evidence for the cytotoxicity of this compound in cancer is lacking, it is plausible that it could act through a similar mechanism. However, the stereochemistry of L-nucleosides can significantly impact their interaction with cellular enzymes. For instance, L-nucleoside analogs are often poor substrates for human polymerases, which is a basis for their selective antiviral activity.[11] This raises the critical question of whether this compound can be efficiently phosphorylated by human kinases and whether its triphosphate form can effectively inhibit key cellular enzymes or be incorporated into DNA to an extent that triggers cell death.

Future research should prioritize the following:

  • In vitro cytotoxicity screening: Determining the IC50 values of this compound across a panel of cancer cell lines is a crucial first step.

  • Mechanistic studies: Investigating the phosphorylation of this compound, its effect on DNA synthesis, and the activation of apoptotic pathways using the protocols outlined in this guide.

  • Comparative analysis: Directly comparing the cytotoxic effects and mechanisms of this compound with its D-enantiomer to understand the impact of stereochemistry on its anticancer potential.

  • In vivo studies: Should in vitro studies show promise, evaluating the efficacy and toxicity of this compound in preclinical animal models of cancer.

Conclusion

The preliminary investigation into the cytotoxicity of this compound, based on the established activities of related compounds, suggests a potential avenue for novel anticancer drug development. However, the current lack of direct experimental data necessitates a thorough and systematic evaluation of its efficacy and mechanism of action. This technical guide provides a comprehensive framework of experimental protocols and a hypothesized signaling pathway to guide future research efforts in this promising area. The elucidation of the specific cytotoxic properties of this compound will be critical in determining its potential as a therapeutic agent for cancer treatment.

References

Exploration of 2'-Deoxy-L-adenosine in Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to a significant lack of publicly available research data specifically on the in vitro effects of 2'-Deoxy-L-adenosine in cancer cell lines, this guide focuses on its extensively studied enantiomer, 2'-Deoxyadenosine (B1664071) (the D-isomer). While L-nucleoside analogs are a promising area of research for overcoming drug resistance and reducing toxicity, specific quantitative data, detailed experimental protocols, and elucidated signaling pathways for this compound's anticancer activity are not sufficiently available to meet the requirements of this technical guide. The information presented herein on 2'-Deoxyadenosine provides a relevant framework for understanding the potential mechanisms of its L-isomer. One source indicates that this compound has been shown to inhibit the growth of tumor cells in mice, suggesting its potential as an anticancer agent[1][2].

Introduction to 2'-Deoxyadenosine and its L-isomer in Oncology

Nucleoside analogs are a cornerstone of cancer chemotherapy, functioning as antimetabolites that interfere with nucleic acid synthesis and induce cell death[3]. These synthetic molecules mimic endogenous purine (B94841) and pyrimidine (B1678525) nucleosides, allowing them to be incorporated into DNA or RNA, which ultimately leads to chain termination and apoptosis[3].

2'-Deoxyadenosine, a naturally occurring purine nucleoside, has demonstrated cytotoxic effects against various cancer cell lines, particularly when its degradation is inhibited[4]. Its unnatural L-isomer, this compound, is part of a class of L-nucleoside analogs that have garnered interest for their potential to exhibit unique pharmacological properties, including circumvention of resistance mechanisms and altered toxicity profiles compared to their D-counterparts. However, detailed preclinical in vitro studies on this compound in the context of cancer are sparse in publicly accessible literature.

This guide will provide a detailed overview of the technical aspects of studying the effects of the D-isomer, 2'-Deoxyadenosine, on cancer cell lines, which can serve as a foundational reference for research into its L-enantiomer.

Quantitative Data on 2'-Deoxyadenosine Cytotoxicity

The cytotoxic effects of 2'-Deoxyadenosine, often in combination with an adenosine (B11128) deaminase inhibitor like deoxycoformycin (dCF) or EHNA to prevent its degradation, have been quantified in various cancer cell lines.

Cell LineCancer TypeTreatmentEffectReference
LoVoHuman Colon Carcinoma2'-Deoxyadenosine + DeoxycoformycinInduction of apoptosis[5]
MCF-7Human Breast Cancer (Estrogen Receptor-Positive)2'-Deoxyadenosine + EHNASignificant growth inhibition and apoptosis[4]
MDA-MB-468Human Breast Cancer (Estrogen Receptor-Negative)2'-Deoxyadenosine + EHNASignificant growth inhibition and apoptosis[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., LoVo, MCF-7, MDA-MB-468)

  • Complete cell culture medium

  • 2'-Deoxyadenosine

  • Adenosine deaminase inhibitor (e.g., deoxycoformycin or EHNA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of 2'-Deoxyadenosine with and without a constant concentration of an adenosine deaminase inhibitor in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the treatment compounds. Include untreated control wells.

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Culture cells with the desired concentrations of 2'-Deoxyadenosine (and an adenosine deaminase inhibitor) for the specified time.

  • Harvest the cells by trypsinization and collect the culture supernatant to include any floating cells.

  • Wash the cells with cold PBS and resuspend them in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of 2'-Deoxyadenosine in cancer cells are primarily mediated through its intracellular phosphorylation and subsequent induction of apoptosis.

Intracellular Activation and Apoptosis Induction

G dA 2'-Deoxyadenosine (extracellular) transporter Nucleoside Transporter dA->transporter dA_intra 2'-Deoxyadenosine (intracellular) transporter->dA_intra dAMP dAMP dA_intra->dAMP Adenosine Kinase dADP dADP dAMP->dADP dATP dATP dADP->dATP mito Mitochondrion dATP->mito Accumulation cytoC Cytochrome c release mito->cytoC cas9 Caspase-9 (Initiator) cytoC->cas9 Activation cas3 Caspase-3 (Executioner) cas9->cas3 Activation apoptosis Apoptosis cas3->apoptosis

Caption: Intracellular activation and apoptotic pathway of 2'-Deoxyadenosine.

2'-Deoxyadenosine enters the cell via nucleoside transporters[5]. Once inside, it is phosphorylated by adenosine kinase to 2'-deoxyadenosine monophosphate (dAMP), which is further converted to the triphosphate form, dATP[5]. The accumulation of dATP is a key event that triggers the intrinsic apoptotic pathway. This leads to the release of cytochrome c from the mitochondria, which in turn activates initiator caspase-9 and subsequently executioner caspase-3, culminating in programmed cell death[4][5].

Experimental Workflow for Elucidating the Mechanism

G start Treat Cancer Cells with 2'-Deoxyadenosine +/- Inhibitors viability Cell Viability Assay (e.g., MTT) start->viability apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis hplc HPLC Analysis of Intracellular Nucleotides start->hplc western Western Blot for Apoptotic Proteins start->western conclusion Elucidate Mechanism of Action viability->conclusion apoptosis->conclusion dATP_level Measure dATP Accumulation hplc->dATP_level caspase_act Detect Caspase Cleavage/Activation western->caspase_act dATP_level->conclusion caspase_act->conclusion

Caption: Workflow for investigating 2'-Deoxyadenosine's mechanism of action.

Conclusion and Future Directions

The D-isomer, 2'-Deoxyadenosine, exhibits clear cytotoxic and pro-apoptotic effects in various cancer cell lines through a well-defined intracellular mechanism. The critical next step for the field is to conduct and publish detailed in vitro studies on this compound to determine if it shares this mechanism, and to quantify its potency against a panel of cancer cell lines. Such studies are essential to validate its potential as a novel therapeutic agent and to guide further preclinical and clinical development. Researchers are encouraged to investigate its cellular uptake, phosphorylation by cellular kinases, and its impact on key apoptotic pathways. Comparing these findings directly with its D-enantiomer will be crucial in understanding the unique therapeutic potential of L-nucleoside analogs.

References

Methodological & Application

Application Notes and Protocols for the Use of 2'-Deoxy-L-adenosine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited specific data exists for the application of 2'-Deoxy-L-adenosine in general cell culture outside of its role as an anti-hepatitis B virus (HBV) agent. The following protocols and data are based on established methodologies for the related D-enantiomer (2'-deoxyadenosine) and other nucleoside analogs. These should be considered as a starting point for experimental design, and optimization for specific cell lines and research questions is highly recommended.

Introduction

This compound is the L-enantiomer of the naturally occurring nucleoside 2'-deoxyadenosine. While its D-counterpart is a component of DNA and its analogs are widely studied as anti-cancer agents, this compound is primarily recognized as a potent and selective inhibitor of HBV replication.[1] L-nucleoside analogs can exhibit unique pharmacological properties, sometimes with improved efficacy and reduced toxicity compared to their D-enantiomers.

The primary mechanism of action for many cytotoxic deoxyadenosine (B7792050) analogs involves intracellular phosphorylation by cellular kinases to the corresponding triphosphate (dATP analog). This metabolite can then interfere with DNA synthesis and/or induce apoptosis through pathways involving the mitochondria and caspases. It is hypothesized that this compound may exert cytotoxic or other biological effects on various cell types, warranting investigation beyond its established antiviral activity.

These application notes provide a comprehensive guide for researchers to begin characterizing the effects of this compound in in-vitro cell culture models.

Reagent Preparation and Handling

Proper preparation of this compound is critical for obtaining reproducible results.

2.1. Solubility

Based on data for the closely related compound 2'-Deoxyadenosine monohydrate, solubility is as follows:

  • DMSO: ≥ 50 mg/mL[2]

  • Water: ~7.14 mg/mL (may require sonication and warming to 60°C)[2]

For cell culture applications, preparing a concentrated stock solution in sterile DMSO is recommended.

2.2. Stock Solution Preparation (100 mM in DMSO)

  • Aseptically weigh out 25.12 mg of this compound (MW: 251.24 g/mol ).

  • Add 1 mL of sterile, cell culture-grade DMSO.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected tube.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C for up to one month or at -80°C for up to one year.[3][4]

2.3. Working Solution Preparation

Prepare fresh working solutions for each experiment by diluting the stock solution in a complete cell culture medium. Ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A serial dilution approach is recommended to achieve the desired final concentrations.

Experimental Protocols

The following are generalized protocols for assessing the biological activity of this compound.

3.1. Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293, MRC-5).

  • 96-well cell culture plates.

  • Complete culture medium.

  • This compound working solutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in a complete medium. Based on active concentrations of related analogs, a starting range of 1 µM to 500 µM is recommended.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

3.2. Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

    • Necrotic cells: Annexin V-negative, PI-positive.

Data Presentation

Quantitative data should be summarized for clarity and comparison. The following tables present hypothetical data from the suggested experiments.

Table 1: Hypothetical IC₅₀ Values of this compound in Various Cell Lines after 48h Treatment

Cell LineTypeIC₅₀ (µM)
HeLaCervical Cancer85.2
A549Lung Cancer123.5
MCF-7Breast Cancer98.7
HEK293Non-cancerous> 500

Table 2: Hypothetical Results of Annexin V/PI Staining in HeLa Cells Treated with this compound for 24h

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.1 ± 2.32.5 ± 0.82.4 ± 0.7
50 µM this compound70.3 ± 3.118.9 ± 2.510.8 ± 1.9
100 µM this compound45.6 ± 4.235.7 ± 3.818.7 ± 2.4

Visualizations

5.1. Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism of action for this compound, extrapolated from the known pathways of its D-enantiomer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm dLA This compound (extracellular) transporter Nucleoside Transporter dLA->transporter Uptake dLA_intra This compound (intracellular) transporter->dLA_intra dK Deoxycytidine Kinase (dCK) dLA_intra->dK dLAMP dLAMP dK->dLAMP Phosphorylation dLADP dLADP dLAMP->dLADP dLT dLT dLADP->dLT P Phosphorylation Steps mito Mitochondrion P->mito Mitochondrial Perturbation cyt_c Cytochrome c mito->cyt_c Release a_cas9 Active Caspase-9 cyt_c->a_cas9 cas9 Pro-Caspase-9 cas9->a_cas9 a_cas3 Active Caspase-3 a_cas9->a_cas3 cas3 Pro-Caspase-3 cas3->a_cas3 apoptosis Apoptosis a_cas3->apoptosis Execution

Caption: Hypothetical apoptotic signaling pathway induced by this compound.

5.2. Experimental Workflow

The diagram below outlines the general workflow for the in-vitro evaluation of this compound.

G cluster_assays Biological Assays start Start: Obtain This compound prep_stock Prepare 100 mM Stock in DMSO start->prep_stock treat Treat Cells with Serial Dilutions of Compound prep_stock->treat cell_culture Culture Selected Cell Lines seed_plates Seed Cells into Multi-well Plates cell_culture->seed_plates seed_plates->treat incubate Incubate for 24, 48, 72 hours treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis analyze Data Analysis: - Calculate IC50 - Quantify Apoptosis viability->analyze apoptosis->analyze end Conclusion analyze->end

Caption: General experimental workflow for in-vitro testing.

References

Application Notes and Protocols for In Vivo Delivery of 2'-Deoxy-L-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-L-adenosine is a synthetic L-nucleoside analog that has demonstrated potent and selective inhibitory activity against the replication of the Hepatitis B virus (HBV) and related hepadnaviruses.[1] Its oral activity, as demonstrated in preclinical models, makes it a compound of interest for the development of antiviral therapies. These application notes provide an overview of the known in vivo delivery methods for this compound, with a focus on oral administration, and include generalized protocols for its use in research settings.

In Vivo Delivery Methods

Oral Administration

Oral administration is a non-invasive and convenient method for drug delivery. Studies have shown that once-daily oral administration of this compound is effective in significantly reducing viral load in the woodchuck model of chronic HBV infection, without observable drug-related toxicity.[1]

Advantages of Oral Delivery for this compound:

  • Patient Compliance: Oral dosage forms are generally preferred by patients, leading to better adherence to treatment regimens.

  • Ease of Administration: Simplifies drug administration in both clinical and preclinical settings.

  • Demonstrated Efficacy: Preclinical data supports the effectiveness of oral this compound in a relevant animal model of HBV infection.[1]

Considerations for Oral Delivery:

  • Bioavailability: The oral bioavailability of nucleoside analogs can be variable due to factors such as polarity and metabolism. While this compound is orally active, specific bioavailability data is not extensively published.

  • Formulation: The choice of vehicle for oral administration is critical for ensuring consistent absorption.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds. It is important to note that specific pharmacokinetic and detailed toxicity data for this compound are limited in the public domain.

Table 1: In Vivo Efficacy of this compound against Hepadnavirus

Animal ModelVirusAdministration RouteDosing RegimenEfficacyToxicityReference
WoodchuckWoodchuck Hepatitis Virus (WHV)Oral (p.o.)Once dailyReduction in viral load by as much as 10⁸ genome equivalents/mL of serumNo drug-related toxicity observed[1]

Table 2: In Vitro Activity and Selectivity of this compound and its Triphosphate

ParameterValueTarget/SystemReference
Inhibition of WHV DNA Polymerase (IC₅₀)
β-L-2'-deoxyadenosine triphosphate (L-dATP)0.24 - 1.82 µMWoodchuck Hepatitis Virus DNA Polymerase[2]
Effect on Human DNA Polymerases No inhibition up to 100 µMDNA Polymerases α, β, and γ[2]
Mitochondrial Function No compromiseIn vitro assays[1]

Experimental Protocols

The following are generalized protocols for the in vivo oral administration of this compound to small animal models. Note: The specific formulation (vehicle, concentration) used in the pivotal woodchuck study by Standring et al. (2001) is not detailed in the available literature. Therefore, the following protocol is a general guideline and should be optimized for the specific animal model and experimental design.

Protocol 1: Oral Gavage Administration in a Rodent Model

This protocol describes the preparation of a solution or suspension of this compound for oral gavage.

Materials:

  • This compound (powder)

  • Vehicle (e.g., Water for Injection, 0.5% (w/v) methylcellulose (B11928114) in water, or a biocompatible solvent like DMSO followed by dilution in a suitable vehicle like corn oil or saline)

  • Mortar and pestle (if preparing a suspension)

  • Homogenizer or sonicator (for suspensions)

  • Calibrated oral gavage needles (appropriate size for the animal)

  • Syringes

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Dose Calculation: Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the animals. Also, determine the total volume of the formulation needed for the study.

  • Formulation Preparation (Solution): a. If this compound is soluble in an aqueous vehicle, weigh the calculated amount of the compound and dissolve it in the appropriate volume of the vehicle (e.g., sterile water or saline). b. If a co-solvent is required, dissolve the compound in a minimal amount of a biocompatible solvent (e.g., DMSO) first, and then dilute to the final volume with the primary vehicle (e.g., corn oil or saline). Ensure the final concentration of the co-solvent is well-tolerated by the animals.

  • Formulation Preparation (Suspension): a. If the compound is not soluble, a suspension can be prepared. Weigh the calculated amount of this compound. b. Use a mortar and pestle to grind the powder to a fine consistency. c. Gradually add the vehicle (e.g., 0.5% methylcellulose in water) to the powder while triturating to form a smooth paste. d. Continue to add the vehicle incrementally until the desired final volume is reached. e. Homogenize or sonicate the suspension to ensure uniformity.

  • Administration: a. Gently restrain the animal. b. Measure the correct volume of the formulation into a syringe fitted with an appropriately sized oral gavage needle. c. Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach. d. Monitor the animal for any signs of distress during and after the procedure.

  • Storage: Store the prepared formulation as recommended based on the stability of this compound in the chosen vehicle. For suspensions, ensure they are well-mixed before each administration.

Visualizations

Mechanism of Action of this compound

The antiviral activity of this compound is initiated by its intracellular phosphorylation to the active triphosphate form, which then acts as a competitive inhibitor of the HBV DNA polymerase (reverse transcriptase).

HBV_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte 2_Deoxy_L_adenosine_ext This compound 2_Deoxy_L_adenosine_int This compound 2_Deoxy_L_adenosine_ext->2_Deoxy_L_adenosine_int Cellular Uptake L_dAMP L-dAMP 2_Deoxy_L_adenosine_int->L_dAMP Phosphorylation L_dADP L-dADP L_dAMP->L_dADP Phosphorylation L_dATP This compound Triphosphate (L-dATP) L_dADP->L_dATP Phosphorylation Inhibition Competitive Inhibition L_dATP->Inhibition HBV_Polymerase HBV DNA Polymerase (Reverse Transcriptase) Viral_DNA_Synthesis Viral DNA Synthesis HBV_Polymerase->Viral_DNA_Synthesis dATP dATP dATP->HBV_Polymerase Inhibition->HBV_Polymerase InVivo_Workflow Animal_Model Establish Chronic Infection in Animal Model (e.g., Woodchuck/HBV) Baseline Baseline Viral Load Measurement (Serum) Animal_Model->Baseline Grouping Randomize Animals into Treatment and Vehicle Control Groups Baseline->Grouping Treatment Daily Oral Administration (this compound or Vehicle) Grouping->Treatment Monitoring Monitor Viral Load and Health Status (Regularly) Treatment->Monitoring Endpoint Endpoint Analysis: - Final Viral Load - Toxicity Assessment - Histopathology Monitoring->Endpoint

References

Application Notes and Protocols for the HPLC Analysis of 2'-Deoxy-L-adenosine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-L-adenosine is an L-nucleoside analog that has demonstrated potent and selective inhibitory activity against the replication of the Hepatitis B virus (HBV).[1][2] Like other nucleoside analogs, its therapeutic action is dependent on intracellular phosphorylation to its active mono-, di-, and triphosphate metabolites. The triphosphate form acts as a chain terminator during viral DNA synthesis, a mechanism that is central to its antiviral effect.[1][2][3][4]

Accurate and sensitive analytical methods are crucial for the pharmacokinetic and pharmacodynamic evaluation of this compound in drug development. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is the method of choice for the quantitative analysis of the parent drug and its phosphorylated metabolites in biological matrices. A key analytical challenge is the differentiation of the L-isomeric drug from its endogenous D-isomer, 2'-deoxyadenosine (B1664071), necessitating the use of chiral separation techniques.

These application notes provide detailed protocols for the sample preparation and HPLC analysis of this compound and its metabolites, along with an overview of its metabolic activation and mechanism of action.

Metabolic Activation and Mechanism of Action

The antiviral activity of this compound is a multi-step process that occurs within the host cell. The parent nucleoside is first transported into the cell and then undergoes sequential phosphorylation by host cell kinases to form this compound monophosphate (2'-dL-AMP), diphosphate (B83284) (2'-dL-ADP), and the active triphosphate (2'-dL-ATP).[1]

The active this compound triphosphate competes with the natural substrate, 2'-deoxyadenosine triphosphate (dATP), for incorporation into the elongating viral DNA chain by the HBV DNA polymerase.[1][4] Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety of this compound prevents the formation of the next phosphodiester bond, leading to premature chain termination and the inhibition of viral replication.[2]

Metabolic_Activation_and_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte cluster_hbv HBV Replication 2_dL_A This compound 2_dL_A_in This compound 2_dL_A->2_dL_A_in Nucleoside Transporter 2_dL_AMP 2'-dL-AMP 2_dL_A_in->2_dL_AMP Host Kinases 2_dL_ADP 2'-dL-ADP 2_dL_AMP->2_dL_ADP Host Kinases 2_dL_ATP 2'-dL-ATP (Active Metabolite) 2_dL_ADP->2_dL_ATP Host Kinases HBV_DNA_Polymerase HBV DNA Polymerase 2_dL_ATP->HBV_DNA_Polymerase Incorporation Chain_Termination Chain Termination Viral_DNA Growing Viral DNA HBV_DNA_Polymerase->Viral_DNA Viral_DNA->Chain_Termination

Caption: Metabolic activation and antiviral mechanism of this compound.

Experimental Protocols

Sample Preparation from Plasma/Serum

This protocol describes the extraction of this compound from plasma or serum for HPLC analysis.

Materials:

  • Human or animal plasma/serum samples.

  • Acetonitrile (B52724) (ACN), HPLC grade.

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of this compound).

  • Microcentrifuge tubes (1.5 mL).

  • Refrigerated microcentrifuge.

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Add 10 µL of the Internal Standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Sample Preparation from Cultured Cells (for Metabolite Analysis)

This protocol outlines the extraction of this compound and its phosphorylated metabolites from cell cultures.

Materials:

  • Cultured cells (e.g., HepG2 cells).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Ice-cold 60% Methanol (B129727) (MeOH).

  • Cell scrapers.

  • Microcentrifuge tubes (1.5 mL).

  • Refrigerated microcentrifuge.

Procedure:

  • Aspirate the culture medium from the cell culture dish.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 60% methanol to the dish.

  • Scrape the cells and collect the cell suspension in a 1.5 mL microcentrifuge tube.

  • Freeze-thaw the cell suspension three times using liquid nitrogen and a 37°C water bath to ensure cell lysis.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant containing the parent drug and its metabolites to a new tube.

  • Evaporate the supernatant to dryness using a vacuum concentrator.

  • Reconstitute the residue in 100 µL of the initial mobile phase for HPLC analysis.

Sample_Preparation_Workflow cluster_plasma Plasma/Serum Sample Preparation cluster_cells Cellular Sample Preparation p1 1. Plasma/Serum Sample + Internal Standard p2 2. Protein Precipitation (ice-cold Acetonitrile) p1->p2 p3 3. Centrifugation p2->p3 p4 4. Supernatant Collection p3->p4 p5 5. Evaporation p4->p5 p6 6. Reconstitution p5->p6 p7 HPLC Analysis p6->p7 c1 1. Cell Culture (Wash with PBS) c2 2. Cell Lysis (ice-cold Methanol & Freeze-thaw) c1->c2 c3 3. Centrifugation c2->c3 c4 4. Supernatant Collection c3->c4 c5 5. Evaporation c4->c5 c6 6. Reconstitution c5->c6 c7 HPLC Analysis c6->c7

Caption: General workflow for sample preparation from biological matrices.

HPLC Methods

Chiral HPLC Method for this compound

This method is designed for the enantioselective separation of this compound from the endogenous 2'-deoxyadenosine (D-isomer).

ParameterCondition
Column Chiral stationary phase (CSP) column, e.g., a polysaccharide-based CSP like Chiralpak AD-H or a similar column.
Mobile Phase A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). A typical starting condition could be Hexane:Isopropanol (90:10, v/v).
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 260 nm
Injection Volume 10 µL

Note: Optimization of the mobile phase composition (the ratio of non-polar to polar solvent) is often necessary to achieve baseline separation of the enantiomers.

Ion-Pair Reversed-Phase HPLC for Metabolite Analysis

This method allows for the separation of this compound and its negatively charged mono-, di-, and triphosphate metabolites.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 10 mM Ammonium phosphate (B84403) buffer with 5 mM Tetrabutylammonium (TBA) as an ion-pairing agent, pH adjusted to 7.0.
Mobile Phase B Acetonitrile
Gradient Start with 5% B, linear gradient to 50% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 260 nm or Mass Spectrometry (MS) with an electrospray ionization (ESI) source in negative ion mode.
Injection Volume 20 µL

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of 2'-deoxyadenosine and its metabolites. It is important to note that specific values such as retention times will vary depending on the exact HPLC system, column, and mobile phase conditions used. The data for the L-isomer and its metabolites are expected to be similar to the D-isomer, with the primary difference being their separation on a chiral column.

Table 1: Representative Retention Times (RT) on a C18 Column

AnalyteExpected Elution OrderRepresentative RT (min)
2'-Deoxyadenosine Triphosphate (dATP)1~ 5-8
2'-Deoxyadenosine Diphosphate (dADP)2~ 8-12
2'-Deoxyadenosine Monophosphate (dAMP)3~ 12-16
2'-Deoxyadenosine4~ 18-22

Table 2: Typical Method Performance Parameters (LC-MS/MS)

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
2'-Deoxyadenosine0.1 - 1000~ 0.03~ 0.1
Phosphorylated MetabolitesVaries (typically in the low ng/mL to µg/mL range)Dependent on ionization efficiencyDependent on ionization efficiency

Note on Quantitative Data: The values in Table 2 are illustrative and based on typical performance for nucleoside and nucleotide analysis by LC-MS/MS.[5] Actual LOD and LOQ values must be determined during method validation for the specific analyte and matrix.[6][7][8]

Conclusion

The analytical methods and protocols outlined in these application notes provide a comprehensive framework for the quantitative analysis of this compound and its active metabolites. The successful implementation of these methods, particularly the use of chiral chromatography to ensure stereospecific quantification, is essential for advancing the preclinical and clinical development of this promising anti-HBV agent. Careful method validation is required to ensure the accuracy, precision, and reliability of the data generated.

References

Application Notes and Protocols for Synthesizing Modified Oligodeoxyribonucleotides with L-2'-deoxyadenosine (L-dA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, purification, and characterization of oligodeoxyribonucleotides (ODNs) containing the L-enantiomer of 2'-deoxyadenosine (B1664071) (L-dA). The inclusion of L-dA, the mirror image of the naturally occurring D-2'-deoxyadenosine, confers remarkable resistance to nuclease degradation, making these modified ODNs highly valuable for various therapeutic and diagnostic applications, including the development of aptamers and antisense oligonucleotides.[1] This document outlines the necessary protocols and quantitative data to support the successful implementation of this technology in the laboratory.

Introduction to L-dA Modified Oligonucleotides

L-deoxyribonucleic acid (L-DNA) is the synthetic enantiomer of the naturally occurring D-DNA. While possessing identical physical and chemical properties to D-DNA, the inverted chirality of the deoxyribose sugar renders L-DNA unrecognizable by the stereospecific enzymes that degrade D-DNA, such as cellular nucleases.[1] This inherent resistance to enzymatic degradation provides L-DNA with superior biostability, a critical attribute for in vivo applications.

The incorporation of L-dA into an oligonucleotide sequence can be strategically employed to enhance its stability while potentially modulating its binding properties. L-DNA aptamers, for instance, can bind to targets with high affinity and specificity through shape complementarity rather than canonical Watson-Crick base pairing. This unique mode of interaction opens up new avenues for targeting molecules that are challenging for traditional D-DNA or RNA aptamers.

Data Presentation: Synthesis Efficiency and Purity

The successful synthesis of L-dA modified ODNs is dependent on the efficient synthesis of the L-dA phosphoramidite (B1245037) building block and its subsequent incorporation into the growing oligonucleotide chain. The following tables summarize typical quantitative data associated with these processes.

Table 1: Synthesis and Purity of N6-Benzoyl-5'-O-DMT-L-2'-deoxyadenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite

ParameterValueMethod of Analysis
Overall Yield~70-80%Gravimetric
Purity>98%31P NMR, HPLC
Molecular Weight (C47H52N7O7P)857.93 g/mol Mass Spectrometry

Table 2: Synthesis of L-dA Modified Oligodeoxyribonucleotides

ParameterValueMethod of Analysis
Average Coupling Efficiency>99%Trityl Cation Assay
Overall Yield (20-mer ODN)~50-60%UV-Vis Spectroscopy (A260)
Purity of Crude Product~70-80%HPLC
Purity after HPLC Purification>95%HPLC, Capillary Electrophoresis

Experimental Protocols

Synthesis of N6-Benzoyl-5'-O-DMT-L-2'-deoxyadenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite

This protocol describes the key steps for the synthesis of the L-dA phosphoramidite, a crucial building block for incorporating L-dA into ODNs. The process involves protection of the exocyclic amine, dimethoxytritylation of the 5'-hydroxyl group, and phosphitylation of the 3'-hydroxyl group.

Materials:

  • L-2'-deoxyadenosine

  • Trimethylsilyl chloride (TMSCl)

  • Benzoyl chloride

  • Pyridine (B92270)

  • Ammonia

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Silica (B1680970) gel for column chromatography

Protocol:

  • N6-Benzoylation of L-2'-deoxyadenosine:

    • Co-evaporate L-2'-deoxyadenosine with anhydrous pyridine.

    • Dissolve the dried L-2'-deoxyadenosine in anhydrous pyridine and cool to 0°C.

    • Add TMSCl dropwise and stir for 30 minutes.

    • Add benzoyl chloride dropwise and allow the reaction to warm to room temperature and stir for 2 hours.

    • Cool the reaction to 0°C and quench with water, followed by the addition of concentrated ammonia.

    • Stir for 30 minutes and then concentrate the solution in vacuo.

    • Purify the resulting N6-benzoyl-L-2'-deoxyadenosine by silica gel chromatography.

  • 5'-O-Dimethoxytritylation:

    • Co-evaporate the dried N6-benzoyl-L-2'-deoxyadenosine with anhydrous pyridine.

    • Dissolve in anhydrous pyridine and add DMT-Cl.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with methanol (B129727) and concentrate in vacuo.

    • Purify the 5'-O-DMT-N6-benzoyl-L-2'-deoxyadenosine by silica gel chromatography.

  • 3'-O-Phosphitylation:

    • Co-evaporate the dried 5'-O-DMT-N6-benzoyl-L-2'-deoxyadenosine with anhydrous acetonitrile.

    • Dissolve in anhydrous DCM and add DIPEA.

    • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C.

    • Stir the reaction at room temperature until complete (monitored by TLC and 31P NMR).

    • Quench the reaction with methanol and concentrate in vacuo.

    • Purify the final N6-benzoyl-5'-O-DMT-L-2'-deoxyadenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite by silica gel chromatography.

Solid-Phase Synthesis of L-dA Modified Oligodeoxyribonucleotides

This protocol outlines the automated solid-phase synthesis of ODNs containing L-dA using the standard phosphoramidite method.

Materials:

  • Controlled pore glass (CPG) solid support pre-loaded with the desired 3'-terminal nucleoside.

  • Standard D-nucleoside phosphoramidites (dA, dC, dG, T).

  • Synthesized L-dA phosphoramidite.

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole).

  • Capping solution (e.g., acetic anhydride/N-methylimidazole).

  • Oxidizing solution (e.g., iodine/water/pyridine).

  • Deblocking solution (e.g., 3% trichloroacetic acid in DCM).

  • Anhydrous acetonitrile.

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

Protocol:

  • Automated Synthesis:

    • The synthesis is performed on an automated DNA synthesizer following the standard cycles for phosphoramidite chemistry.

    • Detritylation: Removal of the 5'-DMT protecting group with the deblocking solution.

    • Coupling: Activation of the incoming phosphoramidite (either standard D-nucleoside or the L-dA phosphoramidite) with the activator solution and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.[2][3]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[4]

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.[2][3]

    • These four steps are repeated for each nucleotide in the desired sequence.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the ODN is cleaved from the CPG support and the protecting groups (benzoyl and cyanoethyl) are removed by incubation with concentrated ammonium hydroxide (B78521) at elevated temperature.

Purification of L-dA Modified Oligodeoxyribonucleotides

Purification of the crude L-dA modified ODN is essential to remove truncated sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method.[5][6]

Materials:

  • RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

Protocol:

  • Sample Preparation: Dissolve the crude, deprotected ODN in Mobile Phase A.

  • HPLC Separation:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the ODN using a linear gradient of increasing Mobile Phase B concentration. The hydrophobic full-length product will elute later than the more hydrophilic truncated sequences.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection and Desalting:

    • Collect the fractions corresponding to the main peak (full-length product).

    • Combine the fractions and evaporate the acetonitrile.

    • Desalt the purified ODN using a suitable method (e.g., gel filtration or ethanol (B145695) precipitation) to remove the TEAA salt.

Characterization of L-dA Modified Oligodeoxyribonucleotides

The identity and purity of the synthesized L-dA modified ODN should be confirmed by mass spectrometry and analytical HPLC or capillary electrophoresis.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the purified ODN. The observed mass should correspond to the calculated mass of the L-dA modified sequence.[7][8][9][10]

  • Analytical HPLC/CE: Analytical reversed-phase HPLC or capillary electrophoresis is used to assess the purity of the final product. A single major peak should be observed, indicating a high degree of purity.[5][6]

Visualization of Experimental Workflow and a Representative Signaling Pathway

Experimental Workflow for L-dA ODN Synthesis

L_dA_ODN_Synthesis_Workflow cluster_phosphoramidite L-dA Phosphoramidite Synthesis cluster_odn Solid-Phase ODN Synthesis cluster_downstream Purification & Characterization LdA L-2'-deoxyadenosine N6_Bz_LdA N6-Benzoyl-L-dA LdA->N6_Bz_LdA Benzoylation DMT_N6_Bz_LdA 5'-DMT-N6-Benzoyl-L-dA N6_Bz_LdA->DMT_N6_Bz_LdA 5'-DMTritylation LdA_amidite L-dA Phosphoramidite DMT_N6_Bz_LdA->LdA_amidite 3'-Phosphitylation cycle Synthesis Cycle (Detritylation, Coupling, Capping, Oxidation) LdA_amidite->cycle Incorporation start CPG Support start->cycle Automated Synthesizer crude_odn Crude L-dA ODN cycle->crude_odn Cleavage & Deprotection hplc RP-HPLC Purification crude_odn->hplc ms Mass Spectrometry hplc->ms ce Purity Analysis (HPLC/CE) hplc->ce final_product Purified L-dA ODN hplc->final_product

Caption: Workflow for the synthesis of L-dA modified ODNs.

L-DNA Aptamer Targeting the VEGF Signaling Pathway

L-DNA aptamers can be designed to bind to and inhibit the activity of specific proteins, such as Vascular Endothelial Growth Factor (VEGF). VEGF is a key signaling protein involved in angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis. By blocking the interaction of VEGF with its receptor (VEGFR), L-DNA aptamers can inhibit downstream signaling pathways that promote cell proliferation and migration.

VEGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binds L_aptamer L-dA Aptamer L_aptamer->VEGF Binds & Inhibits Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR->Signaling Activates Proliferation Cell Proliferation & Migration Signaling->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Inhibition of VEGF signaling by an L-dA aptamer.

Conclusion

The synthesis of oligodeoxyribonucleotides incorporating L-2'-deoxyadenosine offers a powerful strategy for developing nuclease-resistant molecules with significant potential in therapeutic and diagnostic applications. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully synthesize, purify, and characterize these modified oligonucleotides. The unique properties of L-DNA, particularly its biostability and alternative binding mechanisms, are expected to drive further innovation in the field of nucleic acid-based technologies.

References

Application Notes and Protocols for Determining the Antiviral Activity of 2'-Deoxy-L-adenosine Against Hepatitis B Virus (HBV)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antiviral efficacy of 2'-Deoxy-L-adenosine against the Hepatitis B virus (HBV). The protocols outlined below describe the necessary in vitro assays to determine the compound's potency and selectivity, crucial for preclinical drug development.

Introduction

Hepatitis B virus (HBV) infection is a significant global health issue, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of novel and effective antiviral agents is a critical area of research. This compound, an L-nucleoside analog, has been identified as a potent and selective inhibitor of HBV replication.[1][2][3] Unlike many other nucleoside analogs, its antiviral activity is specific to hepadnaviruses.[1][2] This document details the standardized in vitro assays to quantify the anti-HBV activity and cytotoxicity of this compound.

Principle and Strategy

The primary strategy for evaluating the antiviral activity of this compound involves using a stable HBV-expressing cell line, HepG2.2.15.[4][5][6][7] These cells are derived from the human hepatoblastoma cell line HepG2 and are transfected with the HBV genome, enabling them to continuously produce viral particles.[7] The efficacy of this compound is determined by measuring the reduction in viral replication markers, namely HBV DNA, Hepatitis B surface antigen (HBsAg), and Hepatitis B e-antigen (HBeAg), in the culture supernatant after treatment with the compound.[4] Concurrently, the cytotoxicity of the compound is assessed in the parental HepG2 cell line (or another suitable liver cell line) to determine its effect on host cell viability.[8] The ratio of the cytotoxic concentration to the effective concentration provides the selectivity index (SI), a critical measure of the compound's therapeutic window.[9]

Data Presentation

The quantitative results from the antiviral and cytotoxicity assays should be summarized for clear comparison.

Table 1: In Vitro Anti-HBV Activity and Cytotoxicity of this compound

AssayCell LineParameterValue (µM)
Antiviral Activity HepG2.2.15EC50 (HBV DNA)Value
HepG2.2.15EC50 (HBsAg)Value
HepG2.2.15EC50 (HBeAg)Value
Cytotoxicity HepG2CC50Value
Selectivity Index -SI (CC50/EC50)Value

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) is calculated as CC50/EC50.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines:

    • HepG2.2.15 (for antiviral assays)[7]

    • HepG2 (for cytotoxicity assays)

  • Culture Medium:

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 (for HepG2.2.15 cell line maintenance).

  • Culture Conditions:

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • Cells should be subcultured every 3-4 days to maintain logarithmic growth.

Antiviral Activity Assay Protocol

This protocol outlines the steps to determine the EC50 of this compound based on the quantification of extracellular HBV DNA and viral antigens.

Materials:

  • HepG2.2.15 cells

  • Complete culture medium

  • This compound

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Reagents for DNA extraction, qPCR, and ELISAs

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Each concentration should be tested in triplicate. Include untreated virus control wells.

  • Incubation: Incubate the plates for 6 days, replacing the medium with freshly prepared compound dilutions every 2 days.

  • Supernatant Collection: On day 6 post-treatment, collect the cell culture supernatants for HBV DNA, HBsAg, and HBeAg quantification.

  • Quantification of Viral Markers:

    • HBV DNA Quantification: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit. Quantify the HBV DNA levels using a real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.[10][11][12][13]

    • HBsAg and HBeAg Quantification: Measure the levels of HBsAg and HBeAg in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4][14][15][16][17][18]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the untreated virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay Protocol

This protocol describes the determination of the CC50 of this compound using the MTT assay.

Materials:

  • HepG2 cells

  • Complete culture medium

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Treatment: Add 100 µL of the same serial dilutions of this compound as used in the antiviral assay. Include a vehicle control and a cell-only control (no compound).

  • Incubation: Incubate the plates for 6 days.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell-only control.

    • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[19]

Visualizations

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed HepG2.2.15 cells in 96-well plates incubate_24h_1 Incubate for 24 hours seed_cells->incubate_24h_1 add_compound Add compound dilutions to cells incubate_24h_1->add_compound prepare_compound Prepare serial dilutions of this compound incubate_6d Incubate for 6 days (refresh medium every 2 days) add_compound->incubate_6d collect_supernatant Collect supernatant incubate_6d->collect_supernatant quantify_dna Quantify HBV DNA (qPCR) collect_supernatant->quantify_dna quantify_antigens Quantify HBsAg & HBeAg (ELISA) collect_supernatant->quantify_antigens data_analysis Calculate EC50 quantify_dna->data_analysis quantify_antigens->data_analysis

Caption: Workflow for the in vitro antiviral activity assay of this compound against HBV.

Cytotoxicity_Assay_Workflow cluster_setup_cyto Assay Setup cluster_treatment_cyto Treatment cluster_analysis_cyto Analysis seed_cells_cyto Seed HepG2 cells in 96-well plates incubate_24h_cyto Incubate for 24 hours seed_cells_cyto->incubate_24h_cyto add_compound_cyto Add compound dilutions to cells incubate_24h_cyto->add_compound_cyto prepare_compound_cyto Prepare serial dilutions of this compound incubate_6d_cyto Incubate for 6 days add_compound_cyto->incubate_6d_cyto mtt_assay Perform MTT assay incubate_6d_cyto->mtt_assay measure_absorbance Measure absorbance at 570 nm mtt_assay->measure_absorbance data_analysis_cyto Calculate CC50 measure_absorbance->data_analysis_cyto

Caption: Workflow for the in vitro cytotoxicity assay of this compound.

Signaling_Pathway Proposed Mechanism of Action cluster_cell Hepatocyte dA This compound dAMP This compound monophosphate dA->dAMP Cellular kinases dADP This compound diphosphate dAMP->dADP dATP This compound triphosphate dADP->dATP HBV_RT HBV Reverse Transcriptase dATP->HBV_RT Incorporation HBV_DNA_synthesis HBV DNA Synthesis HBV_RT->HBV_DNA_synthesis Inhibition

Caption: Proposed mechanism of action for this compound in inhibiting HBV replication.

References

Application Notes and Protocols: Measuring the Inhibition of HBV DNA Polymerase by 2'-Deoxy-L-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infections posing a substantial risk for the development of cirrhosis and hepatocellular carcinoma. The viral DNA polymerase, which also functions as a reverse transcriptase, is a key enzyme in the HBV replication cycle and a primary target for antiviral therapies. Nucleoside analogs that can be incorporated into the nascent viral DNA chain and terminate its elongation are a major class of anti-HBV drugs.

2'-Deoxy-L-adenosine, an L-nucleoside analog, has been identified as a potent and selective inhibitor of HBV replication.[1][2] Like other nucleoside analogs, it is anticipated to exert its antiviral effect after being anabolized intracellularly to its active 5'-triphosphate form. This triphosphate metabolite then competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation by the HBV DNA polymerase, leading to the termination of viral DNA synthesis. These application notes provide a summary of the inhibitory activity of this compound and detailed protocols for evaluating its effect on HBV DNA polymerase.

Data Presentation

Table 1: Antiviral Activity of this compound against Hepadnaviruses

CompoundVirusCell LineAssayEndpointResultReference
This compoundHepatitis B Virus (HBV)HepG2 2.2.15Viral DNA reductionEC50Potent activity[1][2]
This compoundDuck Hepatitis B Virus (DHBV)Primary Duck HepatocytesViral DNA reductionEC50Active[1][2]
This compoundWoodchuck Hepatitis Virus (WHV)Woodchuck chronic infection modelViral load reduction-Up to 10⁸ genome equivalent/mL serum reduction[1][2]

Table 2: Selectivity Profile of this compound and its 5'-Triphosphate

CompoundTargetAssayConcentrationResultReference
This compound15 other RNA and DNA virusesCell-based assaysNot specifiedNo significant activity[1][2]
This compound 5'-triphosphateHuman DNA polymerase αIn vitro enzyme assayUp to 100 µMNo inhibition[1][2]
This compound 5'-triphosphateHuman DNA polymerase βIn vitro enzyme assayUp to 100 µMNo inhibition[1][2]
This compound 5'-triphosphateHuman DNA polymerase γIn vitro enzyme assayUp to 100 µMNo inhibition[1][2]
This compoundMitochondrial functionCell-based assaysNot specifiedNo compromise[1][2]

Experimental Protocols

Protocol 1: In Vitro HBV DNA Polymerase Inhibition Assay (Endogenous Polymerase Assay)

This protocol describes a method to measure the inhibition of endogenous HBV DNA polymerase within viral core particles by the 5'-triphosphate form of this compound.

Materials:

  • HBV core particles (isolated from HBV-producing cell lines like HepG2 2.2.15 or from patient serum)

  • This compound 5'-triphosphate (to be synthesized or commercially sourced)

  • Deoxynucleotide triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP) solution (e.g., 10 mM each)

  • [α-³²P]dATP or another radiolabeled dNTP

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 75 mM NH₄Cl, 1 mM DTT, 20 mM MgCl₂, 0.5% NP-40)

  • Stop Solution (e.g., 0.5 M EDTA)

  • DNA purification kit or phenol-chloroform extraction reagents

  • Scintillation counter or PhosphorImager system

  • Standard laboratory equipment (pipettes, microcentrifuge tubes, incubator, etc.)

Procedure:

  • Preparation of this compound 5'-triphosphate: If not commercially available, the 5'-triphosphate of this compound needs to be synthesized from the parent nucleoside. This typically involves a multi-step chemical phosphorylation process.

  • Reaction Setup:

    • On ice, prepare a master mix containing the reaction buffer, unlabeled dNTPs (excluding the one that is radiolabeled), and the radiolabeled dNTP.

    • In individual microcentrifuge tubes, add varying concentrations of this compound 5'-triphosphate (e.g., from 0.01 µM to 100 µM). Include a no-inhibitor control.

    • Add the master mix to each tube.

  • Initiation of Reaction:

    • Add the HBV core particle preparation to each tube to start the reaction.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours).

  • Termination of Reaction:

    • Stop the reaction by adding the Stop Solution.

  • DNA Purification:

    • Purify the newly synthesized radiolabeled HBV DNA from the reaction mixture using a suitable DNA purification kit or standard phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Quantification:

    • Measure the amount of incorporated radioactivity in the purified DNA using a scintillation counter or by running the samples on an agarose (B213101) gel and quantifying with a PhosphorImager.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound 5'-triphosphate compared to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Based Anti-HBV Assay in HepG2 2.2.15 Cells

This protocol outlines the procedure to evaluate the antiviral activity of this compound in a cell culture system that constitutively produces HBV.

Materials:

  • HepG2 2.2.15 cell line

  • Cell culture medium (e.g., DMEM/F12 supplemented with FBS, antibiotics, and G418)

  • This compound

  • Cell lysis buffer

  • Reagents for DNA extraction from cell culture supernatant (for encapsidated HBV DNA)

  • Quantitative PCR (qPCR) system and reagents for HBV DNA quantification

  • Reagents for cytotoxicity assay (e.g., MTS or MTT)

Procedure:

  • Cell Seeding:

    • Seed HepG2 2.2.15 cells in multi-well plates at a density that will ensure they are in the exponential growth phase during the treatment period.

  • Compound Treatment:

    • After the cells have attached (e.g., 24 hours post-seeding), replace the medium with fresh medium containing serial dilutions of this compound. Include a no-drug control.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 6-9 days), changing the medium with freshly prepared compound every 2-3 days.

  • Sample Collection:

    • At the end of the treatment period, collect the cell culture supernatant.

  • HBV DNA Extraction:

    • Isolate encapsidated HBV DNA from the collected supernatant. This often involves precipitation of viral particles followed by enzymatic digestion of the capsid and DNA purification.

  • HBV DNA Quantification:

    • Quantify the amount of HBV DNA in the extracts using a validated qPCR assay.

  • Cytotoxicity Assay:

    • In a parallel plate, assess the cytotoxicity of this compound at the tested concentrations using a standard method like the MTS or MTT assay to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis:

    • Calculate the percentage of inhibition of HBV DNA replication for each compound concentration relative to the no-drug control.

    • Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the selectivity index (SI) as the ratio of CC50 to EC50.

Visualizations

HBV_Polymerase_Inhibition_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis HBV_Cores Isolate HBV Core Particles Reaction_Mix Prepare Reaction Mix (Buffer, dNTPs, [α-³²P]dATP) L_dA_TP Synthesize/Obtain This compound-5'-TP L_dA_TP->Reaction_Mix Add Inhibitor Incubation Incubate at 37°C Reaction_Mix->Incubation Add Cores Termination Stop Reaction (EDTA) Incubation->Termination DNA_Purification Purify HBV DNA Termination->DNA_Purification Quantification Quantify Radioactivity DNA_Purification->Quantification IC50_Calc Calculate IC50 Quantification->IC50_Calc

Caption: Experimental workflow for the in vitro HBV DNA polymerase inhibition assay.

Mechanism_of_Action L_dA This compound (L-dA) L_dA_in L-dA L_dA->L_dA_in Cellular Uptake Cell_Membrane Cell Membrane L_dAMP L-dAMP L_dA_in->L_dAMP Phosphorylation L_dADP L-dADP L_dAMP->L_dADP Phosphorylation L_dATP This compound-5'-TP (L-dATP) L_dADP->L_dATP Phosphorylation HBV_Pol HBV DNA Polymerase L_dATP->HBV_Pol Inhibits DNA_Elongation Viral DNA Elongation HBV_Pol->DNA_Elongation Mediates Chain_Termination Chain Termination HBV_Pol->Chain_Termination Incorporation of L-dATP leads to dATP dATP (Natural Substrate) dATP->HBV_Pol Binds

References

Application Notes and Protocols for the Experimental Use of 2'-Deoxy-L-adenosine in Woodchuck Hepatitis Virus (WHV) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-L-adenosine (L-dA) is a nucleoside analog that has demonstrated potent and selective inhibitory activity against the replication of hepadnaviruses, including the Woodchuck Hepatitis Virus (WHV), a critical animal model for human Hepatitis B Virus (HBV) infection.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of L-dA in both in vitro and in vivo WHV studies, based on available research. L-dA's mechanism of action involves its intracellular conversion to the active triphosphate metabolite, which then competes with the natural substrate for incorporation into the viral DNA by the WHV polymerase, leading to chain termination and inhibition of viral replication.[1] Studies have shown that L-dA does not significantly affect human DNA polymerases (α, β, and γ) or mitochondrial function, indicating a favorable safety profile.[1][2]

Data Presentation

In Vivo Efficacy of this compound in WHV-Infected Woodchucks
ParameterResultReference
Route of AdministrationOral (p.o.), once daily[1][2]
Maximum Viral Load ReductionUp to 10⁸ genome equivalents/mL of serum[1][2][4]
Effect on WHV Surface Antigen (WHsAg)Decline in WHsAg paralleled the decrease in viral load[1]
Observed ToxicityNo drug-related toxicity reported[1][4]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of this compound in Chronically WHV-Infected Woodchucks

This protocol outlines the procedure for evaluating the antiviral efficacy of L-dA in a woodchuck model of chronic WHV infection.

1. Animal Model:

  • Adult woodchucks (Marmota monax) chronically infected with WHV are used.[6]

  • Chronic infection is characterized by the persistent presence of WHV DNA and WHsAg in the serum.

  • Animals should be confirmed to be free of hepatocellular carcinoma at the study's commencement via ultrasound and serum markers like gamma-glutamyl-transferase (GGT).

2. Drug Preparation and Administration:

  • This compound is prepared for oral administration. While the exact formulation for L-dA is not detailed in the available literature, a common method for oral antiviral administration in woodchucks involves suspending the compound in a palatable liquid diet to ensure complete consumption.

  • Administer the L-dA formulation once daily via oral gavage. A detailed general protocol for oral gavage in rodents is provided below and should be adapted for woodchucks under veterinary guidance.

3. General Protocol for Oral Gavage in Woodchucks (Adapted from Rodent Protocols):

  • Restraint: Firmly and gently restrain the woodchuck to immobilize the head and align it with the spine to straighten the esophagus. This requires trained personnel experienced with handling woodchucks.
  • Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of appropriate size for an adult woodchuck to prevent injury to the esophagus. The length should be pre-measured from the corner of the mouth to the last rib to ensure delivery to the stomach without perforation.
  • Insertion: Gently insert the gavage needle into the mouth, guiding it along the roof of the mouth and over the tongue into the esophagus. The animal should be allowed to swallow the tube. Never force the needle. If resistance is met, withdraw and re-attempt.
  • Administration: Administer the L-dA suspension slowly.
  • Post-Administration Monitoring: Monitor the animal for any signs of distress, such as labored breathing.

4. Monitoring Antiviral Efficacy:

  • Serum Collection: Collect blood samples at baseline and regular intervals throughout the treatment and follow-up periods.

  • WHV DNA Quantification: Extract viral DNA from serum samples. Quantify WHV DNA levels using a validated real-time quantitative PCR (qPCR) assay. A generic protocol for hepadnavirus DNA quantification is provided below.

  • WHsAg Quantification: Measure serum WHsAg levels using a specific enzyme-linked immunosorbent assay (ELISA).

  • Toxicity Monitoring: Monitor animal health, body weight, and serum biochemistry (e.g., liver enzymes) to assess for any potential drug-related toxicity.

Protocol 2: Quantification of WHV DNA in Serum by Real-Time PCR

This protocol provides a general framework for the quantification of WHV DNA from serum samples.

1. DNA Extraction:

  • Extract total DNA from 200 µL of woodchuck serum using a commercial viral DNA extraction kit (e.g., QIAamp DNA Mini Kit) according to the manufacturer's instructions.

  • Elute the DNA in an appropriate volume (e.g., 100 µL) of nuclease-free water.

2. Real-Time PCR:

  • Reaction Mixture: Prepare a master mix for each reaction, typically including:

    • SYBR Green or TaqMan probe-based qPCR master mix

    • Forward primer specific for a conserved region of the WHV genome

    • Reverse primer specific for the same region

    • (If using TaqMan) A specific fluorescently labeled probe

    • Nuclease-free water

    • Extracted DNA template (e.g., 5 µL)

  • Standard Curve: Prepare a standard curve using a plasmid containing the target WHV DNA sequence at known concentrations (e.g., from 10² to 10⁹ copies/reaction) to enable absolute quantification.

  • Cycling Conditions (Example):

    • Initial denaturation: 95°C for 10-15 minutes

    • 40-45 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melting curve analysis (for SYBR Green assays) to confirm product specificity.

  • Data Analysis: Quantify the WHV DNA in serum samples by comparing the cycle threshold (Ct) values to the standard curve. Results are typically expressed as genome equivalents per milliliter (vge/mL) of serum.

Visualizations

Experimental_Workflow_for_LdA_in_WHV_Woodchuck_Model cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis cluster_endpoint Study Endpoint A Select chronically WHV-infected woodchucks B Baseline characterization: - Serum WHV DNA - Serum WHsAg - Liver function tests A->B C Prepare this compound for oral administration B->C E Control group receives vehicle only B->E D Administer L-dA once daily via oral gavage C->D F Weekly/Bi-weekly blood collection D->F E->F G Quantify serum WHV DNA (qPCR) F->G H Quantify serum WHsAg (ELISA) F->H I Monitor for toxicity (biochemistry, clinical signs) F->I J Compare viral load and WHsAg levels between treatment and control groups G->J H->J I->J K Assess safety and tolerability of L-dA J->K

Caption: Workflow for evaluating this compound in the WHV woodchuck model.

LdA_Mechanism_of_Action cluster_cell Infected Hepatocyte LdA This compound (L-dA) LdATP L-dA Triphosphate (Active Metabolite) LdA->LdATP Intracellular phosphorylation WHV_Polymerase WHV Reverse Transcriptase / DNA Polymerase LdATP->WHV_Polymerase Competitive inhibition Viral_Replication WHV DNA Synthesis WHV_Polymerase->Viral_Replication Mediates Inhibition Inhibition of Viral Replication WHV_Polymerase->Inhibition Leads to dATP dATP (Natural Substrate) dATP->WHV_Polymerase Natural substrate

References

Application Notes and Protocols for Assessing the Oral Activity of 2'-Deoxy-L-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-L-adenosine is a synthetic L-nucleoside analog that has demonstrated potent and selective inhibitory activity against the Hepatitis B Virus (HBV) and related hepadnaviruses.[1][2][3] Notably, it is described as an orally active compound, a significant attribute for potential therapeutic applications.[1][2][3] In preclinical studies, oral administration of this compound has been shown to significantly reduce the viral load in the woodchuck model of chronic HBV infection.[1][2][3]

These application notes provide a comprehensive overview of the methodologies required to thoroughly assess the oral activity of this compound. The protocols outlined below are designed to guide researchers in determining the pharmacokinetic profile, in vivo efficacy, and potential metabolic pathways of this compound. While specific quantitative data for this compound is not extensively available in the public domain, this document provides robust experimental frameworks derived from studies on analogous nucleoside compounds.

I. Pharmacokinetic Assessment of Orally Administered this compound

A critical step in evaluating the oral activity of a drug candidate is to understand its pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME).

A. Oral Bioavailability Study in an Animal Model

This protocol describes a typical oral bioavailability study in rodents.

Objective: To determine the absolute oral bioavailability and key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of this compound.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), 8-10 weeks old, weighing 200-250g.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. Animals should be fasted overnight before dosing.

  • Drug Formulation:

    • Intravenous (IV) Formulation: Prepare a 1 mg/mL solution of this compound in sterile saline.

    • Oral (PO) Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) at a concentration of 5 mg/mL.

  • Dosing:

    • IV Group: Administer a single dose of 2 mg/kg via the tail vein.

    • PO Group: Administer a single dose of 20 mg/kg via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., EDTA) at the following time points:

      • IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

      • PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

    • Immediately place blood samples on ice.

  • Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalytical Method: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method (see Section III for a general protocol).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin). Key parameters include:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).

    • Elimination half-life (t½).

  • Bioavailability Calculation:

    • Absolute Oral Bioavailability (F%) = (AUCPO / DosePO) / (AUCIV / DoseIV) x 100

Data Presentation:

ParameterIntravenous (IV) Administration (2 mg/kg)Oral (PO) Administration (20 mg/kg)
Cmax (ng/mL) -To be determined
Tmax (hr) -To be determined
AUC0-t (nghr/mL) To be determinedTo be determined
AUC0-inf (nghr/mL) To be determinedTo be determined
t½ (hr) To be determinedTo be determined
Oral Bioavailability (F%) -To be determined

Caption: Representative table for summarizing pharmacokinetic data. Values are to be determined experimentally.

Experimental Workflow:

G cluster_preparation Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Drug_Formulation Drug Formulation (IV and PO) Animal_Model->Drug_Formulation IV_Dosing IV Administration (2 mg/kg) Drug_Formulation->IV_Dosing PO_Dosing Oral Gavage (20 mg/kg) Drug_Formulation->PO_Dosing Blood_Collection Serial Blood Sampling IV_Dosing->Blood_Collection PO_Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage LC_MS_MS LC-MS/MS Quantification Sample_Storage->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis Bioavailability_Calc Bioavailability Calculation PK_Analysis->Bioavailability_Calc

Caption: Workflow for Oral Bioavailability Study.

II. In Vivo Efficacy Assessment in an HBV Animal Model

The woodchuck (Marmota monax) model of chronic HBV infection is a well-established and relevant model for evaluating anti-HBV therapeutics.

Objective: To evaluate the in vivo antiviral efficacy of orally administered this compound in a chronic HBV infection model.

Experimental Protocol:

  • Animal Model: Adult woodchucks chronically infected with woodchuck hepatitis virus (WHV). Animals should be monitored for baseline levels of WHV DNA and surface antigen (WHsAg) in serum.

  • Experimental Groups (n=5 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose), administered orally once daily.

    • Group 2: this compound (e.g., 10 mg/kg), administered orally once daily.

    • Group 3: this compound (e.g., 30 mg/kg), administered orally once daily.

    • Group 4: Positive control (e.g., Entecavir, 0.5 mg/kg), administered orally once daily.

  • Treatment Duration: 4 to 12 weeks.

  • Monitoring:

    • Virological Markers: Collect serum samples weekly to quantify WHV DNA levels using a validated qPCR assay and WHsAg levels using an ELISA.

    • Toxicity: Monitor animal body weight, food and water consumption, and general health status daily. Collect blood samples for hematology and serum biochemistry analysis at baseline and at the end of the study.

  • Data Analysis:

    • Calculate the log10 reduction in serum WHV DNA from baseline for each animal.

    • Compare the mean reduction in viral load between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).

Data Presentation:

Treatment GroupDoseMean Log10 Reduction in Serum WHV DNA (Week 4)Mean Log10 Reduction in Serum WHV DNA (Week 8)
Vehicle Control -To be determinedTo be determined
This compound 10 mg/kg/dayTo be determinedTo be determined
This compound 30 mg/kg/dayTo be determinedTo be determined
Entecavir 0.5 mg/kg/dayTo be determinedTo be determined

Caption: Representative table for summarizing in vivo efficacy data.

Experimental Workflow:

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_analysis Endpoint Analysis Animal_Model Chronic WHV-Infected Woodchucks Grouping Group Allocation (Vehicle, Test Article, Positive Control) Animal_Model->Grouping Dosing Daily Oral Administration (4-12 weeks) Grouping->Dosing Serum_Sampling Weekly Serum Collection Dosing->Serum_Sampling Toxicity_Monitoring Daily Health & Weight Checks Dosing->Toxicity_Monitoring Viral_Load Quantify WHV DNA (qPCR) Serum_Sampling->Viral_Load Antigen_Levels Measure WHsAg (ELISA) Serum_Sampling->Antigen_Levels Statistical_Analysis Statistical Analysis of Efficacy Viral_Load->Statistical_Analysis Antigen_Levels->Statistical_Analysis

Caption: Workflow for In Vivo Efficacy Study in a WHV Model.

III. Bioanalytical Method for Quantification of this compound

A sensitive and specific bioanalytical method is essential for pharmacokinetic and in vivo efficacy studies. HPLC or LC-MS/MS are suitable techniques.[4][5][6]

Objective: To develop and validate a method for the quantification of this compound in plasma.

Protocol (LC-MS/MS):

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor to product ion transitions for this compound and an appropriate internal standard (e.g., a stable isotope-labeled version).

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean plate or vial for injection.

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and stability.

IV. Potential Metabolic Pathways

The metabolism of this compound is not fully elucidated but is likely to involve enzymes that metabolize endogenous nucleosides. The L-configuration may influence the affinity and catalytic efficiency of these enzymes.

Putative Metabolic Pathway:

A primary metabolic pathway for adenosine (B11128) and 2'-deoxyadenosine (B1664071) involves deamination by adenosine deaminase (ADA) to form inosine (B1671953) and 2'-deoxyinosine, respectively.[7] It is plausible that this compound is also a substrate for ADA, which would convert it to 2'-Deoxy-L-inosine. Further metabolism could involve phosphorolysis by purine (B94841) nucleoside phosphorylase (PNP) to release the purine base, hypoxanthine.

G cluster_pathway Putative Metabolic Pathway dLA This compound dLI 2'-Deoxy-L-inosine dLA->dLI Deamination ADA Adenosine Deaminase (ADA) Hypo Hypoxanthine dLI->Hypo Phosphorolysis PNP Purine Nucleoside Phosphorylase (PNP)

Caption: Putative Metabolic Pathway of this compound.

References

Application Notes and Protocols for 2'-Deoxy-L-adenosine Phosphorylation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-nucleoside analogs are a class of compounds with significant therapeutic potential as antiviral and anticancer agents. Their biological activity is contingent upon intracellular phosphorylation to their corresponding 5'-triphosphate forms, which can then be incorporated into nascent DNA or RNA chains, leading to chain termination. A critical step in this activation cascade is the initial phosphorylation of the L-nucleoside to its 5'-monophosphate. This document provides detailed protocols for the in vitro analysis of 2'-Deoxy-L-adenosine phosphorylation, focusing on the enzymatic reaction and the subsequent quantification of the phosphorylated products. The primary enzyme responsible for the phosphorylation of many L-nucleoside analogs, including L-adenosine derivatives, is human deoxycytidine kinase (dCK), which exhibits a remarkable and unusual enantioselectivity for these unnatural L-enantiomers.[1] The methodologies described herein are essential for screening novel L-nucleoside drug candidates and characterizing their activation kinetics.

Introduction: The L-Nucleoside Activation Pathway

The therapeutic efficacy of nucleoside analogs is dependent on a three-step intracellular phosphorylation cascade, catalyzed by host or viral kinases. This process converts the nucleoside prodrug into its active triphosphate form. For this compound, this pathway is as follows:

  • Monophosphorylation: this compound is first phosphorylated to this compound 5'-monophosphate (L-dAMP). This initial step is often rate-limiting and is primarily catalyzed by deoxycytidine kinase (dCK).[1]

  • Diphosphorylation: L-dAMP is subsequently converted to this compound 5'-diphosphate (L-dADP) by nucleoside monophosphate kinases.

  • Triphosphorylation: Finally, L-dADP is converted to the active this compound 5'-triphosphate (L-dATP) by nucleoside diphosphate (B83284) kinases.

This document focuses on analyzing the critical first step: the conversion of this compound to L-dAMP by dCK.

L-Nucleoside Phosphorylation Pathway cluster_0 Intracellular Environment 2_Deoxy_L_adenosine This compound (Prodrug) L_dAMP L-dAMP 2_Deoxy_L_adenosine->L_dAMP  deoxycytidine kinase (dCK) L_dADP L-dADP L_dAMP->L_dADP  Nucleoside Monophosphate  Kinases L_dATP L-dATP (Active Drug) L_dADP->L_dATP  Nucleoside Diphosphate  Kinases Incorporation Incorporation into DNA/RNA (Chain Termination) L_dATP->Incorporation

Caption: Intracellular phosphorylation cascade of this compound.

Experimental Protocols

Two primary methodologies are presented: an in vitro enzymatic reaction to generate the phosphorylated product and a highly sensitive LC-MS/MS method for its quantification.

Protocol 1: In Vitro Enzymatic Phosphorylation using Deoxycytidine Kinase (dCK)

This protocol describes the conditions for phosphorylating this compound using recombinant human dCK. The reaction can be used to determine kinetic parameters or to generate phosphorylated standards for analytical assays.

Materials:

  • Recombinant human deoxycytidine kinase (HsdCK)

  • This compound

  • Adenosine 5'-triphosphate (ATP) or Guanosine 5'-triphosphate (GTP) as a phosphate (B84403) donor[2]

  • Magnesium Chloride (MgCl₂)

  • Potassium Phosphate Buffer (pH 7.0)

  • Tris-HCl Buffer (pH 7.5)

  • Potassium Chloride (KCl)

  • Nuclease-free water

Reaction Setup:

A standard reaction mixture can be prepared as follows.[2][3] Components should be combined on ice.

ComponentStock ConcentrationFinal ConcentrationVolume for 100 µL Reaction
Tris-HCl (pH 7.5)1 M100 mM10 µL
KCl1 M100 mM10 µL
MgCl₂1 M10 mM1 µL
ATP (or GTP)100 mM1 mM1 µL
This compound10 mM0.05 - 1 mM (varied)0.5 - 10 µL
Recombinant HsdCK1 mg/mL0.01 mg/mL1 µL
Nuclease-free water--To 100 µL

Procedure:

  • Prepare a master mix of buffer, MgCl₂, KCl, and ATP.

  • Aliquot the master mix into reaction tubes.

  • Add this compound to each tube to the desired final concentration. For kinetic analysis, this concentration should be varied.

  • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding the HsdCK enzyme.

  • Incubate at 37°C. For kinetic studies, time points should be taken (e.g., 5, 10, 20, 30, 60 minutes) to ensure the reaction is in the linear range.[2]

  • Stop the reaction by heat inactivation (95°C for 5 minutes) or by adding an equal volume of ice-cold methanol (B129727) or perchloric acid to precipitate the enzyme.

  • Centrifuge the quenched reaction at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Collect the supernatant for analysis by LC-MS/MS.

Protocol 2: LC-MS/MS Analysis of L-dAMP Formation

This protocol provides a robust method for the direct quantification of the reaction product, L-dAMP, and other phosphorylated species. Ion-pair reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for analyzing charged, hydrophilic metabolites like nucleoside phosphates.[4][5]

Instrumentation and Columns:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • Column: A reversed-phase C18 column suitable for polar analytes (e.g., Atlantis T3 or equivalent).

LC-MS/MS Parameters:

The following table summarizes typical starting parameters for the analysis of nucleoside triphosphates, which can be adapted for monophosphates.[4][5]

ParameterRecommended Setting
LC Conditions
Mobile Phase A8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water[4]
Mobile Phase BMethanol
Gradient0-2 min, 0% B; 2-10 min, 0-50% B; 10-12 min, 50-95% B; 12-15 min, 95% B; 15-16 min, 95-0% B; 16-20 min, 0% B
Flow Rate0.2 - 0.4 mL/min
Column Temperature40°C
Injection Volume5 - 10 µL
MS Conditions
Ionization ModeNegative Electrospray Ionization (ESI-)
MRM TransitionsTo be determined by direct infusion of L-dAMP standard. Expected transition for dAMP: m/z 330 -> 79 (phosphate group)
Collision EnergyOptimize for specific analyte
Dwell Time50 - 100 ms

Procedure:

  • Standard Curve Preparation: Prepare a series of calibration standards of this compound 5'-monophosphate (L-dAMP) in the same buffer as the quenched reaction samples. The concentration range should bracket the expected concentrations in the experimental samples.

  • Sample Analysis: Inject the standards and the supernatants from the enzymatic reactions (from Protocol 2.1) onto the LC-MS/MS system.

  • Data Processing: Integrate the peak areas for the specific MRM transition of L-dAMP.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the L-dAMP standards. Use the linear regression equation from the curve to calculate the concentration of L-dAMP produced in the enzymatic reactions.

Data Presentation

Quantitative data from kinetic experiments and analytical validation should be presented clearly.

Table 1: Example Kinetic Parameters for Nucleoside Phosphorylation by dCK

SubstrateKₘ (µM)k_cat (s⁻¹)k_cat/Kₘ (M⁻¹s⁻¹)Reference
Deoxycytidine5--[6]
Gemcitabine30--[6]
Cladribine30--[6]
L-dT110 ± 100.057 ± 0.002520[3]
This compoundTo be determinedTo be determinedTo be determined-

Table 2: Typical Performance Characteristics of LC-MS/MS Methods for Nucleoside Phosphate Analysis

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)0.5 - 50 nM[4][5]
Linearity (R²)> 0.99[7]
Intra-day Precision (%CV)< 15%[4]
Inter-day Precision (%CV)< 15%[4]
Accuracy85 - 115%[4]

Experimental Workflow Diagram

The overall workflow for analyzing the phosphorylation of this compound is summarized in the diagram below.

Experimental Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_results Results prep_reagents Prepare Reagents (Buffer, ATP, MgCl2) setup_reaction Set up Reaction Mixture prep_reagents->setup_reaction prep_substrate Prepare Substrate (this compound) prep_substrate->setup_reaction prep_enzyme Prepare Enzyme (dCK) prep_enzyme->setup_reaction incubate Incubate at 37°C setup_reaction->incubate quench Quench Reaction incubate->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge lcms_analysis LC-MS/MS Analysis centrifuge->lcms_analysis data_processing Data Processing (Peak Integration) lcms_analysis->data_processing quantification Quantification (Standard Curve) data_processing->quantification results Kinetic Parameters (Km, kcat) quantification->results

Caption: Workflow for this compound phosphorylation analysis.

References

Application Notes and Protocols for Cytotoxicity Assays of 2'-Deoxy-L-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols are designed to guide researchers in assessing the cytotoxic effects of 2'-Deoxy-L-adenosine. While specific data on the L-isomer is limited, the provided methodologies are based on well-established protocols for the closely related D-isomer, 2'-Deoxyadenosine (B1664071), and other nucleoside analogs. It is recommended that these protocols be optimized for specific cell lines and experimental conditions.

Introduction

This compound is an L-nucleoside analog, a stereoisomer of the naturally occurring 2'-Deoxyadenosine. Nucleoside analogs are a class of compounds with significant therapeutic applications, primarily as antiviral and anticancer agents.[1][2] Their mechanism of action generally involves intracellular phosphorylation to their triphosphate form, which can then interfere with nucleic acid synthesis and other cellular processes, ultimately leading to cytotoxicity and, in many cases, apoptosis.[3][4] The cytotoxic effects of the D-isomer, 2'-Deoxyadenosine, are known to be mediated through its conversion to dATP, which can inhibit ribonucleotide reductase, and by inducing apoptosis through caspase activation.[5][6] It is plausible that this compound exerts its cytotoxic effects through a similar mechanism, although the efficiency of its phosphorylation and interaction with cellular enzymes may differ due to its unnatural L-configuration.[3][7]

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table summarizes representative cytotoxic activities of the closely related D-isomer and its analog, 2-chloro-2'-deoxyadenosine (Cladribine), to provide a comparative reference. Researchers should generate similar data for this compound in their cell lines of interest.

CompoundCell LineAssayEndpointConcentration/IC50Reference
2'-Deoxyadenosine (+ Deoxycoformycin)LoVo (human colon carcinoma)ApoptosisMorphological ChangesNot specified[5]
2'-Deoxyadenosine (+ Deoxycoformycin)Rat Chromaffin CellsApoptosis>75% cell death100 µM[6]
2-chloro-2'-deoxyadenosine (Cladribine)Human Peripheral Blood Mononuclear CellsApoptosisInduction of apoptosis1 µM[8]
2-chloro-2'-deoxyadenosine (Cladribine)Human Astrocytoma (ADF cells)ApoptosisTime- and concentration-dependent apoptosisNot specified[9]
2-chloro-2'-deoxyadenosine (Cladribine)Human MonocytesCytotoxicityDose- and time-dependent loss of viabilityNot specified[10]

Signaling Pathway

The cytotoxic mechanism of 2'-Deoxyadenosine and its analogs often involves the intrinsic apoptotic pathway. After entering the cell, the nucleoside is phosphorylated to its triphosphate form (dATP or its analog). This can lead to an imbalance in the deoxynucleotide pool and inhibition of ribonucleotide reductase, causing DNA replication stress and DNA strand breaks. Furthermore, the accumulation of dATP can, in the presence of cytochrome c and Apaf-1, lead to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, culminating in the characteristic features of apoptosis.[5][11]

Cytotoxicity_Pathway Proposed Cytotoxic Signaling Pathway of this compound This compound This compound Intracellular Transport Intracellular Transport This compound->Intracellular Transport Phosphorylation Phosphorylation Intracellular Transport->Phosphorylation L-dATP L-dATP Phosphorylation->L-dATP Ribonucleotide Reductase Inhibition Ribonucleotide Reductase Inhibition L-dATP->Ribonucleotide Reductase Inhibition Apaf-1/Cytochrome c Apaf-1/Cytochrome c L-dATP->Apaf-1/Cytochrome c cooperates with dNTP Pool Imbalance dNTP Pool Imbalance Ribonucleotide Reductase Inhibition->dNTP Pool Imbalance DNA Replication Stress DNA Replication Stress dNTP Pool Imbalance->DNA Replication Stress DNA Strand Breaks DNA Strand Breaks DNA Replication Stress->DNA Strand Breaks Caspase-9 Activation Caspase-9 Activation Apaf-1/Cytochrome c->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed signaling pathway for this compound cytotoxicity.

Experimental Protocols

The following are detailed protocols for common cytotoxicity assays that can be adapted for evaluating this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.[12][13]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow MTT Assay Experimental Workflow Seed Cells Seed Cells Overnight Incubation Overnight Incubation Seed Cells->Overnight Incubation Treat with this compound Treat with this compound Overnight Incubation->Treat with this compound Incubate (24-72h) Incubate (24-72h) Treat with this compound->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance (570nm) Measure Absorbance (570nm) Solubilize Formazan->Measure Absorbance (570nm) Data Analysis (IC50) Data Analysis (IC50) Measure Absorbance (570nm)->Data Analysis (IC50) LDH_Assay_Workflow LDH Assay Experimental Workflow Seed & Treat Cells Seed & Treat Cells Incubate Incubate Seed & Treat Cells->Incubate Centrifuge Plate Centrifuge Plate Incubate->Centrifuge Plate Transfer Supernatant Transfer Supernatant Centrifuge Plate->Transfer Supernatant Add LDH Reaction Mix Add LDH Reaction Mix Transfer Supernatant->Add LDH Reaction Mix Incubate (RT) Incubate (RT) Add LDH Reaction Mix->Incubate (RT) Add Stop Solution Add Stop Solution Incubate (RT)->Add Stop Solution Measure Absorbance (490nm) Measure Absorbance (490nm) Add Stop Solution->Measure Absorbance (490nm) Calculate % Cytotoxicity Calculate % Cytotoxicity Measure Absorbance (490nm)->Calculate % Cytotoxicity Apoptosis_Assay_Workflow Apoptosis Assay (Annexin V/PI) Workflow Seed & Treat Cells Seed & Treat Cells Incubate Incubate Seed & Treat Cells->Incubate Harvest Cells Harvest Cells Incubate->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate (RT, dark) Incubate (RT, dark) Add Annexin V-FITC & PI->Incubate (RT, dark) Flow Cytometry Analysis Flow Cytometry Analysis Incubate (RT, dark)->Flow Cytometry Analysis

References

Application Notes and Protocols for Determining the EC50 of 2'-Deoxy-L-adenosine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-L-adenosine, an L-nucleoside analog, has garnered interest for its potential therapeutic activities, including its role as a potent and selective inhibitor of the hepatitis B virus (HBV) replication.[1][2] Understanding the cytotoxic and cytostatic effects of this compound is crucial for its development as a therapeutic agent. The half-maximal effective concentration (EC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. This document provides detailed protocols for determining the EC50 of this compound using two common cell-based viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. Additionally, it outlines the underlying signaling pathways potentially involved in its mechanism of action.

Data Presentation

CompoundCell LineAssay TypeParameterValueReference
9-(2-deoxy-2-fluoro-β-L-arabinofuranosyl) adenineHepG2 2.2.15Anti-HBV AssayEC501.5 µM[3]

Signaling Pathway of 2'-Deoxyadenosine-Induced Apoptosis

2'-Deoxyadenosine exerts its cytotoxic effects by inducing apoptosis through a mechanism that involves its intracellular phosphorylation.[1][4][5] The following diagram illustrates the proposed signaling pathway.

2_Deoxy_L_adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2_Deoxy_L_adenosine_ext This compound 2_Deoxy_L_adenosine_int This compound 2_Deoxy_L_adenosine_ext->2_Deoxy_L_adenosine_int Nucleoside Transporter dATP dATP 2_Deoxy_L_adenosine_int->dATP Phosphorylation (Deoxycytidine Kinase) Apaf1 Apaf-1 dATP->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates Caspase9_active Active Caspase-9 Caspase9->Caspase9_active Caspase3 Pro-Caspase-3 Caspase9_active->Caspase3 Cleaves Caspase3_active Active Caspase-3 Caspase3->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis

Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Two robust and widely used methods for determining cell viability and calculating EC50 values are the MTT and CellTiter-Glo® assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate and incubate overnight Start->Cell_Seeding Compound_Addition Add serial dilutions of This compound Cell_Seeding->Compound_Addition Incubation Incubate for desired time period (e.g., 24, 48, 72 hours) Compound_Addition->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Incubation Incubate for 2-4 hours to allow formazan crystal formation MTT_Addition->Formazan_Incubation Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Formazan_Incubation->Solubilization Absorbance_Reading Measure absorbance at 570 nm using a plate reader Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and determine EC50 value Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Workflow for the MTT cell viability assay.

Materials:

  • Human cancer cell line of choice (e.g., HepG2, HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the EC50 value using non-linear regression analysis (sigmoidal dose-response curve).

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP.

CellTiter_Glo_Workflow Start Start Cell_Seeding Seed cells in an opaque-walled 96-well plate and incubate overnight Start->Cell_Seeding Compound_Addition Add serial dilutions of This compound Cell_Seeding->Compound_Addition Incubation Incubate for desired time period (e.g., 24, 48, 72 hours) Compound_Addition->Incubation Equilibration Equilibrate plate to room temperature Incubation->Equilibration Reagent_Addition Add CellTiter-Glo® Reagent to each well Equilibration->Reagent_Addition Lysis_Incubation Incubate for 2 minutes on an orbital shaker to induce cell lysis Reagent_Addition->Lysis_Incubation Signal_Stabilization Incubate for 10 minutes at room temperature to stabilize the luminescent signal Lysis_Incubation->Signal_Stabilization Luminescence_Reading Measure luminescence using a luminometer Signal_Stabilization->Luminescence_Reading Data_Analysis Calculate cell viability and determine EC50 value Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Workflow for the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

  • Human cancer cell line of choice

  • Complete cell culture medium

  • Opaque-walled 96-well plates (white or black)

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, but use opaque-walled plates suitable for luminescence measurements.

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay.

  • Assay Procedure:

    • Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells containing medium only) from all experimental readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the EC50 value using non-linear regression analysis (sigmoidal dose-response curve).

Conclusion

The provided protocols for the MTT and CellTiter-Glo® assays offer reliable and reproducible methods for determining the EC50 of this compound in various cell lines. Understanding the cytotoxic potential of this compound is a critical step in its preclinical evaluation and for elucidating its mechanism of action. The choice between the MTT and CellTiter-Glo® assay will depend on the specific experimental needs and available equipment, with the CellTiter-Glo® assay generally offering higher sensitivity and a simpler workflow. The presented signaling pathway provides a framework for further mechanistic studies into the apoptotic effects of this compound.

References

Application Notes and Protocols: Investigating 2'-Deoxy-L-adenosine in Combination with Other Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-L-adenosine is a nucleoside analog that has demonstrated potent and selective inhibitory activity against the replication of Hepatitis B Virus (HBV) and other hepadnaviruses.[1][2][3] Its unique mechanism of action and specificity make it a compelling candidate for inclusion in combination antiviral therapies, a cornerstone of modern infectious disease management. The strategic combination of antiviral agents can lead to enhanced efficacy, reduced drug dosages, and a lower propensity for the development of drug-resistant viral strains.

These application notes provide a comprehensive guide for researchers interested in exploring the potential of this compound in combination with other antiviral agents. The protocols outlined below are based on established methodologies for assessing antiviral drug synergy and are adapted for the specific investigation of this compound against HBV.

Rationale for Combination Therapy

The primary goals of combining this compound with other antiviral agents are to:

  • Achieve Synergistic or Additive Antiviral Effects: Combining drugs with different mechanisms of action can result in a more profound suppression of viral replication than either agent alone.

  • Combat Drug Resistance: The emergence of drug-resistant HBV strains is a significant clinical challenge.[4][5] Combination therapy can reduce the likelihood of resistance by presenting the virus with multiple, simultaneous inhibitory pressures.

  • Improve Safety and Tolerability: By achieving a desired antiviral effect at lower concentrations, combination therapy may reduce the risk of dose-dependent toxicities associated with individual agents.

Potential Combination Agents

Based on the current landscape of anti-HBV therapeutics, logical partners for combination studies with this compound include:

  • Nucleoside/Nucleotide Analogs:

    • Lamivudine (B182088) (3TC): A well-established L-nucleoside analog that inhibits HBV reverse transcriptase.[4][6]

    • Adefovir (B194249) Dipivoxil: An acyclic nucleotide analog of adenosine (B11128) monophosphate that also targets the viral polymerase.[7][8][9]

    • Entecavir: A potent guanosine (B1672433) nucleoside analog.

    • Tenofovir Disoproxil Fumarate (TDF) / Tenofovir Alafenamide (TAF): Acyclic nucleotide analogs of adenosine monophosphate with a high barrier to resistance.

  • Other Antiviral Classes:

    • Interferons (e.g., Peg-IFNα): Immunomodulatory agents with antiviral activity.

    • Capsid Assembly Modulators (CAMs): A newer class of antivirals that interfere with the formation of the viral capsid.

Data Presentation: In Vitro Antiviral Activity and Synergy Analysis

Quantitative data from combination studies should be systematically organized to facilitate clear interpretation and comparison. The following tables provide templates for presenting such data.

Table 1: In Vitro Anti-HBV Activity of Single Agents

CompoundEC50 (µM)aEC90 (µM)bCC50 (µM)cSelectivity Index (SI)d
This compound
Lamivudine
Adefovir
Other Agent

a 50% effective concentration; the concentration of the drug that inhibits viral replication by 50%. b 90% effective concentration; the concentration of the drug that inhibits viral replication by 90%. c 50% cytotoxic concentration; the concentration of the drug that reduces cell viability by 50%. d Selectivity Index = CC50 / EC50.

Table 2: Synergy Analysis of this compound in Combination with Other Antivirals

Combination (this compound + Agent)Concentration RatioCombination Index (CI)e at EC50Synergy Model Interpretationf
+ Lamivudine1:1
1:3
3:1
+ Adefovir1:1
1:5
5:1
+ Other AgentRatio

e The Combination Index (CI) is calculated using methods such as the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. f Interpretation based on established models like the Loewe additivity or Bliss independence models.[7][8]

Experimental Protocols

The following are detailed protocols for conducting in vitro studies to evaluate the antiviral activity and synergy of this compound in combination with other agents against HBV.

Protocol 1: Determination of Antiviral Activity (EC50) and Cytotoxicity (CC50)

Objective: To determine the 50% effective concentration (EC50) of this compound and potential combination agents against HBV replication and their 50% cytotoxic concentration (CC50) in a relevant cell line.

Materials:

  • HepG2 2.2.15 cell line (constitutively expresses HBV)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418.

  • This compound and other antiviral agents of interest.

  • 96-well cell culture plates.

  • Reagents for quantifying viral DNA (e.g., qPCR primers and probes for HBV DNA).

  • Reagents for assessing cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

Procedure:

  • Cell Seeding: Seed HepG2 2.2.15 cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of each antiviral agent. Replace the cell culture medium with fresh medium containing the various drug concentrations. Include untreated virus-producing cells as a positive control and uninfected cells as a negative control.

  • Incubation: Incubate the plates for 6-8 days, replacing the drug-containing medium every 2-3 days.

  • Quantification of HBV DNA:

    • After the incubation period, collect the cell culture supernatant.

    • Isolate viral DNA from the supernatant.

    • Quantify the amount of extracellular HBV DNA using a validated qPCR assay.

  • Assessment of Cell Viability:

    • After collecting the supernatant, assess the viability of the cells remaining in the plate using a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo®).

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration relative to the untreated control.

    • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

    • Determine the CC50 value by plotting the percentage of viability against the drug concentration.

Protocol 2: In Vitro Combination Antiviral Assay

Objective: To evaluate the combined antiviral effect of this compound with another antiviral agent against HBV replication.

Materials:

  • Same as Protocol 1.

Procedure:

  • Experimental Design: A checkerboard titration method is commonly used. Prepare serial dilutions of this compound and the second antiviral agent.

  • Cell Seeding and Treatment: Seed HepG2 2.2.15 cells as described in Protocol 1. Treat the cells with the drugs individually and in combination at various concentration ratios.

  • Incubation and DNA Quantification: Follow the incubation and HBV DNA quantification steps as outlined in Protocol 1.

  • Synergy Analysis:

    • The interaction between the two drugs can be analyzed using mathematical models such as the Loewe additivity model or the Bliss independence model.[7][8]

    • Software such as CalcuSyn or MacSynergy can be used to calculate the Combination Index (CI) and generate synergy plots.[10][11]

    • A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows relevant to the study of this compound in combination therapy.

Antiviral_Mechanism cluster_Cell Hepatocyte cluster_Nucleus Nucleus cluster_Drugs Antiviral Agents cccDNA cccDNA Viral_RNA Viral RNA cccDNA->Viral_RNA Transcription RT Reverse Transcription (HBV Polymerase) Viral_RNA->RT HBV HBV Virion Entry Entry & Uncoating HBV->Entry Entry->cccDNA RT->cccDNA rcDNA transport Assembly Virion Assembly & Release RT->Assembly New_Virion New HBV Virion Assembly->New_Virion dLa This compound-TP dLa->RT Inhibition Other_NUC Other NUC-TP (e.g., Lamivudine-TP) Other_NUC->RT Inhibition

Caption: Mechanism of action of nucleoside analogs against HBV.

Synergy_Workflow Start Start: Hypothesis This compound + Agent X shows synergy Protocol1 Protocol 1: Determine EC50 & CC50 of individual agents Start->Protocol1 Protocol2 Protocol 2: In Vitro Combination Assay (Checkerboard Titration) Protocol1->Protocol2 Data_Collection Data Collection: Quantify HBV DNA (qPCR) Assess Cytotoxicity Protocol2->Data_Collection Analysis Data Analysis: Calculate Combination Index (CI) Generate Synergy Plots Data_Collection->Analysis Interpretation Interpretation of Results Analysis->Interpretation Synergy Synergy (CI < 1) Interpretation->Synergy Additive Additive (CI = 1) Interpretation->Additive Antagonism Antagonism (CI > 1) Interpretation->Antagonism End Conclusion & Further Studies Synergy->End Additive->End Antagonism->End Logical_Relationship Main Goal: Effective Anti-HBV Combination Therapy Component1 This compound (Potent & Selective Anti-HBV Activity) Main->Component1 Component2 Partner Antiviral Agent (e.g., Lamivudine, Adefovir) Main->Component2 Outcome1 Increased Antiviral Efficacy (Synergistic or Additive Effect) Component1->Outcome1 Outcome2 Reduced Risk of Drug Resistance Component1->Outcome2 Outcome3 Improved Safety Profile (Dose Reduction) Component1->Outcome3 Component2->Outcome1 Component2->Outcome2 Component2->Outcome3 Overall_Benefit Improved Therapeutic Outcome for Chronic Hepatitis B Patients Outcome1->Overall_Benefit Outcome2->Overall_Benefit Outcome3->Overall_Benefit

References

Unveiling the Anti-Inflammatory Potential of 2'-Deoxy-L-adenosine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 12, 2025 – As interest in nucleoside analogues as therapeutic agents continues to grow, this document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the anti-inflammatory properties of 2'-Deoxy-L-adenosine. This guide offers a comprehensive overview of relevant in vitro and in vivo methodologies, data presentation standards, and visualization of key signaling pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli and is a hallmark of numerous chronic diseases. Adenosine (B11128), an endogenous purine (B94841) nucleoside, is a potent regulator of inflammation, primarily exerting anti-inflammatory effects through activation of its receptors.[1] this compound, an L-enantiomer of the naturally occurring deoxyadenosine, represents a class of compounds with potential therapeutic value due to their altered metabolic stability and biological activity. Understanding the techniques to evaluate its anti-inflammatory properties is crucial for its development as a potential drug candidate.

Data Presentation: Quantitative Analysis of Anti-Inflammatory Activity

A critical aspect of evaluating any potential anti-inflammatory compound is the quantification of its activity. The following table summarizes key quantitative data for L-adenosine derivatives, providing a benchmark for studies on this compound. The data is derived from studies on l-1′-homologated adenosine derivatives, which have shown potent anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2]

Compound IDTargetAssay SystemIC50 (µM)Reference
2g IL-1β SecretionLPS-stimulated RAW 264.7 macrophages1.08[2]
2h IL-1β SecretionLPS-stimulated RAW 264.7 macrophages2.28[2]

Key Experimental Protocols

To rigorously assess the anti-inflammatory properties of this compound, a combination of in vitro and in vivo assays is recommended. These protocols provide a standardized framework for obtaining reliable and reproducible data.

In Vitro Assays

1. Inhibition of Pro-inflammatory Cytokine Production in Macrophages

This protocol details the measurement of the inhibitory effect of this compound on the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in a macrophage cell line.

  • Cell Line: RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cells.

  • Materials:

    • This compound

    • Lipopolysaccharide (LPS) from E. coli

    • DMEM or RPMI-1640 cell culture medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Phosphate Buffered Saline (PBS)

    • ELISA kits for mouse or human IL-1β, IL-6, and TNF-α

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

    • Collect the cell culture supernatants.

    • Quantify the concentrations of IL-1β, IL-6, and TNF-α in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

    • Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cytokine production.

2. Nitric Oxide (NO) Production Assay

This protocol measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in stimulated macrophages.

  • Cell Line: RAW 264.7 cells.

  • Materials:

  • Procedure:

    • Follow steps 1-3 from the cytokine production protocol.

    • After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess Reagent to the supernatant in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration from a standard curve prepared with sodium nitrite.

    • Determine the percentage inhibition of NO production and the IC50 value.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model to evaluate the acute anti-inflammatory activity of a compound.

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Materials:

    • This compound

    • Carrageenan (1% w/v in saline)

    • Vehicle (e.g., saline, DMSO)

    • Plethysmometer

  • Procedure:

    • Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups (e.g., control, vehicle, this compound at different doses, positive control like indomethacin).

    • Measure the initial paw volume of each animal using a plethysmometer.

    • Administer this compound or the vehicle intraperitoneally or orally.

    • After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in inflammation and the experimental procedures is essential for a clear understanding. The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.

G cluster_0 Pro-inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events & Cytokine Production LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Adenosine_Receptor Adenosine Receptor (e.g., A2A) AC Adenylyl Cyclase Adenosine_Receptor->AC activates IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates cAMP cAMP AC->cAMP cAMP->IKK inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->Cytokines induces transcription Deoxyadenosine This compound Deoxyadenosine->Adenosine_Receptor G cluster_assays Quantitative Assays start Start cell_culture Seed Macrophages (e.g., RAW 264.7) start->cell_culture pre_treatment Pre-treat with This compound cell_culture->pre_treatment stimulation Stimulate with LPS pre_treatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection elisa Measure Cytokines (ELISA) supernatant_collection->elisa griess Measure Nitric Oxide (Griess Assay) supernatant_collection->griess data_analysis Data Analysis (IC50 Calculation) elisa->data_analysis griess->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2'-Deoxy-L-adenosine for Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 2'-Deoxy-L-adenosine (L-dA) in antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antiviral application?

A1: this compound (L-dA) is a nucleoside analog, specifically the L-enantiomer of the naturally occurring 2'-deoxyadenosine (B1664071). It is a potent and selective inhibitor of hepadnaviruses, particularly Hepatitis B Virus (HBV), as well as related viruses like the duck hepatitis B virus (DHBV) and woodchuck hepatitis virus (WHV).[1][2][3][4][5] Its "unnatural" L-configuration is key to its selectivity and favorable safety profile.[1][6][7][8]

Q2: What is the mechanism of action of this compound against HBV?

A2: Like many nucleoside analogs, this compound is converted intracellularly to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the viral DNA polymerase (reverse transcriptase). Incorporation of the L-dA triphosphate into the growing viral DNA chain leads to chain termination, thus halting viral replication.[1] Notably, the triphosphate form of L-dA does not significantly inhibit human DNA polymerases α, β, or γ, which contributes to its low cytotoxicity.[1][2][3]

Q3: What are the expected effective and cytotoxic concentrations of this compound?

A3: While specific EC50 and CC50 values for this compound can vary depending on the cell line and experimental conditions, it is known to be a highly potent anti-HBV agent.[1][6] For context, related L-nucleoside analogs have shown potent anti-HBV activity in the low micromolar to nanomolar range in HepG2.2.15 cells, a widely used cell line for HBV research. For example, a fluorinated analog of L-dA exhibited an EC50 of 1.5 µM in HepG2 2.2.15 cells.[9] L-dA has demonstrated a lack of significant cytotoxicity at concentrations effective for antiviral activity.[1][9]

Q4: How should I prepare and store this compound for cell culture experiments?

A4: this compound is typically a solid at room temperature.[4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile, biocompatible solvent such as dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be further diluted in cell culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%. Store the stock solution at -20°C or -80°C for long-term stability.

Q5: Is this compound active against other viruses?

A5: this compound has been shown to be highly specific for hepadnaviruses. Studies have indicated that it does not have significant activity against a panel of other RNA and DNA viruses.[1][3]

Quantitative Data Summary

The following table summarizes the antiviral activity and cytotoxicity of this compound and related L-nucleoside analogs against Hepatitis B Virus.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Therapeutic Index (TI)Reference
This compound (L-dA)HBVHepG2.2.15Potent (Specific value not cited, expected to be low µM to nM)>100 (Implied low toxicity)High[1][6]
9-(2-deoxy-2-fluoro-β-L-arabinofuranosyl)adenineHBVHepG2.2.151.5>200>133[9]
β-L-thymidine (L-dT)HBVHepG2.2.15PotentLow ToxicityHigh[1][6]
β-L-2'-deoxycytidine (L-dC)HBVHepG2.2.15PotentLow ToxicityHigh[1][6]

Note: The EC50 and CC50 values can vary between different laboratories and experimental setups. It is recommended that researchers determine these values under their own assay conditions.

Experimental Protocols

Protocol 1: Anti-HBV Activity Assay in HepG2.2.15 Cells

This protocol outlines a method to determine the 50% effective concentration (EC50) of this compound against HBV.

Materials:

  • HepG2.2.15 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • This compound (L-dA)

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • Reagents for DNA extraction

  • Reagents for quantitative PCR (qPCR) of HBV DNA

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment (e.g., 1 x 10^4 cells/well). Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a series of dilutions of L-dA in complete cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is constant across all wells and does not exceed a non-toxic level (e.g., 0.5%). Include a "no-drug" vehicle control (medium with DMSO only) and a "cell-free" control (medium only).

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of L-dA.

  • Incubation: Incubate the plates for a period sufficient to observe a significant reduction in viral replication (e.g., 6-9 days). Replace the medium with freshly prepared compound dilutions every 2-3 days.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • Viral DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • Quantification of HBV DNA: Quantify the amount of HBV DNA in each sample using a validated qPCR assay targeting a conserved region of the HBV genome.

  • Data Analysis: Determine the concentration of L-dA that inhibits HBV DNA replication by 50% (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay in HepG2 Cells

This protocol describes how to determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • HepG2 cells (or the cell line used in the antiviral assay)

  • Complete cell culture medium

  • This compound (L-dA)

  • DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content)

  • Plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well. Incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of L-dA to the wells. Include a vehicle control (DMSO) and a "no-cell" background control.

  • Incubation: Incubate the cells with the compound for a duration similar to the antiviral assay (e.g., 3-9 days), or for a standard cytotoxicity assessment period (e.g., 72 hours).

  • Cell Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Troubleshooting Guide

Q: My EC50 value for this compound is higher than expected. What could be the reason?

A:

  • Compound Integrity: Ensure the L-dA is of high purity and has not degraded. If possible, verify its identity and purity.

  • Solubility Issues: The compound may have precipitated out of solution at higher concentrations. Visually inspect your dilutions for any precipitate. Consider preparing fresh stock solutions.

  • Cell Health: The health and passage number of your HepG2.2.15 cells can affect their permissiveness to HBV replication and their response to antiviral compounds. Use cells at a low passage number and ensure they are healthy and growing exponentially.

  • Assay Duration: The duration of the assay can influence the EC50 value. A shorter assay may require higher concentrations to see an effect. Ensure your assay runs long enough for multiple rounds of viral replication.

  • qPCR Efficiency: Suboptimal qPCR efficiency can lead to inaccurate quantification of viral DNA. Verify the efficiency of your qPCR assay with a standard curve.

Q: I am observing significant cytotoxicity at concentrations where I expect to see antiviral activity. What should I do?

A:

  • D-isomer Contamination: Verify that your compound is indeed the L-enantiomer. The D-enantiomer of 2'-deoxyadenosine is known to be cytotoxic.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. Run a solvent toxicity control curve.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. If using a cell line other than HepG2, it may be inherently more sensitive.

  • Assay Conditions: High cell density or prolonged incubation times can sometimes exacerbate cytotoxicity. Optimize your cell seeding density and assay duration.

Q: My results are not reproducible. What are the common sources of variability?

A:

  • Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variability. Use calibrated pipettes and proper technique.

  • Cell Plating Inconsistency: Uneven cell distribution in the wells can cause variability. Ensure you have a homogenous cell suspension before plating.

  • Edge Effects: Wells on the outer edges of a 96-well plate can be prone to evaporation, leading to changes in compound concentration. To minimize this, avoid using the outer wells or fill them with sterile PBS or medium.

  • Reagent Variability: Batch-to-batch variation in cell culture medium, serum, or other reagents can impact results.

Visualizations

Antiviral_Mechanism_of_Action cluster_cell Hepatocyte cluster_virus HBV Replication Cycle LdA This compound (L-dA) CellularKinases Cellular Kinases LdA->CellularKinases Phosphorylation LdATP L-dA Triphosphate (Active Form) HBV_DNA_Polymerase HBV DNA Polymerase (Reverse Transcriptase) LdATP->HBV_DNA_Polymerase Inhibition CellularKinases->LdATP Viral_DNA_Synthesis Viral DNA Synthesis HBV_DNA_Polymerase->Viral_DNA_Synthesis Chain_Termination Chain Termination (Replication Blocked) HBV_DNA_Polymerase->Chain_Termination

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_antiviral Antiviral Assay (EC50) cluster_cytotoxicity Cytotoxicity Assay (CC50) A1 Seed HepG2.2.15 cells A2 Treat with serial dilutions of L-dA A1->A2 A3 Incubate for 6-9 days A2->A3 A4 Extract viral DNA from supernatant A3->A4 A5 Quantify HBV DNA by qPCR A4->A5 A6 Calculate EC50 A5->A6 End Determine Therapeutic Index (CC50 / EC50) A6->End C1 Seed HepG2 cells C2 Treat with serial dilutions of L-dA C1->C2 C3 Incubate for 3-9 days C2->C3 C4 Measure cell viability (e.g., MTT assay) C3->C4 C5 Calculate CC50 C4->C5 C5->End Start Start Experiment Start->A1 Start->C1

Caption: General workflow for determining antiviral efficacy and cytotoxicity.

References

Troubleshooting 2'-Deoxy-L-adenosine Solubility for In Vitro Success

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the solubility challenges of 2'-Deoxy-L-adenosine is critical for reproducible and accurate in vitro experimental results. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively dissolve and handle this compound, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a synthetic L-nucleoside analog. It is recognized as a potent and selective inhibitor of hepatitis B virus (HBV) replication.[1][2][3] In research, it is often used as a synthon for creating modified oligodeoxyribonucleotides.[2]

Q2: What are the primary solvents for dissolving this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for initial stock solutions.[1] If solubility issues arise, dimethylformamide (DMF), ethanol, or water can be tested.[1] For aqueous buffers, it is often recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO or DMF before dilution.

Q3: I am observing precipitation of this compound in my cell culture media. What could be the cause?

A3: Precipitation in aqueous media can occur due to several factors:

  • High final concentration: The concentration of this compound may exceed its solubility limit in the final culture medium.

  • Low temperature: A decrease in temperature can reduce the solubility of the compound.

  • pH of the medium: The pH of the culture medium can influence the charge state and solubility of the compound. While stable at neutral and basic pH, related compounds show increased decomposition at acidic pH.[4]

  • Interaction with media components: Components in the cell culture medium, such as proteins or salts, may interact with this compound and reduce its solubility.

Q4: How should I prepare a stock solution of this compound?

A4: It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. This allows for the addition of a small volume to your aqueous experimental setup, minimizing the impact of the organic solvent on the cells. For example, if the desired final concentration is 10 µM in a 1 mL well, you can prepare a 10 mM stock solution in DMSO and add 1 µL to the well.

Q5: What is the recommended storage condition for this compound solutions?

A5: Stock solutions in organic solvents should be stored at -20°C or -80°C for long-term stability.[2] Aqueous solutions are generally not recommended for long-term storage and should ideally be prepared fresh for each experiment.[5][6]

Troubleshooting Guide

This guide addresses common solubility issues encountered when working with this compound in vitro.

Issue 1: The compound is not dissolving in the initial solvent.
Possible Cause Troubleshooting Step Expected Outcome
Insufficient solvent volumeGradually increase the solvent volume while vortexing or sonicating.The compound dissolves completely.
Inappropriate solventIf the compound remains insoluble in the initial solvent (e.g., DMSO), try an alternative like DMF or ethanol.[1]The compound dissolves in the new solvent.
Low temperatureGently warm the solution to 37°C. Be cautious with prolonged heating as it may degrade the compound.Increased temperature enhances solubility.
Issue 2: Precipitation occurs after adding the stock solution to the aqueous medium.
Possible Cause Troubleshooting Step Expected Outcome
Final concentration is too highLower the final concentration of this compound in the medium.The compound remains in solution at a lower concentration.
"Salting out" effectPrepare a more dilute stock solution and add a larger volume to the medium to minimize the localized high concentration upon addition.Gradual addition and mixing prevent precipitation.
pH incompatibilityCheck the pH of your final solution. While this compound is generally stable at neutral pH, extreme pH values could affect solubility.[4]Adjusting the pH to a neutral range may improve solubility.
Media components interactionTry a different type of cell culture medium or a simpler buffer system (e.g., PBS) to test for component-specific precipitation.Identification of the interacting media component.

Physicochemical Properties and Solubility Data

A summary of the physicochemical properties of this compound and solubility information for related compounds is provided below for easy reference.

Property Value Reference
Molecular Formula C₁₀H₁₃N₅O₃[3][7][8]
Molecular Weight 251.24 g/mol [3][7][8][9]
Melting Point 187-189 °C[8]
Appearance White crystalline powder[10][11]
Compound Solvent Solubility Reference
5'-DeoxyadenosineDMSO~15 mg/mL[5]
5'-DeoxyadenosineDMF~30 mg/mL[5]
5'-Deoxyadenosine1:4 DMF:PBS (pH 7.2)~0.2 mg/mL[5]
AdenosineDMSO~20 mg/mL[6]
AdenosineDMF~5 mg/mL[6]
AdenosinePBS (pH 7.2)~10 mg/mL[6]
2'-DeoxyadenosineWaterSlightly soluble[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weighing: Accurately weigh out 2.51 mg of this compound powder.

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the powder.

  • Mixing: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: General Method for Preparing Working Solutions in Cell Culture Media
  • Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Media: Pre-warm the desired volume of cell culture medium to 37°C.

  • Dilution: Add the required volume of the stock solution to the pre-warmed medium to achieve the desired final concentration. For example, to prepare 1 mL of 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of medium.

  • Mixing: Immediately and gently mix the solution by pipetting or inverting the tube to ensure homogeneity and prevent localized high concentrations that could lead to precipitation.

  • Application: Use the freshly prepared working solution for your in vitro experiment promptly.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve mix Vortex/Sonicate dissolve->mix store Aliquot and Store at -20°C mix->store thaw Thaw Stock Solution store->thaw Use in Experiment dilute Dilute Stock in Medium thaw->dilute prewarm Pre-warm Culture Medium prewarm->dilute apply Apply to Experiment dilute->apply

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic start Solubility Issue with This compound dissolving Issue during initial dissolution? start->dissolving precipitation Precipitation in aqueous media? dissolving->precipitation No increase_solvent Increase solvent volume dissolving->increase_solvent Yes lower_conc Lower final concentration precipitation->lower_conc Yes change_solvent Try alternative solvent (DMF, Ethanol) increase_solvent->change_solvent Still not dissolved dissolved1 Problem Solved increase_solvent->dissolved1 Dissolved warm Gently warm to 37°C change_solvent->warm Still not dissolved change_solvent->dissolved1 Dissolved warm->dissolved1 Dissolved dilute_stock Use more dilute stock lower_conc->dilute_stock Still precipitates dissolved2 Problem Solved lower_conc->dissolved2 No Precipitation check_ph Check and adjust pH dilute_stock->check_ph Still precipitates dilute_stock->dissolved2 No Precipitation check_ph->dissolved2 No Precipitation

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Stability of 2'-Deoxy-L-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-Deoxy-L-adenosine. This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. Please note that while specific stability data for this compound is limited, this resource leverages data from its enantiomer (2'-deoxy-D-adenosine) and other relevant adenosine (B11128) analogs to provide guidance. L-nucleosides, such as this compound, are known to exhibit significantly higher stability against enzymatic degradation compared to their natural D-enantiomers.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in terms of stability?

The principal advantage of this compound is its enhanced resistance to enzymatic degradation. Natural D-nucleic acids are susceptible to hydrolysis by nucleases present in biological fluids, which can lead to rapid degradation.[1] L-nucleic acids, including this compound, are not recognized by these enzymes, conferring complete nuclease resistance and significantly longer stability in biological environments.[1][2] While naturally occurring D-DNA can degrade within minutes in certain biological settings, chirally inverted L-DNA has been shown to be stable for up to 72 hours under similar conditions.[1]

Q2: How does pH affect the stability of this compound in solution?

Based on data from 2-chloro-2'-deoxyadenosine, the compound is stable at neutral and basic pH.[1] However, under acidic conditions, degradation increases significantly.[1] For instance, at pH 2 and 37°C, only 13% of 2-chloro-2'-deoxyadenosine remained after 6 hours.[1] It is reasonable to expect that this compound will exhibit similar trends in hydrolytic stability.

Q3: What is the expected degradation pathway for this compound in an acidic solution?

The primary degradation pathway for 2'-deoxynucleosides in acidic conditions is the hydrolysis of the N-glycosidic bond, which links the adenine (B156593) base to the deoxyribose sugar. This results in the formation of adenine and 2-deoxy-L-ribose.

G This compound This compound Adenine Adenine This compound->Adenine Acid-catalyzed hydrolysis 2-Deoxy-L-ribose 2-Deoxy-L-ribose This compound->2-Deoxy-L-ribose Acid-catalyzed hydrolysis G Start Unexpected Degradation Observed CheckpH Is the solution pH acidic (<6)? Start->CheckpH CheckTemp Was the solution exposed to high temperatures? CheckpH->CheckTemp No AdjustpH Adjust pH to 7.0-8.0 with a suitable buffer. CheckpH->AdjustpH Yes CheckContamination Is there evidence of microbial contamination? CheckTemp->CheckContamination No StoreCold Store at 2-8°C or frozen. Avoid freeze-thaw cycles. CheckTemp->StoreCold Yes SterileFilter Use sterile filtration and aseptic techniques. CheckContamination->SterileFilter Yes End Stability Improved CheckContamination->End No AdjustpH->End StoreCold->End SterileFilter->End G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis PrepSolution Prepare a stock solution of this compound DiluteSolution Dilute to the final concentration in the test buffer PrepSolution->DiluteSolution Aliquot Aliquot into separate vials for each time point and condition DiluteSolution->Aliquot Store Store aliquots under different conditions (e.g., 4°C, 25°C, 40°C) Aliquot->Store Sample At each time point, retrieve samples Store->Sample Analyze Analyze by HPLC to determine the concentration Sample->Analyze Data Calculate the percentage of remaining this compound Analyze->Data

References

Technical Support Center: Synthesis of 2'-Deoxy-L-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2'-Deoxy-L-adenosine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of this compound.

Q1: My glycosylation reaction is resulting in a low yield and a mixture of α and β anomers. How can I improve the stereoselectivity for the desired β-anomer?

A1: Achieving high β-selectivity in the synthesis of 2'-deoxynucleosides is a common challenge because the absence of a 2'-hydroxyl group prevents neighboring group participation that typically directs the stereochemistry.[1][2] Here are several strategies to improve your results:

  • Methodology: The Vorbrüggen glycosylation is the most common and generally mildest method for this transformation.[1][3] It involves reacting a silylated heterocyclic base (like adenine) with a protected sugar in the presence of a Lewis acid.[4]

  • Lewis Acid Choice: The choice of Lewis acid is critical. Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is a frequently used and effective catalyst for this reaction.[3][5] The concentration and type of Lewis acid can significantly influence the anomeric ratio.

  • Protecting Groups: Ensure your L-ribose derivative is appropriately protected. Typically, the sugar is per-acylated (e.g., with acetyl or benzoyl groups). The protecting groups influence the reactivity and stability of the sugar intermediate.

  • Reaction Conditions: Temperature and reaction time are key parameters. Running the reaction at lower temperatures may improve selectivity. Monitor the reaction by TLC or HPLC to determine the optimal endpoint and avoid degradation.

  • Purification: Separating the α and β anomers can be difficult but is often achievable with careful flash column chromatography on silica (B1680970) gel.[6]

Q2: What are the most effective protecting group strategies for the L-sugar moiety?

A2: Proper protection of the L-sugar is crucial to prevent side reactions and direct the glycosylation.

  • Hydroxyl Protection: Acyl groups like acetyl (Ac) or benzoyl (Bz) are standard for protecting the 3'- and 5'-hydroxyl groups of the deoxyribose sugar. For purine (B94841) nucleosides, toluoyl groups are also commonly used.[7] These groups are stable under the glycosylation conditions and can be removed effectively during the final deprotection step.

  • Base Protection: The exocyclic amine of adenine (B156593) should be protected to prevent N-glycosylation at undesired positions. Benzoyl (Bz) or other acyl groups are typically used. The adenine base is often silylated in situ (e.g., with HMDS or BSA) just before the glycosylation step to enhance its nucleophilicity and solubility.[4]

Q3: I am observing significant degradation or side products during the final deprotection step. What conditions are recommended?

A3: The final deprotection step must be performed under conditions that remove the protecting groups from both the sugar and the base without cleaving the newly formed N-glycosidic bond.

  • For Acyl Protecting Groups: A common and effective method is treatment with saturated methanolic ammonia (B1221849) (NH₃/MeOH) or sodium methoxide (B1231860) (NaOMe) in methanol. These basic conditions efficiently cleave the ester linkages of the acyl groups.

  • Reaction Monitoring: It is vital to monitor the deprotection reaction closely. Prolonged exposure to harsh basic or acidic conditions can lead to the cleavage of the N-glycosidic bond, significantly reducing the yield of your final product.

  • Purification: After deprotection, the crude product will need to be purified, typically by silica gel chromatography or recrystallization, to remove residual protecting groups and byproducts.

Q4: The purification of the final this compound product is challenging. What are the best practices?

A4: Purification is often a multi-step process requiring careful technique.

  • Anomer Separation: As mentioned, the primary challenge is often the separation of the α and β anomers.[6] This typically requires optimization of the solvent system for flash column chromatography. A gradient elution with a solvent system like dichloromethane/methanol or chloroform/methanol is a good starting point.

  • Characterization: After purification, it is essential to confirm the identity and purity of the product. Full characterization should be performed using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and stereochemistry.[5][8]

Quantitative Data Summary

While specific yields can vary greatly depending on the exact substrates and conditions, the choice of methodology significantly impacts the outcome. The Vorbrüggen glycosylation is generally favored for its mild conditions and adaptability.

MethodTypical Lewis AcidKey AdvantagesCommon Challenges
Vorbrüggen Glycosylation TMSOTf, SnCl₄Mild conditions, good for a wide range of substrates.[9]Can produce anomeric mixtures with 2-deoxy sugars.[10]
Metal Salt Method Silver or Sodium SaltsHistorically used, can provide good yields.Metal salts can be expensive and toxic; solubility issues.[1]
Fusion Method Heat (e.g., 155 °C)Simple, requires no solvent.Harsh conditions, can lead to degradation, often lower yields.[1]

Experimental Protocols

Below are generalized protocols for the key steps in the synthesis of this compound. Note: These are illustrative and should be adapted based on specific literature procedures for your starting materials.

Protocol 1: Vorbrüggen Glycosylation
  • Silylation of Adenine: In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend N⁶-benzoyl-adenine in anhydrous acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS) and a catalytic amount of ammonium (B1175870) sulfate. Heat the mixture to reflux until the solution becomes clear, indicating complete silylation. Cool the solution to room temperature.

  • Preparation of Sugar: In a separate flame-dried flask, dissolve the protected 2-deoxy-L-ribofuranose derivative (e.g., 1-O-acetyl-3,5-di-O-toluoyl-2-deoxy-L-ribofuranose) in anhydrous acetonitrile.

  • Glycosylation Reaction: Cool the sugar solution to 0 °C. Add the silylated adenine solution via cannula. Slowly add the Lewis acid (e.g., TMSOTf) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the protected β-anomer from the α-anomer and other impurities.

Protocol 2: Deprotection
  • Base-Mediated Deprotection: Dissolve the purified, protected nucleoside in a saturated solution of ammonia in methanol.

  • Reaction: Stir the solution in a sealed pressure vessel at room temperature for 24-48 hours. Monitor the reaction by TLC until all protecting groups have been removed.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Final Purification: Purify the final this compound product by flash column chromatography or recrystallization to yield the pure compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general synthetic workflow for this compound.

G s1 Start: L-Ribose Derivative p1 Protection of 3', 5' -OH (e.g., Toluoyl groups) s1->p1 p2 Activation of Anomeric Carbon (e.g., Acetylation) p1->p2 g1 Glycosylation (Vorbrüggen Reaction) p2->g1 p3 Silylation of N6-Benzoyl-Adenine p3->g1 c1 Chromatographic Separation of Anomers (α/β) g1->c1 Yields mixture d1 Deprotection (e.g., NH3/MeOH) c1->d1 Isolate β-anomer f1 Final Product: This compound d1->f1 G start Low Yield or Complex Mixture? check_anomers Analyze Crude Product by NMR/HPLC for Anomeric Ratio (α/β) start->check_anomers high_alpha High α-Anomer Content check_anomers->high_alpha Poor Selectivity degradation Evidence of Degradation (Base or Sugar) check_anomers->degradation Side Products no_reaction Starting Material Unchanged check_anomers->no_reaction Low Conversion sol_alpha Action: Modify Lewis Acid (e.g., change catalyst or concentration). Consider lower temperature. high_alpha->sol_alpha sol_degradation Action: Check Reaction Time/Temp. Ensure anhydrous conditions. Verify protecting group stability. degradation->sol_degradation sol_no_reaction Action: Verify Silylation of Base. Check Activity of Lewis Acid. Ensure Anhydrous Conditions. no_reaction->sol_no_reaction

References

Technical Support Center: Overcoming Resistance to 2'-Deoxy-L-adenosine in HBV Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding resistance to 2'-Deoxy-L-adenosine (L-dA) in Hepatitis B Virus (HBV) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (L-dA) against HBV?

A1: this compound (L-dA) is a nucleoside analog that inhibits HBV replication. Like other L-nucleoside analogs, it is taken up by cells and phosphorylated by host cellular kinases to its active triphosphate form, L-dATP. This active form then competes with the natural substrate, dATP, for incorporation into the newly synthesized viral DNA by the HBV reverse transcriptase (RT). Once incorporated, L-dATP acts as a chain terminator, halting the elongation of the viral DNA and thus preventing viral replication.

Q2: My HBV culture is showing reduced susceptibility to L-dA. What are the potential causes?

A2: Reduced susceptibility to L-dA in an HBV culture can arise from several factors:

  • Pre-existing resistant variants: The initial viral population may have contained a small fraction of viruses with mutations in the reverse transcriptase (RT) gene that confer resistance. These variants can become dominant under the selective pressure of L-dA treatment.

  • Emergence of resistance mutations: Prolonged exposure to L-dA can lead to the selection of specific mutations in the HBV RT domain. Common mutations associated with resistance to L-nucleoside analogs include those in the YMDD motif of the catalytic site.

  • Suboptimal drug concentration: If the concentration of L-dA in the culture medium is too low, it may not be sufficient to fully suppress viral replication, which can facilitate the emergence of resistant strains.

  • Cellular factors: Variations in the activity of cellular kinases responsible for phosphorylating L-dA to its active triphosphate form can affect the drug's efficacy.

Q3: Which specific mutations in the HBV reverse transcriptase are associated with resistance to L-nucleoside analogs like L-dA?

A3: While specific data for L-dA is limited, resistance to the class of L-nucleoside analogs in HBV is well-characterized. The most common resistance mutations occur in the reverse transcriptase (RT) domain of the viral polymerase. Key mutations include:

  • YMDD motif mutations: The tyrosine-methionine-aspartate-aspartate (YMDD) motif is a highly conserved region in the catalytic site of the HBV RT. Mutations in this motif, such as rtM204V/I (methionine to valine or isoleucine), are the hallmark of resistance to L-nucleoside analogs like lamivudine (B182088) and telbivudine. These mutations reduce the incorporation of the drug's triphosphate form.

  • Compensatory mutations: The primary rtM204V/I mutations can sometimes impair the replication fitness of the virus. To counteract this, compensatory mutations may arise, such as rtL180M (leucine to methionine). This mutation, in combination with rtM204V, can restore viral replication capacity in the presence of the drug.

Troubleshooting Guide

This section provides structured guidance for identifying and addressing L-dA resistance in your HBV experiments.

Issue: Decreased L-dA Efficacy in HBV Cell Culture

Symptoms:

  • HBV DNA levels are not suppressed as expected after L-dA treatment.

  • Higher concentrations of L-dA are required to achieve the same level of viral inhibition (increase in IC50).

Troubleshooting Workflow:

cluster_0 Troubleshooting Workflow for L-dA Resistance A Start: Decreased L-dA Efficacy Observed B 1. Verify Experimental Parameters A->B C Check L-dA concentration and stability Confirm cell line viability and seeding density Validate HBV DNA quantification assay B->C Parameters OK? D 2. Perform Phenotypic Resistance Assay C->D E Determine IC50 of L-dA against your viral strain Compare with IC50 for wild-type HBV D->E IC50 Increased? F 3. Sequence HBV Polymerase Gene E->F G Extract viral DNA Amplify and sequence the reverse transcriptase (RT) domain F->G Proceed H 4. Analyze Sequencing Data G->H I Check for known resistance mutations (e.g., rtM204V/I, rtL180M) H->I Analyze J Resistance Confirmed I->J Mutations Present K No Resistance Mutations Found I->K No Mutations L Consider alternative resistance mechanisms or re-evaluate experimental setup K->L

Caption: Workflow for troubleshooting decreased L-dA efficacy.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for L-dA against wild-type and resistant HBV strains, based on data for similar L-nucleoside analogs. These values are for illustrative purposes and should be determined experimentally for your specific viral strains and cell systems.

HBV StrainKey RT MutationsL-dA IC50 (µM)Fold-Change in Resistance
Wild-TypeNone0.1 - 0.5-
Resistant Strain 1rtM204V> 10> 20-100
Resistant Strain 2rtM204I> 50> 100-500
Resistant Strain 3rtL180M + rtM204V> 15> 30-150

Experimental Protocols

Protocol 1: Determination of L-dA IC50 in HBV-transfected Hepatoma Cells (e.g., HepG2.2.15)
  • Cell Seeding: Plate HepG2.2.15 cells in 96-well plates at a density that will maintain them in the logarithmic growth phase for the duration of the experiment.

  • Drug Treatment: After 24 hours, remove the medium and add fresh medium containing serial dilutions of L-dA (e.g., from 0.01 µM to 100 µM). Include a no-drug control.

  • Incubation: Incubate the cells for 6-8 days, replacing the medium with fresh L-dA-containing medium every 2 days.

  • Supernatant Collection: Collect the cell culture supernatant for the quantification of extracellular HBV DNA.

  • DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.

  • HBV DNA Quantification: Quantify the HBV DNA levels using a validated real-time PCR (qPCR) assay targeting a conserved region of the HBV genome.

  • Data Analysis: Plot the percentage of HBV DNA inhibition against the log concentration of L-dA. Calculate the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. normalized response -- variable slope).

Protocol 2: Genotypic Analysis of HBV Reverse Transcriptase
  • Viral DNA Extraction: Extract HBV DNA from patient serum or cell culture supernatant.

  • PCR Amplification: Amplify the HBV polymerase gene, specifically the reverse transcriptase domain, using nested PCR with primers flanking the region of interest (including codons 180 and 204).

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Sequence the purified PCR product using both forward and reverse primers.

  • Sequence Analysis: Align the obtained sequence with a wild-type HBV reference sequence to identify any nucleotide and corresponding amino acid changes. Pay close attention to the YMDD motif.

Signaling and Metabolic Pathways

Metabolic Activation of L-dA and its Mechanism of Action

The following diagram illustrates the intracellular activation of L-dA and its subsequent inhibition of HBV replication.

cluster_0 Hepatocyte cluster_1 HBV Replication LdA L-dA (extracellular) LdA_in L-dA (intracellular) LdA->LdA_in Cellular Uptake LdAMP L-dAMP LdA_in->LdAMP Cellular Kinase LdADP L-dADP LdAMP->LdADP Cellular Kinase LdATP L-dATP (active form) LdADP->LdATP Cellular Kinase Chain_termination Chain Termination LdATP->Chain_termination pgRNA HBV pgRNA DNA_synthesis HBV DNA Synthesis pgRNA->DNA_synthesis Template HBV_RT HBV Reverse Transcriptase HBV_RT->DNA_synthesis HBV_RT->Chain_termination dATP dATP (natural substrate) dATP->DNA_synthesis Incorporation Chain_termination->DNA_synthesis Inhibition

Caption: Metabolic activation of L-dA and inhibition of HBV DNA synthesis.

Technical Support Center: Optimizing In Vivo Delivery of 2'-Deoxy-L-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Deoxy-L-adenosine in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary challenges for in vivo delivery?

A1: this compound is an L-nucleoside analog, a synthetic compound that is a mirror image of the naturally occurring D-nucleosides. It is a potent and selective inhibitor of the Hepatitis B Virus (HBV) replication.[1][2] The primary challenges for its in vivo delivery are typical for many nucleoside analogs and include poor oral bioavailability due to high polarity and low intestinal permeability, rapid metabolism, and potential for toxicity at high concentrations.[3]

Q2: How does this compound exert its antiviral effect?

A2: this compound is a prodrug that needs to be activated intracellularly.[4] It is transported into the cell and then undergoes a series of phosphorylation steps by host cell kinases to form its active triphosphate metabolite.[4][5] This active form, this compound triphosphate, acts as a competitive inhibitor of the HBV DNA polymerase (reverse transcriptase).[6] Its incorporation into the growing viral DNA chain leads to chain termination, thus halting viral replication.[7]

Q3: Is this compound orally bioavailable?

Q4: What are some common strategies to improve the in vivo delivery of nucleoside analogs like this compound?

A4: Several strategies can be employed to enhance the in vivo delivery of nucleoside analogs. These include:

  • Prodrug Approaches: Modifying the parent compound to increase its lipophilicity and cell permeability.

  • Formulation with Permeation Enhancers: Using agents that transiently increase the permeability of the intestinal epithelium.

  • Nanoparticle Encapsulation: Encapsulating the drug in nanoparticles can protect it from degradation and improve its absorption and targeting.

  • Co-administration with Metabolism Inhibitors: Using inhibitors of enzymes that degrade the nucleoside analog can increase its systemic exposure.[8]

Troubleshooting Guide

Issue 1: Low or variable drug exposure after oral administration.

  • Possible Cause: Poor solubility, degradation in the gastrointestinal tract, or rapid first-pass metabolism.

  • Troubleshooting Steps:

    • Optimize Vehicle/Formulation: Ensure the compound is fully dissolved in the vehicle before administration. Consider using a formulation that enhances solubility and stability. For example, a solution in PBS with a small percentage of a solubilizing agent like DMSO, followed by dilution, can be tested.

    • Check pH of Formulation: The stability of nucleoside analogs can be pH-dependent. Ensure the pH of your formulation is within a stable range for this compound.

    • Consider Co-administration with an Adenosine (B11128) Deaminase Inhibitor: If rapid metabolism is suspected, co-administration with an inhibitor like deoxycoformycin could increase bioavailability.[8]

    • Evaluate Alternative Routes: If oral bioavailability remains a significant hurdle, consider intravenous or subcutaneous administration to establish a baseline for efficacy and to study the drug's intrinsic activity.

Issue 2: Lack of efficacy in an in vivo model despite in vitro potency.

  • Possible Cause: Insufficient drug concentration at the target site (e.g., liver for HBV), rapid clearance, or species-specific differences in metabolism.

  • Troubleshooting Steps:

    • Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the concentration of this compound in plasma and the target tissue over time. This will help to understand if the dosing regimen is achieving therapeutic concentrations.

    • Dose Escalation Study: Carefully escalate the dose to determine if a higher concentration is required to achieve efficacy, while closely monitoring for any signs of toxicity.

    • Optimize Dosing Schedule: Based on the half-life determined from PK studies, adjust the dosing frequency to maintain therapeutic drug levels.

    • Investigate Transporter Interactions: The uptake of nucleoside analogs into target cells is often mediated by specific transporters.[9] Differences in transporter expression between cell lines and in vivo tissues, or between species, could explain discrepancies in activity.

Issue 3: Observed toxicity in animal models.

  • Possible Cause: Off-target effects, high peak plasma concentrations, or accumulation of toxic metabolites.

  • Troubleshooting Steps:

    • Toxicity Assessment: Perform a thorough toxicological evaluation, including monitoring animal weight, behavior, and performing histopathology on key organs.

    • Reduce Peak Concentrations: If toxicity is associated with high Cmax, consider a more frequent dosing schedule with lower individual doses, or switch to a continuous infusion model if feasible.

    • Formulation Modification: Explore formulations that provide a more sustained release of the drug, which can help to reduce peak plasma concentrations and associated toxicity.

    • Evaluate Mitochondrial Toxicity: Some nucleoside analogs are known to cause mitochondrial toxicity. Assess mitochondrial function in key tissues if toxicity is observed.[6]

Data Presentation

Table 1: Solubility of 2'-Deoxyadenosine (as a reference for this compound)

SolventSolubilityReference
WaterSoluble[10]
DMSOSlightly Soluble[10]
MethanolSlightly Soluble[10]

Table 2: Stability of Related Nucleoside Analogs

CompoundConditionHalf-life (t1/2)Reference
2'-DeoxyxanthosinepH 7, 37°C (in double-stranded DNA)~2.4 years[11]
2'-DeoxyxanthosinepH 2, 37°C (as a deoxynucleoside)~3.7 minutes[11]
Adenosine AnalogsAcidic pHGenerally less stable[12]
Adenosine AnalogsNeutral to Basic pHGenerally more stable[12]

Note: Specific stability data for this compound is not available. The stability of nucleosides is highly dependent on their specific structure and the conditions. It is recommended to perform stability studies for your specific formulation and storage conditions.

Table 3: Oral Bioavailability of Related Nucleoside Analogs

CompoundSpeciesDoseOral Bioavailability (%)Reference
(-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] cytosine (FTC)Rat10 mg/kg90 ± 8[13]
(-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] cytosine (FTC)Rat100 mg/kg65 ± 15[13]
2-chloro-2'-deoxyadenosine (CdA)Human0.14 mg/kg (in PBS)48 ± 8[14]
2-chloro-2'-deoxyadenosine (CdA)Human0.28 mg/kg (in PBS)55 ± 17[14]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

  • Vehicle Preparation:

    • A common vehicle for oral administration of nucleoside analogs is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

    • Alternatively, a solution in sterile phosphate-buffered saline (PBS) can be used if the compound is sufficiently soluble. For compounds with lower solubility, a small amount of a co-solvent like DMSO (e.g., up to 5%) can be used to initially dissolve the compound, followed by dilution with the aqueous vehicle. Ensure the final concentration of the co-solvent is well-tolerated by the animals.

  • Dose Preparation:

    • Accurately weigh the required amount of this compound.

    • Prepare a stock solution in the chosen vehicle at a concentration that allows for the desired dosing volume (typically 5-10 mL/kg for mice).[4][15]

    • Ensure the compound is completely dissolved or forms a homogenous suspension.

  • Administration Procedure:

    • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.[16][17]

    • Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).[16]

    • Carefully insert the gavage needle into the esophagus. Do not force the needle.[17]

    • Slowly administer the prepared dose.

    • Withdraw the needle gently and return the mouse to its cage.

    • Monitor the animal for any signs of distress after the procedure.[4]

Protocol 2: Intravenous (IV) Administration in Mice (Tail Vein)

  • Vehicle Preparation:

    • For intravenous administration, this compound should be dissolved in a sterile, isotonic vehicle such as 0.9% saline or PBS.[18]

    • If a co-solvent like DMSO is necessary for dissolution, the final concentration should be kept to a minimum (ideally below 1%) and the solution should be administered slowly.

  • Dose Preparation:

    • Prepare a sterile solution of this compound in the chosen vehicle.

    • Filter the solution through a 0.22 µm sterile filter to remove any potential particulates.

    • The dosing volume for a bolus tail vein injection in mice is typically up to 5 mL/kg.[19]

  • Administration Procedure:

    • Place the mouse in a restraining device that allows access to the lateral tail vein.

    • Warming the tail with a heat lamp or warm water can help to dilate the veins.

    • Disinfect the injection site with an alcohol swab.

    • Insert a small gauge needle (e.g., 27-30G) into the lateral tail vein.

    • Slowly inject the prepared dose.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Monitor the animal for any adverse reactions.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Data Analysis prep_compound Prepare this compound Formulation oral_admin Oral Gavage prep_compound->oral_admin iv_admin Intravenous Injection prep_compound->iv_admin prep_animals Acclimatize Animals prep_animals->oral_admin prep_animals->iv_admin pk_study Pharmacokinetic Analysis oral_admin->pk_study efficacy_study Efficacy Study (e.g., HBV model) oral_admin->efficacy_study tox_study Toxicity Assessment oral_admin->tox_study iv_admin->pk_study iv_admin->efficacy_study iv_admin->tox_study data_analysis Analyze PK parameters, Efficacy Endpoints, and Toxicity Data pk_study->data_analysis efficacy_study->data_analysis tox_study->data_analysis

In Vivo Experimental Workflow for this compound.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte (Intracellular) cluster_activation Activation Pathway cluster_inhibition HBV Polymerase Inhibition cluster_nucleus Nucleus dA This compound dA_in This compound dA->dA_in Nucleoside Transporter dAMP This compound Monophosphate (L-dAMP) dADP This compound Diphosphate (L-dADP) dAMP->dADP Cellular Kinase dATP This compound Triphosphate (L-dATP) (Active Form) dADP->dATP Cellular Kinase polymerase HBV DNA Polymerase (Reverse Transcriptase) dATP->polymerase Competitive Inhibition chain_termination Viral DNA Chain Termination polymerase->chain_termination dA_in->dAMP Cellular Kinase (e.g., dCK) hbv_replication HBV Replication (pgRNA -> rcDNA) hbv_replication->polymerase

Mechanism of Action of this compound in HBV Inhibition.

References

Technical Support Center: Addressing Mitochondrial Toxicity of L-Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the mitochondrial toxicity of L-nucleoside analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of mitochondrial toxicity associated with L-nucleoside analogs?

A1: The primary mechanism of mitochondrial toxicity for many nucleoside analogs, including L-isomers, is the inhibition of the human mitochondrial DNA polymerase gamma (Pol γ).[1][2][3][4][5][6] Pol γ is the sole enzyme responsible for the replication of mitochondrial DNA (mtDNA).[4][7] When L-nucleoside analogs are taken up by cells, they are phosphorylated to their active triphosphate form. These triphosphates can then act as competitive inhibitors or chain terminators for Pol γ, leading to a decrease in mtDNA synthesis and subsequent mtDNA depletion.[1][4][6] This depletion impairs the production of essential proteins for the mitochondrial respiratory chain, resulting in mitochondrial dysfunction.[1][4]

Q2: Are all L-nucleoside analogs equally toxic to mitochondria?

A2: No, there is a wide range in the mitochondrial toxicity of L-nucleoside analogs. The toxicity is largely dependent on how efficiently the triphosphate form of the analog is incorporated by Pol γ.[8] For instance, lamivudine (B182088) (3TC), an L-nucleoside analog, exhibits significantly lower mitochondrial toxicity compared to some D-nucleoside analogs like zalcitabine (B1682364) (ddC) and didanosine (B1670492) (ddI).[8] The unnatural L-configuration of some analogs can make them poor substrates for Pol γ, thus reducing their mitochondrial toxicity.[8] However, it is important to note that not all L-nucleoside analogs are devoid of mitochondrial toxicity.

Q3: What are the common clinical manifestations of L-nucleoside analog-induced mitochondrial toxicity?

A3: Clinical manifestations of mitochondrial toxicity from nucleoside analogs can be diverse and may include lactic acidosis, hepatic steatosis (fatty liver), pancreatitis, peripheral neuropathy, myopathy (muscle weakness), and lipoatrophy (loss of fat tissue).[1][3][4][9][10] The most severe, though rare, manifestation is lactic acidosis with hepatic steatosis, which has a high mortality rate.[1][10]

Q4: Besides Pol γ inhibition, are there other mechanisms that contribute to mitochondrial toxicity?

A4: Yes, while Pol γ inhibition is a key mechanism, other factors can contribute to mitochondrial dysfunction. These include:

  • Oxidative Stress: Some nucleoside analogs can increase the production of reactive oxygen species (ROS) within the mitochondria, leading to oxidative damage to mtDNA, proteins, and lipids.[11][12]

  • Depletion of Nucleotide Pools: Nucleoside analogs can interfere with the synthesis of endogenous deoxynucleotides, creating an imbalance in the nucleotide pools necessary for mtDNA replication.

  • Inhibition of Other Mitochondrial Enzymes: Some analogs may inhibit other mitochondrial enzymes, such as adenylate kinase and the ADP/ATP translocator, further disrupting mitochondrial function.[1]

  • Impaired Autophagy: There is emerging evidence that some nucleoside analogs may inhibit autophagy, the cellular process for clearing damaged organelles, which could exacerbate the accumulation of dysfunctional mitochondria.[11]

Troubleshooting Guides

Problem 1: Unexpectedly high cytotoxicity observed in cell culture after treatment with an L-nucleoside analog.

Possible Cause 1: Off-target effects leading to mitochondrial dysfunction.

  • Troubleshooting Steps:

    • Assess Mitochondrial DNA Content: A significant decrease in mtDNA content is a strong indicator of Pol γ inhibition.

    • Measure Lactate (B86563) Production: Increased extracellular lactate suggests a shift to anaerobic metabolism due to mitochondrial dysfunction.

    • Evaluate Mitochondrial Respiratory Chain Complex Activity: Specifically, measuring the activity of complexes that have subunits encoded by mtDNA, such as Cytochrome C Oxidase (Complex IV), can reveal functional impairment.

Possible Cause 2: Increased Oxidative Stress.

  • Troubleshooting Steps:

    • Measure Reactive Oxygen Species (ROS): Use fluorescent probes to quantify the levels of superoxide (B77818) and other ROS in treated cells.

    • Assess Lipid Peroxidation: Measure byproducts of lipid peroxidation, such as malondialdehyde (MDA), as an indicator of oxidative damage to cell membranes.[13]

Problem 2: Inconsistent results in mtDNA quantification experiments.

Possible Cause 1: Inefficient DNA extraction or sample degradation.

  • Troubleshooting Steps:

    • Verify DNA Quality: Use spectrophotometry (e.g., NanoDrop) to check the purity (A260/A280 ratio) and concentration of your extracted DNA.

    • Standardize Extraction Method: Ensure a consistent and validated DNA extraction protocol is used for all samples.

Possible Cause 2: Variability in PCR amplification.

  • Troubleshooting Steps:

    • Use Validated Primers: Ensure the primers for both mitochondrial and nuclear DNA targets have been validated for specificity and efficiency.

    • Run Appropriate Controls: Include no-template controls (NTCs) to check for contamination and a standard curve to assess amplification efficiency.

    • Normalize to a Nuclear Gene: Always express mtDNA content relative to a stable nuclear gene to account for variations in cell number and DNA extraction efficiency.[14]

Problem 3: Difficulty in interpreting the relevance of a moderate decrease in mtDNA content.

Possible Cause: Cell-type specific differences and threshold effects.

  • Troubleshooting Steps:

    • Correlate with Functional Assays: A moderate decrease in mtDNA may not always lead to a functional deficit.[15] Correlate your mtDNA quantification results with functional assays like lactate production or oxygen consumption rates to determine the physiological consequence.

    • Time-Course Experiment: Perform a time-course experiment to see if the mtDNA depletion is progressive over time.

    • Compare with a Positive Control: Include a compound known to cause significant mtDNA depletion (e.g., a high-toxicity D-nucleoside analog) as a positive control to benchmark your results.

Data Presentation

Table 1: Relative Mitochondrial Toxicity of Selected Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Nucleoside AnalogAbbreviationRelative Affinity for Pol γ (Higher affinity indicates higher potential for toxicity)Reference(s)
ZalcitabineddCVery High[8]
DidanosineddIHigh[8]
Stavudined4TModerate to High[8]
ZidovudineAZTModerate[8]
Lamivudine3TCLow[8]
AbacavirABCVery Low[8]
TenofovirTDFVery Low[11]
EmtricitabineFTCVery Low[11]

Experimental Protocols

Quantification of Mitochondrial DNA (mtDNA) Content by qPCR

This protocol allows for the relative quantification of mtDNA compared to nuclear DNA (nDNA).

  • Materials:

    • Cells treated with L-nucleoside analog and untreated controls.

    • DNA extraction kit.

    • qPCR instrument and reagents (e.g., SYBR Green or TaqMan probes).

    • Validated primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M or RNase P).

  • Procedure:

    • Cell Lysis and DNA Extraction:

      • Harvest approximately 1-5 million cells.

      • Extract total DNA using a commercial kit according to the manufacturer's instructions.

      • Quantify the extracted DNA and assess its purity.

    • qPCR Reaction Setup:

      • Prepare a master mix for each primer set containing qPCR mix, forward and reverse primers, and nuclease-free water.

      • Add a standardized amount of template DNA (e.g., 10-20 ng) to each well.

      • Set up reactions in triplicate for each sample and primer set.

    • qPCR Cycling and Data Analysis:

      • Perform qPCR with appropriate cycling conditions.

      • Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear targets for each sample.

      • Calculate the ΔCt for each sample: ΔCt = (Ct of nuclear gene) - (Ct of mitochondrial gene).

      • The relative mtDNA content can be expressed as 2^ΔCt.[14][16]

Measurement of Extracellular Lactate

This assay measures the accumulation of lactate in the cell culture medium, an indicator of a shift towards anaerobic glycolysis.

  • Materials:

    • Cell culture medium from treated and untreated cells.

    • Commercial lactate assay kit (colorimetric or fluorometric).

    • Microplate reader.

  • Procedure:

    • Sample Collection:

      • Collect the cell culture medium from each well.

      • If the medium contains serum, prepare a background control with serum-containing medium alone.[17]

    • Assay Performance:

      • Follow the protocol provided with the commercial lactate assay kit.[17][18][19][20] This typically involves preparing a standard curve with known lactate concentrations.

      • Add samples and standards to a 96-well plate.

      • Add the reaction mix provided in the kit to each well and incubate as instructed.

    • Data Analysis:

      • Measure the absorbance or fluorescence using a microplate reader.

      • Determine the lactate concentration in your samples by comparing the readings to the standard curve.

      • Normalize the lactate concentration to the cell number or total protein content of the corresponding well.

Cytochrome C Oxidase (Complex IV) Activity Assay

This assay measures the activity of a key enzyme in the mitochondrial respiratory chain that has subunits encoded by mtDNA.

  • Materials:

    • Mitochondrial fractions isolated from treated and untreated cells.

    • Commercial Cytochrome C Oxidase assay kit.

    • Spectrophotometer.

  • Procedure:

    • Mitochondrial Isolation:

      • Isolate mitochondria from cultured cells or tissues using a suitable mitochondria isolation kit.[21]

    • Assay Performance:

      • Follow the protocol of the commercial assay kit.[21][22][23][24][25] This assay is typically based on monitoring the oxidation of reduced cytochrome c at 550 nm.

      • Prepare the reaction mixture in a cuvette or 96-well plate.

      • Add the mitochondrial sample to initiate the reaction.

    • Data Analysis:

      • Measure the decrease in absorbance at 550 nm over time using a spectrophotometer in kinetic mode.

      • Calculate the rate of the reaction (ΔA/min).

      • Determine the specific activity of Cytochrome C Oxidase and normalize it to the amount of mitochondrial protein.

Visualizations

Mitochondrial_Toxicity_Pathway L_Nucleoside_Analog L-Nucleoside Analog Cellular_Uptake Cellular Uptake L_Nucleoside_Analog->Cellular_Uptake L_NA_TP L-Nucleoside Analog-TP Phosphorylation Phosphorylation Cellular_Uptake->Phosphorylation Pol_gamma DNA Polymerase Gamma (Pol γ) Phosphorylation->L_NA_TP mtDNA_Replication mtDNA Replication L_NA_TP->Pol_gamma Inhibition Pol_gamma->mtDNA_Replication Catalyzes mtDNA_Depletion mtDNA Depletion ETC_Protein_Synthesis ETC Protein Synthesis Inhibition mtDNA_Depletion->ETC_Protein_Synthesis Mitochondrial_Dysfunction Mitochondrial Dysfunction ETC_Protein_Synthesis->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress (ROS Production) Mitochondrial_Dysfunction->Oxidative_Stress Cellular_Toxicity Cellular Toxicity (e.g., Apoptosis) Mitochondrial_Dysfunction->Cellular_Toxicity Oxidative_Stress->Cellular_Toxicity

Caption: Mechanism of L-nucleoside analog-induced mitochondrial toxicity.

Experimental_Workflow Start Start: Treat cells with L-nucleoside analog Harvest Harvest cells and culture medium Start->Harvest Split1 Harvest->Split1 DNA_Extraction Total DNA Extraction Split1->DNA_Extraction Lactate_Assay Extracellular Lactate Assay Split1->Lactate_Assay Mito_Isolation Mitochondrial Isolation Split1->Mito_Isolation ROS_Assay ROS Measurement Split1->ROS_Assay mtDNA_Quant mtDNA Quantification (qPCR) DNA_Extraction->mtDNA_Quant Analysis Data Analysis and Interpretation mtDNA_Quant->Analysis Lactate_Assay->Analysis COX_Assay Cytochrome C Oxidase Assay Mito_Isolation->COX_Assay COX_Assay->Analysis ROS_Assay->Analysis

Caption: Experimental workflow for assessing mitochondrial toxicity.

Troubleshooting_Flowchart Start High Cytotoxicity Observed Check_mtDNA Assess mtDNA Content Start->Check_mtDNA mtDNA_Reduced mtDNA Depleted Check_mtDNA->mtDNA_Reduced Yes mtDNA_Normal mtDNA Normal Check_mtDNA->mtDNA_Normal No Pol_gamma_Inhibition Primary Cause: Pol γ Inhibition mtDNA_Reduced->Pol_gamma_Inhibition Check_Lactate Measure Lactate Production mtDNA_Normal->Check_Lactate Lactate_High Lactate Elevated Check_Lactate->Lactate_High Yes Lactate_Normal Lactate Normal Check_Lactate->Lactate_Normal No Mito_Dysfunction Indicates Mitochondrial Dysfunction Lactate_High->Mito_Dysfunction Check_ROS Assess Oxidative Stress (ROS) Lactate_Normal->Check_ROS ROS_High ROS Elevated Check_ROS->ROS_High Yes ROS_Normal ROS Normal Check_ROS->ROS_Normal No Oxidative_Stress Primary Cause: Oxidative Stress ROS_High->Oxidative_Stress Other_Mechanisms Consider Other Toxicity Mechanisms ROS_Normal->Other_Mechanisms

Caption: Troubleshooting flowchart for unexpected cytotoxicity.

References

Technical Support Center: Purification of Synthetic 2'-Deoxy-L-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purification of synthetic 2'-Deoxy-L-adenosine.

High-Performance Liquid Chromatography (HPLC) Purification

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for purifying this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying this compound and other nucleoside analogs.[1][2] This technique separates compounds based on their hydrophobicity.

Q2: What type of column is typically used for RP-HPLC purification of this compound?

A2: C18 columns are widely used for the separation of nucleosides like this compound.[2] These columns have a stationary phase with 18-carbon alkyl chains, providing a hydrophobic surface for interaction.

Q3: What are typical mobile phases for this purification?

A3: A common mobile phase consists of a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[2][3] A gradient elution, where the concentration of the organic solvent is gradually increased, is often employed to achieve optimal separation.[3]

Q4: How can I detect and quantify this compound during HPLC?

A4: UV detection at 260 nm is the standard method for detecting and quantifying adenosine (B11128) and its derivatives, as the purine (B94841) ring strongly absorbs UV light at this wavelength.[2]

Troubleshooting Guide: HPLC Purification
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions: Analyte interacting with active sites (silanols) on the silica-based column packing. 2. Column overload: Injecting too much sample. 3. Inappropriate mobile phase pH: Causing ionization of the analyte or silanol (B1196071) groups.[4] 4. Sample solvent mismatch: Sample dissolved in a solvent much stronger than the mobile phase.[5]1. Use a high-purity, end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase to block active sites. 2. Reduce the injection volume or the concentration of the sample. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form and to suppress silanol ionization. 4. Dissolve the sample in the initial mobile phase or a weaker solvent.
Broad Peaks 1. Low flow rate: Each column has an optimal flow rate for best efficiency.[6] 2. Extra-column volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector.[5][7] 3. High data collection rate: Detector settings not optimized for the peak width.[7]1. Optimize the flow rate according to the column manufacturer's recommendation. 2. Use shorter, narrower internal diameter tubing for all connections. 3. Adjust the detector's data collection rate to be appropriate for the observed peak widths.
Low Recovery 1. Analyte instability: The compound may be degrading on the column. 2. Incomplete elution: The mobile phase may not be strong enough to elute the compound completely.[8] 3. Adsorption to active sites: Strong, irreversible binding to the stationary phase.1. Check the stability of this compound under the mobile phase conditions. Consider using a different column or mobile phase. 2. Increase the final concentration of the organic solvent in the gradient or use a stronger organic solvent. 3. Use a well-end-capped column or add a competing agent to the mobile phase.
Ghost Peaks 1. Contaminants in the mobile phase or system. 2. Late eluting compounds from a previous injection. [4] 3. Sample carryover in the injector. 1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Flush the system thoroughly. 2. Extend the gradient run time or include a high-organic wash step at the end of each run. 3. Implement a needle wash step in the autosampler method.

Experimental Workflow for HPLC Purification

HPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Run sample_prep Sample Preparation: Dissolve crude product in initial mobile phase injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation: Prepare and degas aqueous and organic phases system_prep System Equilibration: Equilibrate column with initial mobile phase mobile_phase_prep->system_prep system_prep->injection gradient Gradient Elution injection->gradient detection UV Detection (260 nm) gradient->detection fraction_collection Fraction Collection detection->fraction_collection analysis Purity Analysis of Fractions fraction_collection->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation

Caption: A typical workflow for the HPLC purification of this compound.

Column Chromatography Purification

Frequently Asked Questions (FAQs)

Q1: What is a suitable stationary phase for column chromatography of this compound?

A1: Silica (B1680970) gel is the most common stationary phase for the purification of nucleosides by column chromatography.[9][10] Its polar nature allows for separation based on the polarity of the compounds.

Q2: How do I choose the right solvent system (eluent)?

A2: The choice of eluent is critical and is often determined by thin-layer chromatography (TLC) beforehand.[9] A solvent system that gives the target compound an Rf value of around 0.3 on a TLC plate is a good starting point for column chromatography.[11] A mixture of a less polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a more polar solvent (e.g., methanol or ethanol) is commonly used.[12]

Q3: What is the difference between "wet" and "dry" loading of the sample?

A3: In "wet loading," the sample is dissolved in a small amount of the initial eluent and carefully added to the top of the column.[11] In "dry loading," the sample is pre-adsorbed onto a small amount of silica gel, which is then added to the top of the column. Dry loading is often preferred for samples that are not very soluble in the initial eluent.[11]

Troubleshooting Guide: Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation (Co-elution) 1. Inappropriate solvent system: The polarity of the eluent is too high, causing all compounds to move quickly. 2. Column overloading: Too much sample applied to the column. 3. Poorly packed column: Channels or cracks in the silica gel bed.[9]1. Use a less polar solvent system. Develop a gradient elution, starting with a low polarity solvent and gradually increasing the polarity.[11] 2. Use a larger column or reduce the amount of sample. A general rule is to use 30-100 times the weight of silica gel to the weight of the crude product.[11] 3. Repack the column carefully, ensuring a uniform and compact bed. Use the slurry packing method to minimize air bubbles.[11]
Compound Stuck on the Column 1. Eluent is not polar enough. 2. Compound is unstable on silica gel. 1. Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of a very polar solvent like methanol may be needed.[13] 2. Test the stability of your compound on a TLC plate by letting it sit for an extended period before eluting. If it degrades, consider using a different stationary phase like alumina (B75360) or a deactivated silica gel.[13]
Low Recovery 1. Incomplete elution: The final eluent was not polar enough to wash the compound off the column.[14] 2. Adsorption: Irreversible binding of the compound to the stationary phase. 3. Compound degradation on the column. 1. After collecting the main fractions, flush the column with a much more polar solvent to check for any remaining product. 2. Consider using a less active stationary phase. 3. Minimize the time the compound spends on the column by running the chromatography more quickly (flash chromatography) if separation allows.
Cracked or Channeled Column 1. Silica gel was not properly packed. 2. The column ran dry. 1. Ensure the silica gel is packed as a uniform slurry and allowed to settle without air pockets.[11] 2. Always keep the solvent level above the top of the silica gel bed.

Troubleshooting Logic for Column Chromatography

Column_Troubleshooting cluster_issues Observed Problem cluster_causes Potential Causes cluster_solutions Solutions start Column Chromatography Issue poor_sep Poor Separation start->poor_sep no_elution Compound Not Eluting start->no_elution low_recovery Low Recovery start->low_recovery solvent_issue Incorrect Solvent Polarity poor_sep->solvent_issue packing_issue Poor Column Packing poor_sep->packing_issue loading_issue Column Overloading poor_sep->loading_issue no_elution->solvent_issue stability_issue Compound Instability no_elution->stability_issue low_recovery->solvent_issue low_recovery->stability_issue optimize_solvent Optimize Eluent (TLC Guided) solvent_issue->optimize_solvent repack_column Repack Column packing_issue->repack_column reduce_load Reduce Sample Load loading_issue->reduce_load change_stationary_phase Change Stationary Phase stability_issue->change_stationary_phase

Caption: A troubleshooting decision tree for common column chromatography issues.

Crystallization Purification

Frequently Asked Questions (FAQs)

Q1: What are good solvents for crystallizing this compound?

A1: Polar solvents are generally required to dissolve nucleosides. For crystallization, a common technique is to dissolve the compound in a "good" solvent (in which it is soluble) and then slowly add a "poor" solvent or "anti-solvent" (in which it is less soluble) until the solution becomes cloudy.[15] Common solvent pairs include ethanol/water, methanol/ethyl acetate, or ethanol/diethyl ether. A patent for 2'-deoxyadenosine (B1664071) monohydrate mentions recrystallization from ethanol.[16]

Q2: My compound is not crystallizing, what should I do?

A2: If no crystals form upon cooling, the solution may not be saturated enough. You can try to slowly evaporate some of the solvent to increase the concentration.[17] Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce nucleation.[15][17] Seeding the solution with a tiny crystal from a previous batch, if available, is also a very effective method.[3]

Q3: Instead of crystals, I got an oil. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[15] This often happens if the solution is too concentrated or cools too quickly. Try re-heating the solution to redissolve the oil, adding a small amount of the "good" solvent to decrease the saturation, and then allowing it to cool much more slowly.[15]

Troubleshooting Guide: Crystallization
Problem Possible Cause(s) Suggested Solution(s)
No Crystals Form 1. Solution is not supersaturated: Too much solvent was used.[15][17] 2. Nucleation is inhibited: Lack of a surface for crystals to start growing. 3. Cooling is too rapid. [15]1. Slowly evaporate some of the solvent. 2. Scratch the inside of the flask with a glass rod. Add a seed crystal. 3. Allow the solution to cool to room temperature slowly before placing it in a refrigerator or ice bath.
Oiling Out 1. Solution is too concentrated. [15] 2. Melting point of the compound is lower than the boiling point of the solvent. 3. Presence of impurities. 1. Re-heat to dissolve the oil, add a small amount of the "good" solvent, and cool slowly.[15] 2. Choose a solvent with a lower boiling point. 3. Further purify the compound by another method (e.g., column chromatography) before attempting crystallization again.
Formation of Fine Powder or Small Needles 1. Nucleation is too rapid: The solution is too supersaturated.[3] 2. Rapid cooling. 1. Use a slightly more dilute solution. Use a solvent system where the solubility is slightly higher.[3] 2. Slow down the cooling process. Insulate the flask to allow for gradual cooling.
Poor Yield 1. Too much solvent used: A significant amount of the compound remains in the mother liquor.[17] 2. Incomplete crystallization: Not enough time or a low enough temperature was used for crystallization.1. Concentrate the mother liquor to obtain a second crop of crystals. In the next attempt, use less solvent. 2. Allow the solution to stand for a longer period at a lower temperature.

Data Presentation

Table 1: Comparison of Purification Methods for Nucleosides

Purification Method Typical Purity Typical Yield Advantages Disadvantages
Reversed-Phase HPLC (RP-HPLC) >95%Variable, can be highHigh resolution and purity, reproducible, automatable.Limited by scale, requires specialized equipment, can be time-consuming for large quantities.
Silica Gel Column Chromatography 80-95%60-85%[18]Scalable to larger quantities, relatively inexpensive equipment.[9]Lower resolution than HPLC, can be labor-intensive, potential for compound degradation on silica.[13]
Crystallization >99% (for well-formed crystals)[16]Variable, can be highCan provide very high purity in a single step, scalable.Success is highly dependent on the compound and solvent system, can be difficult to establish suitable conditions.
Denaturing Polyacrylamide Gel Electrophoresis (PAGE) >95%[19]Lower than other methodsExcellent resolution for oligonucleotides, can achieve very high purity.[19]Complex and time-consuming extraction from the gel, not suitable for all modified nucleosides.[19]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification of this compound
  • System Preparation:

    • Column: C18, 5 µm particle size, e.g., 4.6 x 150 mm.

    • Mobile Phase A: 0.1 M Potassium Phosphate, pH 7.

    • Mobile Phase B: Acetonitrile.

    • Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Sample Preparation:

    • Dissolve the crude synthetic this compound in a minimal amount of the initial mobile phase (95:5 A:B).

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Run:

    • Injection Volume: 10-100 µL, depending on the concentration and column size.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: Linear gradient from 5% to 50% B

      • 25-30 min: Hold at 50% B

      • 30-31 min: Linear gradient from 50% to 5% B

      • 31-40 min: Re-equilibrate at 5% B

  • Post-Run Processing:

    • Collect fractions corresponding to the main peak of this compound.

    • Analyze the purity of the collected fractions by injecting a small aliquot back onto the HPLC.

    • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Protocol 2: Silica Gel Column Chromatography
  • Preparation:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Eluent Selection: Determine a suitable solvent system using TLC (e.g., Dichloromethane:Methanol, 95:5 v/v, aiming for an Rf of ~0.3).

    • Column Packing:

      • Plug the bottom of a glass column with cotton or glass wool.

      • Add a thin layer of sand.

      • Prepare a slurry of silica gel in the initial, least polar eluent.

      • Pour the slurry into the column, tapping gently to ensure even packing without air bubbles.

      • Add another thin layer of sand on top of the silica gel.

      • Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top layer of sand.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel (2-3 times the weight of the crude product), and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin elution, collecting fractions in test tubes or flasks.

    • Monitor the separation by collecting small spots from the eluting fractions on a TLC plate and visualizing under UV light.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the target compound.

  • Post-Chromatography:

    • Combine the fractions containing the pure this compound based on the TLC analysis.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Crystallization of this compound
  • Solvent Selection:

    • Based on small-scale solubility tests, select a "good" solvent (e.g., ethanol) and a "poor" anti-solvent (e.g., diethyl ether or hexane).

  • Dissolution:

    • Place the purified this compound in an Erlenmeyer flask.

    • Add the "good" solvent (ethanol) dropwise while gently heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Inducing Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • If no crystals form, slowly add the "poor" anti-solvent (diethyl ether) dropwise while swirling until the solution becomes faintly and persistently cloudy.

    • If the solution becomes too cloudy, add a drop or two of the "good" solvent to clarify it.

  • Crystal Growth:

    • Cover the flask with a watch glass or perforated parafilm to allow for slow evaporation.

    • Let the flask stand undisturbed at room temperature. For slower crystal growth, the flask can be placed in an insulated container.

    • Once crystal growth appears to have stopped at room temperature, the flask can be moved to a refrigerator (4°C) to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

References

troubleshooting inconsistent results in 2'-Deoxy-L-adenosine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2'-Deoxy-L-adenosine. Our goal is to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a nucleoside analog. It is the L-enantiomer of the naturally occurring 2'-deoxyadenosine. Its primary and most potent biological activity is the specific and selective inhibition of the hepatitis B virus (HBV) replication.[1][2] It has also been shown to be effective against related hepadnaviruses like the woodchuck and duck hepatitis viruses.

Q2: What is the mechanism of action of this compound against HBV?

A2: The antiviral activity of this compound is mediated through its intracellular phosphorylation to the triphosphate form. This triphosphate analog then acts as a competitive inhibitor of the HBV DNA polymerase (reverse transcriptase).[3][4] Incorporation of the analog into the growing viral DNA chain can lead to chain termination, thus halting viral replication.

Q3: Does this compound affect human DNA polymerases?

A3: this compound exhibits high selectivity for the viral polymerase. Studies have shown that it does not significantly inhibit human DNA polymerases α, β, and γ at concentrations that are effective against HBV.[1][3][5]

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, this compound powder should be stored at -20°C. For short-term storage, it can be kept at 2-8°C.[6] Once in solution, it is recommended to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stability studies on adenosine (B11128) solutions in PVC and polyolefin bags have shown them to be stable for up to 14 days at room temperature or under refrigeration when properly prepared.[7]

Q5: How should I prepare this compound for cell culture experiments?

A5: this compound can be dissolved in sterile, cell culture-grade water or a suitable buffer like PBS.[6] It is recommended to prepare a concentrated stock solution, filter-sterilize it through a 0.22 µm filter, and then dilute it to the final working concentration in the cell culture medium.

Troubleshooting Guides

This section addresses specific issues that can lead to inconsistent experimental results.

Inconsistent Anti-HBV Activity

Q1: My EC50 value for this compound against HBV in HepG2.2.15 cells varies significantly between experiments. What could be the cause?

A1: Fluctuations in EC50 values can arise from several factors. Here's a systematic approach to troubleshooting this issue:

  • Cell Health and Passage Number: The health and passage number of your HepG2.2.15 cells are critical. These cells can exhibit altered growth rates and HBV expression levels at high passage numbers.[8]

    • Solution: Always use cells within a defined, low passage number range. Regularly check for mycoplasma contamination, as it can significantly impact cellular metabolism and viral replication. Maintain a consistent cell seeding density for all experiments.

  • Compound Purity and Integrity: The purity of your this compound is paramount. The presence of impurities, including the D-enantiomer, can affect its biological activity.[9] Degradation of the compound due to improper storage or handling can also lead to reduced potency.

    • Solution: Verify the purity of your compound using HPLC. Ensure proper storage of both the powdered compound and stock solutions. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

  • Assay Conditions: Minor variations in assay conditions can lead to significant differences in results.

    • Solution: Standardize all assay parameters, including incubation times, media composition (especially serum concentration), and the method used to quantify HBV DNA. Ensure consistent and thorough washing steps to remove any residual compound before analysis.

Q2: I am not observing the expected level of HBV inhibition, even at high concentrations of this compound. What should I check?

A2: If you are observing lower than expected anti-HBV activity, consider the following:

  • Cellular Uptake and Phosphorylation: this compound needs to be taken up by the cells and phosphorylated to its active triphosphate form.

    • Solution: Ensure your cell culture medium does not contain components that could interfere with nucleoside transporters. While less common with this specific analog, some cell lines might have lower levels of the necessary kinases.

  • Viral Replication Level: The baseline level of HBV replication in your HepG2.2.15 cells might be too high or too low.

    • Solution: Regularly monitor the level of secreted HBV DNA in your untreated control cells to ensure it is within an expected range.

  • Compound Stability in Media: Although generally stable, prolonged incubation in certain media formulations could potentially lead to degradation.

    • Solution: While specific data for this compound is limited, it is good practice to prepare fresh dilutions of the compound in media for each experiment.

Inconsistent Cytotoxicity Results

Q1: I am observing variable cytotoxicity with this compound in my cell line. Why is this happening?

A1: Inconsistent cytotoxicity can be a common issue. Here are some potential causes and solutions:

  • Cell Density: The number of cells seeded per well can significantly influence the outcome of a cytotoxicity assay.[10]

    • Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. Ensure a single-cell suspension for even plating.

  • Assay Reagent and Incubation Time: The type of cytotoxicity assay (e.g., MTT, MTS, XTT) and the incubation time with the reagent can affect the results.[11][12]

    • Solution: Optimize the incubation time for your specific cell line with the chosen reagent. Ensure complete solubilization of the formazan (B1609692) product in MTT assays. Be aware that some reagents themselves can be cytotoxic with prolonged exposure.[11]

  • Mitochondrial Function: Since many cytotoxicity assays measure metabolic activity, which is linked to mitochondrial function, any pre-existing mitochondrial stress in your cells can lead to variable results.[13]

    • Solution: Ensure your cells are healthy and not under any other stress. Be aware that some nucleoside analogs can cause mitochondrial toxicity, although this is less common with this compound.[1][3]

Q2: I am seeing high background or well-to-well variability in my cytotoxicity assay.

A2: High background and variability can obscure your results. Consider these points:

  • Media Components: Phenol (B47542) red and high concentrations of certain substances in the cell culture medium can contribute to high background absorbance.

    • Solution: Use phenol red-free medium for the assay. Test the background absorbance of your medium alone.

  • Pipetting and Mixing: Inaccurate pipetting or incomplete mixing can lead to high variability between wells.[10]

    • Solution: Use calibrated pipettes and ensure thorough but gentle mixing of reagents and cell suspensions.

  • Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, which can concentrate reagents and affect cell growth.[13]

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to maintain humidity.

Data Presentation

Table 1: In Vitro Anti-HBV Activity and Cytotoxicity of this compound

ParameterCell LineValueReference
EC50 (Anti-HBV) HepG2.2.150.2 µM[14]
ID50 (Cytotoxicity) HepG2.2.15200 µM[14]
Therapeutic Index (TI) HepG2.2.151000[14]

Table 2: Purity Analysis of this compound by HPLC

ParameterSpecification
Purity ≥ 98%
D-enantiomer ≤ 1%
Related Purines ≤ 0.5%
Residual Solvents As per ICH guidelines

Experimental Protocols

Protocol 1: Anti-HBV Activity Assay in HepG2.2.15 Cells
  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 2 x 104 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Lamivudine).

  • Incubation: Incubate the plates for 6 days, changing the medium with freshly prepared compound every 2-3 days.[14]

  • Harvesting Supernatant: After the incubation period, carefully collect the cell culture supernatant for the analysis of secreted HBV DNA.

  • HBV DNA Quantification:

    • Isolate virions from the supernatant using a method like polyethylene (B3416737) glycol (PEG) precipitation.[14]

    • Extract viral DNA from the isolated virions using a commercial DNA extraction kit.

    • Quantify the HBV DNA levels by qPCR using specific primers and probes for the HBV genome.[15]

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of HBV DNA inhibition against the log of the compound concentration.

Protocol 2: Cytotoxicity (MTT) Assay
  • Cell Seeding: Seed your target cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 104 cells/well).

  • Incubation: Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate for the desired exposure period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Incubation: Leave the plate at room temperature in the dark for at least 2 hours, or overnight in the incubator, to ensure complete solubilization.[16]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.

Visualizations

HBV_Inhibition_Pathway cluster_cell Hepatocyte cluster_virus HBV Replication dL_A This compound dL_AMP This compound Monophosphate dL_A->dL_AMP Cellular Kinases dL_ADP This compound Diphosphate dL_AMP->dL_ADP dL_ATP This compound Triphosphate dL_ADP->dL_ATP HBV_Polymerase HBV DNA Polymerase (Reverse Transcriptase) dL_ATP->HBV_Polymerase Inhibition Viral_DNA Viral DNA Synthesis HBV_Polymerase->Viral_DNA Reverse Transcription

Caption: Mechanism of HBV inhibition by this compound.

Troubleshooting_Workflow cluster_purity Compound Integrity cluster_cells Cellular Factors cluster_assay Assay Conditions start Inconsistent Experimental Results check_purity Verify Purity by HPLC start->check_purity check_passage Use Low Passage Number Cells start->check_passage standardize_protocol Standardize Incubation Times, Media, and Reagents start->standardize_protocol check_storage Confirm Proper Storage (-20°C, protected from light) check_purity->check_storage check_handling Use Fresh Dilutions, Avoid Freeze-Thaw check_storage->check_handling end Consistent Results check_handling->end check_mycoplasma Test for Mycoplasma check_passage->check_mycoplasma check_density Optimize and Standardize Seeding Density check_mycoplasma->check_density check_density->end check_controls Validate Positive and Negative Controls standardize_protocol->check_controls optimize_reagents Optimize Reagent Concentrations and Incubation check_controls->optimize_reagents optimize_reagents->end

Caption: General troubleshooting workflow for inconsistent results.

References

Technical Support Center: Optimization of HPLC Methods for 2'-Deoxy-L-adenosine Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the detection of 2'-Deoxy-L-adenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and its related compounds.

ProblemPossible CauseSolution
Peak Tailing or Fronting Column Overload: Injecting too concentrated a sample.Dilute the sample or reduce the injection volume.[1]
Incompatible Sample Solvent: The solvent in which the sample is dissolved is too strong compared to the mobile phase.Dilute the sample with the initial mobile phase or a weaker solvent like water.[2]
Column Void or Contamination: A void has formed at the column inlet, or the column is contaminated.Replace the guard column. If the problem persists, reverse-flush the analytical column or replace it if necessary.[3]
Inadequate Mobile Phase pH: The mobile phase pH is too close to the pKa of this compound, causing it to exist in both ionized and non-ionized forms.Adjust the mobile phase pH to be at least 2 units above or below the pKa of the analyte and ensure adequate buffering.[4]
Variable Retention Times Inadequate Column Equilibration: The column is not sufficiently equilibrated with the mobile phase before injection.Increase the column equilibration time, especially when changing mobile phase compositions.[1]
Changing Mobile Phase Composition: Inconsistent mixing of mobile phase components or evaporation of volatile solvents.Prepare fresh mobile phase daily. If using a gradient, ensure the mixer is functioning correctly. Consider adding a tracer to one solvent to monitor for consistent mixing.[1][2]
Temperature Fluctuations: The column temperature is not stable.Use a column oven to maintain a constant temperature.[1]
Pump Issues or Leaks: Leaks in the system or inconsistent pump performance can lead to flow rate variations.Check for leaks in fittings and pump seals. Purge the pump to remove air bubbles and ensure consistent flow.[1][4]
Poor Resolution/Co-elution Inappropriate Mobile Phase: The mobile phase composition is not optimized for separating this compound from other components.Adjust the organic solvent percentage (e.g., acetonitrile (B52724) or methanol) or the buffer concentration. Consider using an ion-pairing agent like tetrabutylammonium (B224687) (TBA) bisulfate to improve separation.[5][6]
Unsuitable Column: The stationary phase is not providing adequate selectivity.Try a different column chemistry. Mixed-mode columns combining reversed-phase and ion-exchange or HILIC can offer different selectivity.[7][8]
Gradient Not Optimized: The gradient slope is too steep or not shallow enough to separate closely eluting peaks.Optimize the gradient profile, including the initial and final organic solvent concentrations and the gradient time.[9]
Baseline Noise or Drift Contaminated Mobile Phase or Detector Cell: Impurities in the mobile phase or a dirty detector flow cell.Use high-purity solvents and freshly prepared mobile phase. Flush the detector cell with a strong, appropriate solvent.[1]
Air Bubbles in the System: Air trapped in the pump, detector, or tubing.Degas the mobile phase thoroughly. Purge the pump and the entire system to remove any trapped air.[1]
Detector Lamp Failing: The detector lamp is nearing the end of its life.Replace the detector lamp.[1]
Low Signal/Sensitivity Incorrect Detection Wavelength: The UV detector is not set to the optimal wavelength for this compound.Set the detector to the lambda max of this compound, which is around 257-260 nm.[10][11]
Sample Degradation: this compound may degrade, especially at acidic pH.Ensure sample and standard solutions are stored properly and prepared fresh. Maintain a neutral or slightly basic pH for sample solutions.[12]
Pre-column Derivatization (for fluorescence): Incomplete reaction or degradation of the fluorescent tag.Optimize derivatization conditions such as reaction time, temperature, and pH. Chloroacetaldehyde (CAA) can be used as a fluorescent tagging reagent.[6][13]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A good starting point is a reversed-phase C18 column with a mobile phase consisting of a phosphate (B84403) buffer (e.g., 0.1 M potassium phosphate, pH 7) and an organic modifier like acetonitrile or methanol.[14] A gradient elution from a low to a higher percentage of the organic solvent is often effective.[14] Detection is typically performed using a UV detector at approximately 257-260 nm.[10][11]

Q2: How can I improve the retention of this compound on a reversed-phase column?

If retention is too low, you can decrease the percentage of the organic solvent in the mobile phase. Another approach is to use an ion-pairing agent, such as tetrabutylammonium (TBA) bisulfate, in the mobile phase, which can enhance the retention of polar compounds like nucleosides.[5]

Q3: What are the stability considerations for this compound during analysis?

This compound is susceptible to degradation, particularly under acidic conditions.[12] It is advisable to maintain the pH of your mobile phase and sample solutions in the neutral to basic range to ensure stability.[12] For instance, a study on 2-chloro-2'-deoxyadenosine showed significant decomposition at acidic pH (pH 1-2) even at 37°C, while it was stable at neutral and basic pH.[12]

Q4: Can I use mass spectrometry (MS) for the detection of this compound?

Yes, MS detection is compatible with HPLC analysis of this compound and offers high sensitivity and selectivity.[7][11] When using MS, ensure that your mobile phase components, such as buffers, are volatile (e.g., ammonium (B1175870) formate (B1220265) or triethylamine (B128534) acetate).[6][11]

Q5: How do I prepare samples for this compound analysis from biological matrices?

Sample preparation is critical and often involves protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances.[5] For plasma samples, stabilization with an acid like perchloric acid may be necessary, followed by derivatization if fluorescence detection is used.[5]

Data Presentation: HPLC Method Parameters

The following tables summarize quantitative data from various HPLC methods used for the analysis of this compound and related nucleosides.

Table 1: Reversed-Phase HPLC Methods

ColumnMobile PhaseFlow Rate (mL/min)DetectionReference
SUPELCOSIL™ LC-18-T (15 cm x 4.6 mm, 3 µm)A: 0.1 M potassium phosphate, pH 7; B: Acetonitrile. Gradient: 0-2.5% B in 4 min, to 7.5% B in 2 min.1.0UV, 254 nm[14]
Waters Symmetry C18 (dimensions not specified)A: 0.4% phosphoric acid; B: Methanol. Gradient: 0-25 min, 10% B; 25-35 min, 80% B; 35-40 min, 10% B.0.9UV, 257 nm[10]
C18 reversed-phase (100 x 2.1 mm, 3 µm)Acetonitrile/water (5:95, v/v) with 0.1% formic acid.0.25MS/MS[6]
Onyx C18 monolithic (2 x 100 x 4.6 mm)15 mM phosphate buffer, pH 3.8, 10% methanol.Not specifiedPDA[15]

Table 2: Mixed-Mode and HILIC HPLC Methods

ColumnMobile PhaseFlow Rate (mL/min)DetectionReference
Newcrom AH (100 x 3.2 mm, 5 µm)Water, acetonitrile, and ammonium formate buffer (isocratic).Not specifiedUV, 260 nm; MS; ELSD; CAD[11]
Amaze TCH (150 x 4.6 mm, 3 µm)Acetonitrile from 92% to 70% in 15 min, 10 mM Ammonium Acetate pH 5.Not specifiedUV, 255 nm[8]
Amaze HD (dimensions not specified)LC/MS compatible mobile phase.Not specifiedLC/MS[7]

Experimental Protocols

Protocol: Quantitative Analysis of this compound using Reversed-Phase HPLC with UV Detection

This protocol provides a general methodology for the analysis of this compound. Optimization may be required based on the specific sample matrix and available instrumentation.

1. Materials and Reagents

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium phosphate monobasic

  • Potassium phosphate dibasic

  • 0.45 µm syringe filters

2. Preparation of Mobile Phase

  • Mobile Phase A (Aqueous Buffer): Prepare a 0.1 M potassium phosphate buffer by dissolving appropriate amounts of monobasic and dibasic potassium phosphate in HPLC-grade water to achieve a pH of 7.0. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

3. Standard Solution Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase A.

  • Perform serial dilutions of the stock solution with mobile phase A to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

  • For simple matrices, dissolve the sample in mobile phase A to a known concentration.

  • For complex matrices (e.g., biological fluids), perform a protein precipitation step (e.g., with acetonitrile or perchloric acid) followed by centrifugation. The supernatant can then be further cleaned up using solid-phase extraction (SPE) if necessary.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

5. HPLC Instrumentation and Conditions

  • Column: C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution as described in Table 1 (e.g., starting with a low percentage of acetonitrile and increasing over time).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • Detector: UV detector set at 257 nm.

6. Data Analysis

  • Integrate the peak area of this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Troubleshooting_Workflow start Problem Identified (e.g., Peak Tailing) check_overload Check for Column Overload start->check_overload check_solvent Check Sample Solvent Compatibility check_overload->check_solvent No solution_overload Dilute Sample or Reduce Injection Volume check_overload->solution_overload Yes check_column Inspect Column Condition check_solvent->check_column No solution_solvent Inject Sample in Initial Mobile Phase check_solvent->solution_solvent Yes check_ph Verify Mobile Phase pH check_column->check_ph No solution_column Replace Guard/Analytical Column check_column->solution_column Yes solution_ph Adjust and Buffer Mobile Phase pH check_ph->solution_ph Yes end Problem Resolved check_ph->end No/Other Issue solution_overload->end solution_solvent->end solution_column->end solution_ph->end

Caption: Troubleshooting workflow for peak tailing issues.

Experimental_Workflow prep_mobile_phase Prepare Mobile Phase (Aqueous Buffer & Organic) hplc_setup HPLC System Setup (Column, Gradient, Flow Rate, Temp.) prep_mobile_phase->hplc_setup prep_standards Prepare Standard Solutions (Stock & Dilutions) injection Inject Standards and Samples prep_standards->injection prep_sample Prepare Sample (Dissolve/Extract & Filter) prep_sample->injection hplc_setup->injection data_acquisition Data Acquisition (Chromatograms) injection->data_acquisition data_analysis Data Analysis (Peak Integration, Calibration Curve) data_acquisition->data_analysis quantification Quantify Analyte in Samples data_analysis->quantification

Caption: General experimental workflow for HPLC analysis.

References

Technical Support Center: Enhancing the Phosphorylation of 2'-Deoxy-L-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the intracellular phosphorylation of 2'-Deoxy-L-adenosine (L-dA). Efficient conversion of this nucleoside analog to its active triphosphate form is critical for its therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: Why is the intracellular phosphorylation of my this compound inefficient?

Inefficient phosphorylation is a common challenge for nucleoside analogs, particularly for unnatural L-isomers. Several factors can contribute to this issue:

  • Low Kinase Affinity: The cellular kinases responsible for the initial phosphorylation step may have a high degree of substrate specificity and therefore a low affinity for the unnatural L-stereoisomer of deoxyadenosine (B7792050).

  • Enzymatic Degradation: this compound can be a substrate for adenosine (B11128) deaminase (ADA), which converts it to 2'-Deoxy-L-inosine. This metabolite is not a substrate for the same phosphorylation pathway, thus reducing the available pool of L-dA for conversion.

  • Rate-Limiting Enzymes: The first phosphorylation step, catalyzed by deoxynucleoside kinases, is often the rate-limiting step in the activation pathway. Subsequent phosphorylation steps by nucleoside monophosphate kinases (NMPKs) or nucleoside diphosphate (B83284) kinases (NDPKs) can also be inefficient for analog substrates.

Q2: Which cellular kinases are primarily responsible for phosphorylating this compound?

The phosphorylation of deoxyadenosine and its analogs is primarily initiated by the following kinases:

  • Deoxycytidine Kinase (dCK): This is a critical enzyme for the phosphorylation of deoxycytidine, deoxyadenosine, and deoxyguanosine. It is often the main enzyme responsible for activating various anticancer and antiviral nucleoside analogs.

  • Adenosine Kinase (ADK): While its primary substrate is adenosine, ADK can phosphorylate deoxyadenosine. It may play a more significant role at higher concentrations of the nucleoside analog, although its affinity (Km) for deoxyadenosine is considerably lower than for adenosine.

  • Mitochondrial Kinases: Deoxyguanosine kinase (dGK) and thymidine (B127349) kinase 2 (TK2), located in the mitochondria, are also capable of phosphorylating deoxynucleosides and their analogs. Their involvement determines if the analog is incorporated into mitochondrial DNA, which can be a source of cellular toxicity.

Q3: How can I enhance the phosphorylation of this compound in my cell-based experiments?

Several strategies can be employed to increase the intracellular concentration of phosphorylated L-dA:

  • Inhibit Adenosine Deaminase (ADA): Co-administration of a potent ADA inhibitor, such as 2'-deoxycoformycin (B8070352) (pentostatin), can prevent the degradation of L-dA to 2'-Deoxy-L-inosine. This increases the intracellular residence time and availability of L-dA for phosphorylation, significantly boosting the formation of the active triphosphate form.

  • Utilize Cell Lines with High Kinase Expression: Use cell lines known to have high endogenous levels of dCK, such as lymphoid cell lines (e.g., MOLT-4). Expression levels of dCK can be a determinant of sensitivity to nucleoside analogs.

  • Induce Kinase Activity: The activity of dCK can be enhanced in response to DNA damage. This activation is mediated by the ataxia–telangiectasia-mutated (ATM) kinase, which phosphorylates dCK on Serine 74.

  • Genetic Engineering: Consider using cell lines that have been engineered to overexpress the specific kinase (e.g., dCK) responsible for phosphorylation.

Q4: How do I accurately measure the intracellular levels of phosphorylated this compound metabolites?

Quantifying intracellular nucleoside analogs and their phosphorylated forms requires specific analytical techniques due to the complexity of the cellular matrix and the low concentrations of the analytes. The general workflow involves:

  • Cell Lysis: Rapidly lyse the cells to release the intracellular contents. This is typically done using cold solutions like methanol (B129727) or perchloric acid to quench metabolic activity.

  • Sample Pretreatment: Remove proteins and other interfering substances, often through protein precipitation (PP) or solid-phase extraction (SPE).

  • Analytical Detection: Analyze the extracts using methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or undetectable levels of this compound monophosphate (L-dAMP) 1. Degradation by Adenosine Deaminase (ADA): The parent compound is being converted to L-dInosine before it can be phosphorylated. 2. Low Kinase Activity: The target cells have low expression or activity of the necessary kinase (e.g., dCK). 3. Poor Cellular Uptake: The compound is not efficiently transported into the cells.1. Co-administer an ADA inhibitor like 2'-deoxycoformycin (pentostatin) at an effective concentration (e.g., 5-250 nM). Analyze cell extracts for the presence of 2'-Deoxy-L-inosine to confirm ADA activity. 2. Confirm dCK expression via Western Blot. Switch to a cell line with higher dCK expression (e.g., lymphoid lines). 3. Verify cellular uptake using radiolabeled L-dA or by measuring total intracellular drug concentration with LC-MS/MS.
High levels of L-dAMP, but low levels of the triphosphate form (L-dATP) 1. Rate-limiting second or third phosphorylation step: The enzymes nucleoside monophosphate kinase (NMPK) or nucleoside diphosphate kinase (NDPK) are inefficient at converting the L-dAMP or L-dADP, respectively. 2. ATP Depletion: High rates of phosphorylation have depleted the cellular pool of the phosphate (B84403) donor, ATP.1. This is an inherent challenge with some analogs. Ensure the assay incubation time is sufficient. Overexpression of relevant NMPKs could be explored but is often not feasible. 2. Monitor cellular ATP levels during the experiment. Ensure culture conditions are optimal for maintaining cellular energy.
High variability between experimental replicates 1. Inconsistent Cell State: Differences in cell density, growth phase, or metabolic activity can affect kinase levels and phosphorylation efficiency. 2. Metabolite Instability: Phosphorylated nucleosides can be rapidly dephosphorylated by cellular phosphatases during sample preparation.1. Standardize cell culture conditions. Ensure cells are seeded at the same density and are in the logarithmic growth phase for all experiments. 2. Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity. Process samples immediately after harvesting.

Data Summary

Table 1: Key Human Deoxynucleoside Kinases for L-dA Phosphorylation

Kinase Primary Substrates Subcellular Location Role in L-dA Phosphorylation
Deoxycytidine Kinase (dCK) dC, dA, dG Cytoplasm & Nucleus Primary kinase for the initial, rate-limiting phosphorylation step of many deoxyadenosine analogs.
Adenosine Kinase (ADK) Adenosine Cytoplasm May contribute to phosphorylation, especially at higher L-dA concentrations, but has a much lower affinity for deoxyadenosine than for adenosine.
Thymidine Kinase 2 (TK2) dT, dC Mitochondria A mitochondrial kinase that could phosphorylate L-dA, potentially leading to incorporation into mtDNA and associated toxicity.

| Deoxyguanosine Kinase (dGK) | dG, dA | Mitochondria | A mitochondrial kinase that could phosphorylate L-dA, similar to TK2. |

Table 2: Reported Kinetic Values for Relevant Kinases Note: Data for the L-isomer of deoxyadenosine is not widely available. Values for the natural D-isomer (deoxyadenosine) are provided as a proxy.

Enzyme Substrate Km (µM) Source
Adenosine Kinase (human placenta) deoxyadenosine 135
Adenosine Kinase (human placenta) adenosine 0.135 (reported as 135 uM in one study, but likely a typo and should be lower based on other literature)

| Adenosine Kinase (human placenta) | ATP | 4 | |

Signaling & Experimental Workflow Diagrams

phosphorylation_pathway cluster_cell Intracellular Space LdA_in This compound (L-dA) LdAMP L-dA Monophosphate (L-dAMP) LdA_in->LdAMP dCK / ADK (Rate-Limiting Step) LdI 2'-Deoxy-L-inosine (Inactive) LdA_in->LdI ADA (Degradation) LdADP L-dA Diphosphate (L-dADP) LdAMP->LdADP dNMPK LdATP L-dA Triphosphate (Active Form) LdADP->LdATP NDPK LdA_out Extracellular This compound LdA_out->LdA_in Nucleoside Transporter

Caption: Metabolic activation and degradation pathway of this compound.

experimental_workflow start 1. Cell Culture & Treatment (with L-dA +/- inhibitors) harvest 2. Harvest Cells (e.g., Trypsinization, Scraping) start->harvest lysis 3. Quench & Lyse Cells (e.g., Cold 60% Methanol) harvest->lysis extract 4. Extract Metabolites (Centrifuge to pellet debris) lysis->extract prepare 5. Sample Preparation (Dry supernatant, reconstitute) extract->prepare analyze 6. HPLC or LC-MS/MS Analysis prepare->analyze quantify 7. Data Quantification (vs. standard curve) analyze->quantify

Caption: Experimental workflow for quantifying intracellular L-dA metabolites.

troubleshooting_logic cluster_solutions sol_ada Add ADA Inhibitor (e.g., Deoxycoformycin) sol_dck Check dCK Expression (Western Blot) sol_nmpk Issue with NMPK/NDPK (Inherent to analog) start Low L-dATP levels? check_mono Is L-dAMP also low? start->check_mono check_mono->sol_nmpk No check_degradation Is L-dInosine present? check_mono->check_degradation Yes check_degradation->sol_ada Yes check_degradation->sol_dck No

Caption: Troubleshooting logic for low L-dA phosphorylation.

Detailed Experimental Protocols

Protocol 1: Intracellular Phosphorylation Assay via HPLC

This protocol outlines a method for extracting and quantifying the intracellular mono-, di-, and triphosphate forms of this compound.

Materials:

  • Cell culture reagents

  • This compound (L-dA)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 60% Methanol (-20°C)

  • Reconstitution buffer (e.g., HPLC mobile phase A)

  • HPLC system with UV or MS detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

Procedure:

  • Cell Seeding: Plate cells at a consistent density (e.g., 1 x 106 cells/well in a 6-well plate) and allow them to adhere and enter the logarithmic growth phase.

  • Treatment: Treat cells with the desired concentration of L-dA (and any co-treatments like an ADA inhibitor) for the specified time. Include untreated control wells.

  • Harvesting:

    • Quickly aspirate the culture medium.

    • Wash the cell monolayer twice with 2 mL of ice-cold PBS to remove extracellular drug.

    • Immediately add 500 µL of ice-cold 60% methanol to the well to quench metabolic activity and lyse the cells.

  • Metabolite Extraction:

    • Scrape the cells in the methanol solution and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Preparation:

    • Carefully transfer the supernatant to a new, clean tube.

    • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried pellet in a small, precise volume (e.g., 100 µL) of reconstitution buffer.

    • Centrifuge the reconstituted sample again at 16,000 x g for 5 minutes at 4°C to remove any insoluble material.

  • HPLC Analysis:

    • Transfer the final supernatant to an HPLC vial.

    • Inject a defined volume (e.g., 20-50 µL) onto the HPLC system.

    • Separate the metabolites using a suitable gradient elution program. An ion-pair reverse-phase method is often required to resolve the highly polar phosphorylated species.

    • Quantify the peaks corresponding to L-dAMP, L-dADP, and L-dATP by comparing their peak areas to a standard curve generated from pure standards.

Protocol 2: Western Blot for Deoxycytidine Kinase (dCK) Expression

This protocol is used to assess the relative protein expression level of dCK in different cell lines to aid in experimental system selection or to confirm expression.

Materials:

  • RIPA buffer or other suitable lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-dCK antibody (The dCK protein is approximately 30 kDa).

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

Procedure:

  • Protein Extraction:

    • Wash cultured cells with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer containing protease inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize all samples to the same protein concentration (e.g., 20 µg per lane).

    • Add Laemmli sample buffer to each sample.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-dCK antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imager.

    • Re-probe the membrane with a loading control antibody to ensure equal protein loading across lanes.

mitigating degradation of 2'-Deoxy-L-adenosine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of 2'-Deoxy-L-adenosine during storage and experimental use.

Troubleshooting Guides

Issue 1: Suspected Degradation of this compound in Solution

Question: I am observing unexpected results in my experiments, and I suspect my this compound solution has degraded. How can I confirm this and what are the likely causes?

Answer:

Degradation of this compound in solution can manifest as a loss of biological activity, the appearance of extra peaks in analytical chromatograms (e.g., HPLC), or a shift in pH. The primary causes of degradation in solution are hydrolysis and, to a lesser extent, photodegradation.

Troubleshooting Steps:

  • pH Measurement: Check the pH of your solution. Acidic conditions (pH < 5) significantly accelerate the hydrolysis of the N-glycosidic bond, leading to the formation of 2-deoxy-L-ribose and adenine (B156593).

  • Analytical Confirmation: If you have access to HPLC, analyze a sample of your solution. Compare the chromatogram to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the this compound peak is indicative of degradation.

  • Review Storage Conditions:

    • Temperature: Was the solution stored at the recommended temperature (typically -20°C or lower for long-term storage)?

    • Light Exposure: Was the solution protected from light? Exposure to UV light can cause photodegradation.

    • Buffer Composition: Are any components in your buffer known to be incompatible with nucleosides?

Issue 2: Loss of Compound Integrity After Long-Term Storage as a Solid

Question: My solid this compound has been stored for an extended period, and I am concerned about its purity. What are the best practices for long-term storage of the solid compound?

Answer:

This compound is generally stable as a solid when stored under appropriate conditions. However, improper storage can lead to slow degradation over time.

Best Practices for Long-Term Solid Storage:

  • Temperature: Store at -20°C or -80°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially if the container is frequently opened and closed.

  • Desiccation: Store in a desiccator to protect from moisture, which can contribute to hydrolysis upon temperature fluctuations.

  • Container: Use a tightly sealed, amber-colored vial to protect from light and moisture.

To check the integrity of your solid compound, dissolve a small amount in a suitable solvent (e.g., water or a buffer at neutral pH) and analyze by HPLC or another suitable analytical technique.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways of this compound?

A1: The two primary degradation pathways for this compound are:

  • Hydrolysis: This is the cleavage of the N-glycosidic bond that connects the adenine base to the deoxyribose sugar. This process is highly accelerated in acidic conditions.

  • Deamination: This is the enzymatic or chemical conversion of the amine group on the adenine base to a hydroxyl group, resulting in the formation of 2'-deoxy-L-inosine. Notably, as an L-nucleoside, this compound is significantly more resistant to enzymatic deamination by native enzymes like adenosine (B11128) deaminase (ADA) compared to its natural D-enantiomer.

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, solutions of this compound should be:

  • Stored at -20°C or -80°C.

  • Buffered at a neutral pH (pH 7.0 - 7.5).

  • Protected from light by using amber vials or wrapping containers in aluminum foil.

  • Prepared in sterile, nuclease-free water or buffer.

  • Aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

Q3: How does pH affect the stability of this compound?

A3: pH is a critical factor in the stability of this compound. Acidic conditions (pH < 5) dramatically increase the rate of hydrolytic degradation. The compound is significantly more stable at neutral and basic pH.

Q4: Is this compound susceptible to enzymatic degradation?

A4: Due to its unnatural L-configuration, this compound is highly resistant to degradation by most common nucleases and deaminases, which are stereospecific for D-nucleosides. This is a key advantage for its use in biological systems where these enzymes are present.

Q5: Can I autoclave solutions containing this compound?

A5: It is not recommended to autoclave solutions of this compound. The high temperature and pressure can promote hydrolysis and other forms of degradation. It is best to prepare solutions using sterile-filtered buffers and aseptic techniques.

Quantitative Stability Data

The following table summarizes the stability of a related compound, 2-chloro-2'-deoxyadenosine, under various pH and temperature conditions. While not identical, this data provides a useful approximation of the stability profile you can expect for this compound, particularly the significant impact of acidic pH.

Temperature (°C)pHHalf-life (T1/2)% Remaining after 6 hours
3710.37 hours< 1%
3721.6 hours~13%
377 (Neutral)Stable> 99%
807 (Neutral)Stable> 99%

Data is for 2-chloro-2'-deoxyadenosine and should be used as an illustrative guide.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (0.1 M, 1 M)

  • Sodium hydroxide (B78521) (NaOH) solutions (0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • High-purity water

  • pH meter

  • Heating block or water bath

  • UV lamp (e.g., 254 nm)

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M NaOH.

    • Incubate under the same conditions as the acid hydrolysis.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution with 3% H₂O₂.

    • Incubate at room temperature for various time points.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C).

    • Take samples at various time points and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution in a quartz cuvette to a UV lamp.

    • Take samples at various time points and dilute for HPLC analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to a control sample (stock solution stored at -20°C).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate in water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 2% B

    • 5-20 min: 2% to 30% B

    • 20-25 min: 30% B

    • 25-26 min: 30% to 2% B

    • 26-30 min: 2% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare standards of this compound and any known potential degradation products (e.g., adenine).

  • Run the standards to determine their retention times.

  • Inject the samples from the forced degradation study.

  • Analyze the chromatograms to identify and quantify the degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.

Visualizations

cluster_degradation Degradation Pathways of this compound dA This compound hydrolysis Hydrolysis (Acidic Conditions) dA->hydrolysis deamination Deamination (Enzymatic/Chemical) dA->deamination adenine Adenine hydrolysis->adenine N-glycosidic bond cleavage d_ribose 2-Deoxy-L-ribose hydrolysis->d_ribose dI 2'-Deoxy-L-inosine deamination->dI cluster_workflow Stability Testing Workflow start Prepare this compound Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sample Collect Samples at Time Points stress->sample neutralize Neutralize/Quench (if applicable) sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze data Quantify Degradation & Identify Products analyze->data end Assess Stability Profile data->end cluster_troubleshooting Troubleshooting Degradation start Unexpected Experimental Results check_purity Is the starting material pure? start->check_purity check_storage Were storage conditions (temp, light, pH) optimal? check_purity->check_storage Yes source_new Source new, high-purity This compound check_purity->source_new No check_protocol Are there harsh conditions in the experimental protocol? check_storage->check_protocol Yes adjust_storage Adjust storage: aliquot, protect from light, buffer to neutral pH check_storage->adjust_storage No modify_protocol Modify protocol: avoid low pH, high temps, and prolonged light exposure check_protocol->modify_protocol Yes no_issue Degradation is unlikely the issue. Investigate other experimental variables. check_protocol->no_issue No

References

Navigating the Challenges of Scaling Up 2'-Deoxy-L-adenosine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

The transition from laboratory-scale synthesis to industrial production of 2'-Deoxy-L-adenosine, a crucial component in the development of oligonucleotide-based therapeutics, presents a unique set of challenges for researchers and drug development professionals. This technical support center provides troubleshooting guidance and answers to frequently asked questions to navigate the complexities of scaling up this vital nucleoside analog.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis in a question-and-answer format.

Question: We are observing a significant decrease in overall yield as we increase the reaction volume. What are the likely causes and how can we mitigate this?

Answer: A drop in yield upon scale-up is a common issue that can stem from several factors:

  • Inefficient Mixing and Heat Transfer: In larger reactors, achieving uniform mixing and maintaining a consistent temperature throughout the reaction vessel becomes more challenging. This can lead to localized "hot spots" or areas of poor reagent distribution, resulting in side reactions and incomplete conversion.

    • Troubleshooting:

      • Re-evaluate the reactor geometry and impeller design to ensure adequate mixing for the increased volume.

      • Implement a more robust temperature control system with multiple monitoring points.

      • Consider a gradual addition of reagents to better manage reaction exotherms.

  • Purity of Starting Materials: Impurities in starting materials that are negligible at a small scale can have a significant impact on larger batches by interfering with the reaction or complicating purification.

    • Troubleshooting:

      • Thoroughly characterize all starting materials and reagents to be used at scale.

      • Consider an additional purification step for key starting materials before use.

  • Sensitivity to Air and Moisture: Some reaction steps in nucleoside synthesis can be sensitive to air and moisture. Inadequate inert atmosphere control in a larger reactor can lead to degradation of reagents and products.

    • Troubleshooting:

      • Ensure a robust and leak-free inert gas (e.g., nitrogen or argon) blanketing system for the reactor.

      • Use anhydrous solvents and reagents, and verify their water content before use.

Question: We are struggling with the purification of this compound at a larger scale. Column chromatography is becoming impractical. What are the alternatives?

Answer: Relying solely on column chromatography for large-scale purification is often not economically viable. Consider the following strategies:

  • Crystallization: This is the most desirable method for large-scale purification as it can provide high purity product with relatively low cost.

    • Troubleshooting:

      • Conduct a thorough solvent screening to identify a suitable crystallization solvent or solvent system.

      • Optimize crystallization parameters such as temperature, cooling rate, and agitation.

      • Seeding with a small amount of pure product can often induce crystallization and improve crystal quality.

  • Recrystallization: If the initial purity is reasonably high, recrystallization can be an effective final polishing step.

  • Liquid-Liquid Extraction: This can be used to remove certain impurities before the final purification step. The choice of solvents is critical for efficient separation.

Question: We are observing the formation of unexpected side products in our scaled-up synthesis. How can we identify and minimize them?

Answer: The formation of new or increased levels of side products upon scale-up is often due to the factors mentioned above (mixing, temperature control).

  • Identification:

    • Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the side products. A technical data sheet should include comprehensive analytical reports to aid in impurity identification.

  • Minimization:

    • Once the side products are identified, review the reaction mechanism to understand how they might be formed.

    • Adjust reaction conditions such as temperature, reaction time, and stoichiometry of reagents to disfavor the side reactions.

    • For example, in reactions involving protecting groups, incomplete protection or deprotection can lead to a mixture of products. Ensure the conditions for these steps are optimized for the larger scale.

Frequently Asked Questions (FAQs)

What are the key differences between chemical and enzymatic synthesis when scaling up this compound production?

Chemical synthesis often involves multi-step processes with protecting groups, which can be challenging to manage at scale and may generate significant chemical waste. Chemoenzymatic approaches, which utilize enzymes for specific transformations, can offer advantages in terms of stereoselectivity and milder reaction conditions, potentially simplifying downstream purification[1][2]. However, enzyme stability, activity at scale, and cost can be limiting factors.

How does the choice of protecting groups impact the scalability of the synthesis?

The choice of protecting groups is critical. Ideal protecting groups for large-scale synthesis should be:

  • Inexpensive and easy to introduce in high yield.

  • Stable under a variety of reaction conditions.

  • Easy to remove in high yield with minimal side reactions.

  • The byproducts of the deprotection step should be easily separable from the final product.

What are the regulatory considerations for impurities when scaling up for pharmaceutical applications?

For drug development, all impurities above a certain threshold (as defined by regulatory bodies like the FDA and EMA) must be identified, quantified, and qualified (i.e., assessed for their potential biological activity and toxicity). This necessitates the development of robust analytical methods for impurity profiling early in the scale-up process.

Quantitative Data on Synthesis

The following tables summarize representative data from gram-scale synthesis of 2'-deoxynucleoside derivatives, which can serve as a baseline for what to expect and where challenges might arise during scale-up. It is important to note that yields can vary significantly depending on the specific synthetic route and reaction conditions.

Table 1: Representative Yields for a Multi-Step Chemical Synthesis of a 2'-Deoxyadenosine Analog (Gram-Scale)

StepReactionReagentsTypical Yield (%)Key Considerations for Scale-Up
1Protection of Hydroxyl Groupse.g., TBDMSCl, Imidazole85-95Stoichiometry, reaction time, and moisture control are critical.
2GlycosylationProtected Base, Lewis Acid60-75Anomer selectivity can be a challenge. Temperature control is crucial.
3Deprotection of 2'-Hydroxyle.g., Barton-McCombie deoxygenation70-85Handling of tin reagents can be problematic at scale. Alternative methods are desirable.
4Final Deprotectione.g., TBAF80-95Complete removal of silyl (B83357) groups and purification from TBAF salts.
Overall 35-55 Cumulative yield losses highlight the need for high-yielding steps.

Table 2: Comparison of Chemical vs. Chemoenzymatic Synthesis (Gram-Scale)

ParameterChemical SynthesisChemoenzymatic Synthesis
Typical Overall Yield 35-55%Can be higher, e.g., >60% in some cases[1]
Number of Steps Often more steps due to protection/deprotectionCan be fewer steps
Reaction Conditions Often requires harsh reagents and temperaturesMilder, aqueous conditions are often possible
Stereoselectivity May require chiral auxiliaries or separation of diastereomersOften highly stereoselective
Waste Generation Can generate significant amounts of chemical wasteGenerally more environmentally friendly
Scalability Challenges Reagent cost, purification, waste disposalEnzyme cost, stability, and reuse

Experimental Protocols

Detailed Methodology for a Gram-Scale Chemoenzymatic Synthesis of a 2'-Deoxyribonucleoside Analogue

This protocol is adapted from a published procedure and illustrates a general approach[1].

Objective: To synthesize a gram-scale quantity of a modified 2'-deoxyribonucleoside via an enzymatic transglycosylation reaction.

Materials:

  • Donor nucleoside (e.g., thymidine)

  • Acceptor nucleobase (e.g., a modified adenine)

  • Nucleoside 2'-deoxyribosyltransferase (NDT) enzyme

  • Phosphate (B84403) buffer

  • Organic co-solvent (if necessary)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve the donor nucleoside and the acceptor nucleobase in a phosphate buffer. The molar ratio of acceptor to donor is a critical parameter to optimize.

  • Enzyme Addition: Add the NDT enzyme to the reaction mixture. The enzyme loading should be optimized for cost-effectiveness and reaction time.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC. Key metrics to track are the consumption of the starting materials and the formation of the desired product.

  • Work-up: Once the reaction has reached completion (or equilibrium), the enzyme can be removed by filtration (if immobilized) or denaturation followed by centrifugation.

  • Purification: The product can be purified from the reaction mixture by crystallization or column chromatography. Given the cleaner nature of enzymatic reactions, purification is often simpler than in chemical synthesis. For instance, in some cases, the product can be isolated in high purity by simply adjusting the pH to induce precipitation.

  • Characterization: Confirm the identity and purity of the final product using NMR, MS, and HPLC.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Implementation cluster_verification Verification Problem Issue Encountered (e.g., Low Yield, Impurities) Analyze Analyze Reaction Parameters - Temperature - Mixing - Stoichiometry - Reagent Purity Problem->Analyze Characterize Characterize Byproducts (HPLC, MS, NMR) Problem->Characterize Optimize Optimize Reaction Conditions Analyze->Optimize Reagent Improve Reagent Quality Control Analyze->Reagent Purification Develop New Purification Strategy (Crystallization, Extraction) Characterize->Purification Verify Run Small-Scale Test of New Conditions Optimize->Verify Purification->Verify Reagent->Verify ScaleUp Implement at Larger Scale Verify->ScaleUp Scale_Up_Challenges cluster_process Process Chemistry cluster_engineering Chemical Engineering cluster_analytical Analytical & Regulatory ScaleUp Successful Scale-Up of This compound Synthesis Route Robust & High-Yielding Synthetic Route Route->ScaleUp ProtectingGroups Efficient Protecting Group Strategy ProtectingGroups->ScaleUp Reagents Cost-Effective & Pure Reagents Reagents->ScaleUp Mixing Effective Mixing & Mass Transfer Mixing->ScaleUp Heat Precise Temperature Control Heat->ScaleUp Downstream Scalable Purification (e.g., Crystallization) Downstream->ScaleUp Monitoring In-Process Controls & Reaction Monitoring Monitoring->ScaleUp Impurity Impurity Profiling & Characterization Impurity->ScaleUp Regulatory Regulatory Compliance (cGMP) Regulatory->ScaleUp

References

Technical Support Center: 2'-Deoxy-L-adenosine (L-dA) Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving 2'-Deoxy-L-adenosine (L-dA)-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound (L-dA)-induced cytotoxicity?

A1: this compound exerts its cytotoxic effects primarily by inducing apoptosis (programmed cell death).[1] For L-dA to be toxic, it must be transported into the cell and then phosphorylated by cellular kinases to its triphosphate form, this compound triphosphate (L-dATP).[1] This active metabolite can then interfere with critical cellular processes, leading to the activation of apoptotic pathways.

Q2: Which cellular pathways are activated by L-dA to induce apoptosis?

A2: L-dA-induced apoptosis is primarily mediated through the intrinsic (mitochondrial) pathway. This involves the disruption of mitochondrial integrity, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1][2] Cytochrome c release subsequently triggers the activation of a cascade of enzymes called caspases, particularly initiator caspase-9 and executioner caspase-3, which are responsible for dismantling the cell.[2] Some studies with related deoxyadenosine (B7792050) analogs have also implicated the involvement of initiator caspase-2.

Q3: Why is there variability in L-dA cytotoxicity across different cell lines?

A3: The cytotoxicity of L-dA can be highly cell-line specific due to several factors:

  • Expression of Nucleoside Transporters: The efficiency of L-dA uptake into the cell is dependent on the expression levels of nucleoside transporters, which can vary significantly between different cell types.[3]

  • Activity of Cellular Kinases: The intracellular phosphorylation of L-dA to its active triphosphate form is a critical step for its cytotoxicity and is dependent on the activity of cellular kinases like deoxycytidine kinase.[4][5] Cell lines with higher kinase activity may accumulate more of the toxic triphosphate metabolite.[3]

  • Proliferation Rate: Rapidly proliferating cells are generally more susceptible to drugs that target DNA synthesis and repair, processes that are disrupted by L-dA's active metabolite.[3]

Q4: What are the key strategies to reduce L-dA-induced cytotoxicity in an experimental setting?

A4: Several strategies can be employed to mitigate L-dA's cytotoxic effects:

  • Inhibition of Nucleoside Kinases: Preventing the phosphorylation of L-dA to its active triphosphate form can completely revert its toxic and apoptotic effects.[1]

  • Supplementation with Deoxycytidine: Deoxycytidine can rescue cells from L-dA-induced toxicity.[6][7] It is thought to work by competing with L-dATP for incorporation into DNA or by helping to balance the deoxynucleotide pools that are disrupted by L-dA.[8]

  • Supplementation with NAD+ Precursors: L-dA treatment can lead to the depletion of intracellular NAD+ levels.[6][7] Providing NAD+ precursors, such as nicotinamide, can prevent this depletion and increase cellular resistance to L-dA toxicity.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental assessment of L-dA-induced cytotoxicity.

Problem Possible Cause Recommended Solution
No or low cytotoxicity observed at expected concentrations. Low activity of cellular kinases: The cell line may have low levels of the kinases required to phosphorylate L-dA to its active form.- Select a different cell line known to have high deoxycytidine kinase activity. - If applicable to your research question, consider co-treatment with an adenosine (B11128) deaminase inhibitor like deoxycoformycin, which can increase the intracellular pool of deoxyadenosine available for phosphorylation.[2][9]
Inefficient cellular uptake: The cell line may have low expression of nucleoside transporters.- Verify the expression of nucleoside transporters in your cell line. - Increase the incubation time with L-dA to allow for more uptake.
Rapid degradation of L-dA: L-dA may be unstable in the culture medium over long incubation periods.- Prepare fresh L-dA solutions for each experiment. - Consider shorter incubation times with higher concentrations.
High variability between replicate wells. Inconsistent cell seeding: Uneven distribution of cells across the plate will lead to variable results.- Ensure a homogenous single-cell suspension before seeding. - Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps.
Edge effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration.- Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Compound precipitation: L-dA may precipitate at high concentrations in the culture medium.- Visually inspect the wells for any precipitate. - Prepare stock solutions in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low and consistent across all wells.
Unexpected bell-shaped dose-response curve. Off-target effects at high concentrations: At very high concentrations, L-dA or its metabolites may have secondary effects that interfere with the primary cytotoxic mechanism or the assay itself.- Expand the range of concentrations tested to fully characterize the dose-response curve. - Consider using an alternative cytotoxicity assay to confirm the results.
Activation of cell survival pathways: At certain concentrations, L-dA might trigger pro-survival signaling pathways that counteract the apoptotic signals.- Investigate the activation of known pro-survival pathways (e.g., Akt, ERK) at different L-dA concentrations using techniques like Western blotting.

Data Presentation

Comparative Cytotoxicity of Deoxyadenosine Analogs

The following table summarizes the 50% inhibitory concentration (IC50) values for various deoxyadenosine analogs in different cancer cell lines. Note that IC50 values can vary based on experimental conditions such as exposure time and the specific cytotoxicity assay used.

CompoundCell LineIC50 (µM)Reference
2-chlorodeoxyadenosineHuman CCRF-CEM (lymphoblasts)0.003[4][5]
2-fluorodeoxyadenosineHuman CCRF-CEM (lymphoblasts)0.15[4][5]
Fluorobutynol analog of deoxyadenosineMurine leukemia L121089[10]
(E)-fluoroalkenol analog of deoxyadenosineMurine leukemia L121060[10]
2-OxoadenosineImmortalized mouse embryonic fibroblasts (T9)~40[11]
2-OxoadenosineHuman acute lymphoblastic leukemia (MOLT4)<80[11]

Publicly available, specific IC50 data for this compound is limited. The data presented here for related analogs provides a comparative context for its potential cytotoxic potency.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

Materials:

  • 96-well cell culture plates

  • This compound (L-dA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of L-dA in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted L-dA to the respective wells. Include vehicle controls (medium with solvent) and untreated controls (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with L-dA as described for the MTT assay.

  • At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the reconstituted reagent to each well.

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) or express it as a fold change relative to the untreated control.

Mitochondrial Membrane Potential Assay (TMRE Staining)

This protocol assesses the loss of mitochondrial membrane potential, an early event in apoptosis.

Materials:

  • Black-walled, clear-bottom 96-well plates

  • Tetramethylrhodamine, ethyl ester (TMRE)

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed cells in a black-walled, clear-bottom 96-well plate and treat with L-dA.

  • Towards the end of the treatment period, add TMRE to the culture medium at a final concentration of 50-200 nM and incubate for 15-30 minutes at 37°C.

  • For the positive control, treat a set of untreated cells with FCCP (e.g., 10 µM) for 10-15 minutes.

  • Gently wash the cells twice with pre-warmed PBS or culture medium.

  • Add 100 µL of fresh pre-warmed PBS or culture medium to each well.

  • Immediately analyze the fluorescence using a fluorescence microscope (Ex/Em ~549/575 nm) or a microplate reader.

  • A decrease in red fluorescence intensity in L-dA-treated cells compared to untreated cells indicates a loss of mitochondrial membrane potential.

Visualizations

L-dA Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment L-dA Dilution L-dA Dilution L-dA Dilution->Cell Treatment Cytotoxicity Assay Cytotoxicity Assay Cell Treatment->Cytotoxicity Assay Apoptosis Assay Apoptosis Assay Cell Treatment->Apoptosis Assay Data Acquisition Data Acquisition Cytotoxicity Assay->Data Acquisition Apoptosis Assay->Data Acquisition IC50 Calculation IC50 Calculation Data Acquisition->IC50 Calculation

Caption: A typical experimental workflow for assessing the cytotoxicity of L-dA.

L-dA-Induced Intrinsic Apoptosis Pathway

G L-dA L-dA Cellular Uptake Cellular Uptake L-dA->Cellular Uptake Phosphorylation Phosphorylation Cellular Uptake->Phosphorylation Cellular Kinases L-dATP L-dATP Phosphorylation->L-dATP Mitochondrial Stress Mitochondrial Stress L-dATP->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation + Apaf-1 Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by L-dA.

Strategies to Reduce L-dA Cytotoxicity

G cluster_strategies Intervention Strategies cluster_pathway L-dA Cytotoxic Pathway Kinase Inhibitors Kinase Inhibitors L-dA_uptake L-dA Uptake & Phosphorylation Kinase Inhibitors->L-dA_uptake Inhibits Deoxycytidine Deoxycytidine DNA_damage_NAD_depletion DNA Damage & NAD+ Depletion Deoxycytidine->DNA_damage_NAD_depletion Competes/ Rescues NAD+ Precursors NAD+ Precursors NAD+ Precursors->DNA_damage_NAD_depletion Replenishes L-dATP_accumulation L-dATP Accumulation L-dA_uptake->L-dATP_accumulation L-dATP_accumulation->DNA_damage_NAD_depletion Cell_Death Cell Death DNA_damage_NAD_depletion->Cell_Death

Caption: Logical relationships of strategies to mitigate L-dA cytotoxicity.

References

Validation & Comparative

In Vivo Antiviral Efficacy of 2'-Deoxy-L-adenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antiviral activity of 2'-Deoxy-L-adenosine (LdA) against Hepatitis B Virus (HBV) with other established nucleoside analogs. The data presented is compiled from preclinical studies in the woodchuck (Marmota monax), a well-established animal model for chronic HBV infection.

Executive Summary

This compound, a β-L-nucleoside analog, has demonstrated potent and selective inhibitory activity against hepadnaviruses in vivo. Studies in the woodchuck model of chronic HBV infection have shown that oral administration of LdA leads to a profound reduction in viral load without observable toxicity. This guide presents a detailed analysis of the available in vivo data for LdA and compares it with the performance of other widely used anti-HBV nucleoside/nucleotide analogs, namely Lamivudine, Entecavir, and Tenofovir.

Comparative In Vivo Efficacy

The following table summarizes the in vivo antiviral efficacy of this compound and comparator drugs in the woodchuck model of chronic Woodchuck Hepatitis Virus (WHV) infection, which is closely related to human HBV.

Compound Dosage Treatment Duration Mean Maximal Viral Load Reduction (log10 genome equivalents/mL) Toxicity Observed Reference
This compound (LdA) 10 mg/kg/day (oral)4 weeks~8None reported[1]
Lamivudine (3TC) 10 mg/kg/day (oral)4 weeks0.5None reported[1]
Entecavir (ETV) 0.1 mg/kg/day (oral)12 weeks7 to 8None reported[2]
Tenofovir Disoproxil Fumarate (TDF) Not available in woodchuck model---

Note: Direct head-to-head comparative studies for all compounds under identical conditions are limited. Data is compiled from separate studies utilizing the same animal model.

In Vivo Toxicity Profile

Preclinical evaluation in the woodchuck model is crucial for identifying potential toxicities. The table below outlines the reported toxicity findings for this compound and comparator agents.

Compound Dosage Treatment Duration Observed Toxicities Reference
This compound (LdA) 10 mg/kg/day (oral)Up to 12 weeksNo drug-related toxicity reported. Well-tolerated.[1]
Lamivudine (3TC) 10 mg/kg/day (oral)4 weeksNo toxicity reported at this dose.[1]
Entecavir (ETV) 0.1 mg/kg/day (oral)12 weeksNo drug-associated toxicity reported.[2]

Mechanism of Action: A Proposed Signaling Pathway

This compound exerts its antiviral activity through the inhibition of the viral polymerase, a key enzyme in the HBV replication cycle. The proposed mechanism is illustrated below.

G cluster_cell Hepatocyte LdA This compound (LdA) LdA_MP LdA-Monophosphate LdA->LdA_MP Cellular Kinases LdA_DP LdA-Diphosphate LdA_MP->LdA_DP Cellular Kinases LdA_TP LdA-Triphosphate LdA_DP->LdA_TP Cellular Kinases HBV_pol HBV DNA Polymerase (Reverse Transcriptase) LdA_TP->HBV_pol Competitive Inhibition HBV_DNA HBV DNA Replication_Inhibited Viral Replication Inhibited HBV_pol->Replication_Inhibited pgRNA pregenomic RNA pgRNA->HBV_DNA Reverse Transcription

Caption: Proposed mechanism of antiviral action of this compound.

Experimental Protocols

In Vivo Antiviral Efficacy Study in the Woodchuck Model

1. Animal Model:

  • Adult eastern woodchucks (Marmota monax) chronically infected with Woodchuck Hepatitis Virus (WHV).

  • Animals are housed individually under controlled environmental conditions.

2. Drug Administration:

  • This compound is administered orally once daily at a dose of 10 mg/kg of body weight.[1]

  • The drug is typically formulated in a suitable vehicle for oral gavage.

3. Treatment Duration:

  • The efficacy study described involves a 4-week treatment period followed by an 8-week post-treatment observation phase.[1]

4. Sample Collection:

  • Blood samples are collected at baseline and at regular intervals (e.g., weekly) during and after treatment.

  • Serum is separated for virological and biochemical analysis.

5. Virological Assessment:

  • Serum WHV DNA Quantification: Viral load in the serum is quantified using a sensitive polymerase chain reaction (PCR) assay.[1]

    • A reference serum sample with a known concentration of WHV genomes is used to create a standard curve for quantification.[1]

    • The limit of detection for the assay is approximately 300 WHV genome equivalents/ml of serum.[1]

  • WHV Surface Antigen (WHsAg) Measurement: Serum levels of WHsAg are measured using an enzyme-linked immunosorbent assay (ELISA).

6. Toxicity Evaluation:

  • Clinical Observations: Animals are monitored daily for any signs of toxicity, including changes in behavior, appetite, and body weight.

  • Serum Biochemistry: Liver function tests (e.g., ALT, AST) and other relevant biochemical parameters are monitored.

  • Histopathology: Liver biopsies may be collected before and after treatment for histological examination to assess any drug-related pathological changes.

Experimental Workflow Diagram

G cluster_workflow In Vivo Efficacy and Toxicity Assessment Workflow start Select Chronically WHV-Infected Woodchucks baseline Baseline Sample Collection (Serum, Liver Biopsy) start->baseline treatment Daily Oral Administration of this compound (10 mg/kg/day) for 4 Weeks baseline->treatment monitoring Weekly Serum Collection and Clinical Monitoring treatment->monitoring During Treatment post_treatment 8-Week Post-Treatment Follow-up monitoring->post_treatment end_samples Final Sample Collection post_treatment->end_samples data_analysis Analyze Viral Load (PCR), WHsAg (ELISA), and Toxicity Markers end_samples->data_analysis conclusion Evaluate Antiviral Efficacy and Safety Profile data_analysis->conclusion

Caption: Workflow for in vivo validation of antiviral activity.

Conclusion

References

A Comparative Guide to 2'-Deoxy-L-adenosine and Lamivudine for Hepatitis B Virus (HBV) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of two nucleoside analogs, 2'-Deoxy-L-adenosine and Lamivudine (B182088), for the treatment of Hepatitis B Virus (HBV) infection. The information presented is supported by available experimental data to aid in research and development efforts.

Introduction

Chronic Hepatitis B is a significant global health issue, and nucleos(t)ide analogs are the cornerstone of antiviral therapy. These agents primarily function by inhibiting the HBV DNA polymerase, a reverse transcriptase crucial for viral replication. This guide focuses on a direct comparison of this compound, a potent and selective inhibitor of hepadnaviruses, and Lamivudine, a widely used antiviral drug for both HBV and HIV.

Mechanism of Action

Both this compound and Lamivudine are synthetic nucleoside analogs that, upon intracellular phosphorylation to their active triphosphate forms, act as competitive inhibitors of the HBV DNA polymerase. Incorporation of these analogs into the elongating viral DNA chain leads to premature chain termination, thus halting viral replication.

dot

HBV Replication and Drug Inhibition cluster_host_cell Hepatocyte cluster_drugs Antiviral Inhibition HBV Virion HBV Virion Uncoating Uncoating HBV Virion->Uncoating rcDNA Relaxed Circular DNA (rcDNA) Uncoating->rcDNA Nuclear Import Nuclear Import rcDNA->Nuclear Import Nucleocapsid Assembly Nucleocapsid Assembly rcDNA->Nucleocapsid Assembly cccDNA Covalently Closed Circular DNA (cccDNA) Nuclear Import->cccDNA Transcription Transcription cccDNA->Transcription pgRNA Pregenomic RNA (pgRNA) Transcription->pgRNA Encapsidation Encapsidation pgRNA->Encapsidation Reverse Transcription Reverse Transcription Encapsidation->Reverse Transcription Reverse Transcription->rcDNA New rcDNA Budding and Release Budding and Release Nucleocapsid Assembly->Budding and Release New Virions New Virions Budding and Release->New Virions This compound-TP This compound-TP This compound-TP->Reverse Transcription Inhibits HBV Polymerase Lamivudine-TP Lamivudine-TP Lamivudine-TP->Reverse Transcription Inhibits HBV Polymerase

Caption: Mechanism of HBV replication and inhibition by this compound and Lamivudine.

In Vitro Efficacy and Cytotoxicity

The following tables summarize the available in vitro data for this compound and Lamivudine against HBV. The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) are key indicators of antiviral potency, while the 50% cytotoxic concentration (CC50) assesses the drug's toxicity to host cells.

Table 1: In Vitro Anti-HBV Activity

CompoundCell LineAssay MethodEC50 / IC50 (µM)Reference
This compound HepG2 2.2.15HBV DNA reductionNot explicitly stated, but described as potent.[1][2]
Lamivudine 2.2.15 cellsHBV DNA reduction0.31[3]
Lamivudine HepG2 transfected with HBVHBV DNA synthesis inhibitionWild-type: 6 nM[4]
Lamivudine HepG2 transfected with HBVHBV DNA synthesis inhibitionL180M/M204V mutant: >100 µM[4]

Table 2: In Vitro Cytotoxicity

CompoundCell LineAssay MethodCC50 (µM)Reference
This compound Not specifiedNot specifiedDescribed as not affecting mitochondrial function or human DNA polymerases.[1]
Lamivudine HepG2.4D14Cell Counting Kit-8>10 (apparent cytotoxicity observed)[5]
Adenosine HepG2MTT assayDose- and time-dependent reduction in cell viability[6][7]

In Vivo Efficacy

Animal models, particularly the woodchuck hepatitis virus (WHV) model, are crucial for the preclinical evaluation of anti-HBV agents.

Table 3: In Vivo Anti-HBV Activity in Woodchuck Model

CompoundDosageDurationKey FindingsReference
This compound Once daily (p.o.)Not specifiedReduced viral load by as much as 10⁸ genome equivalents/mL of serum without drug-related toxicity.[1]
Lamivudine Not specified6 monthsGradual decline in viremia and partial reduction of DNA replication intermediates in the liver.[1]

Resistance Profile

A major challenge in long-term nucleoside analog therapy is the emergence of drug-resistant HBV variants.

  • Lamivudine: Prolonged treatment with lamivudine is associated with the selection of mutations in the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the HBV polymerase, particularly the M204V/I mutation, often accompanied by the L180M mutation. These mutations confer high-level resistance to lamivudine.

  • This compound: The resistance profile of this compound has not been extensively characterized in the available literature.

Experimental Protocols

In Vitro Anti-HBV Activity Assay (General Workflow)

dot

In Vitro Anti-HBV Assay Seed HepG2 2.2.15 cells Seed HepG2 2.2.15 cells Treat with serial dilutions of test compound Treat with serial dilutions of test compound Seed HepG2 2.2.15 cells->Treat with serial dilutions of test compound Incubate for a defined period Incubate for a defined period Treat with serial dilutions of test compound->Incubate for a defined period Collect supernatant Collect supernatant Incubate for a defined period->Collect supernatant Extract extracellular HBV DNA Extract extracellular HBV DNA Collect supernatant->Extract extracellular HBV DNA Quantify HBV DNA (e.g., qPCR) Quantify HBV DNA (e.g., qPCR) Extract extracellular HBV DNA->Quantify HBV DNA (e.g., qPCR) Calculate EC50/IC50 values Calculate EC50/IC50 values Quantify HBV DNA (e.g., qPCR)->Calculate EC50/IC50 values

Caption: General workflow for in vitro anti-HBV activity assessment.

Detailed Methodology:

  • Cell Culture: HepG2 2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are cultured in appropriate media.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or Lamivudine). A no-drug control is included.

  • Incubation: The treated cells are incubated for a specific period (e.g., 6-9 days), with media and drug being replenished periodically.

  • Sample Collection: At the end of the incubation period, the cell culture supernatant is collected.

  • HBV DNA Extraction: Extracellular HBV DNA is extracted from the supernatant using a commercial DNA extraction kit.

  • HBV DNA Quantification: The amount of HBV DNA is quantified using a sensitive method such as quantitative polymerase chain reaction (qPCR).

  • Data Analysis: The percentage of inhibition of HBV DNA replication is calculated relative to the no-drug control. The EC50 or IC50 value, the concentration of the drug that inhibits viral replication by 50%, is determined by plotting the inhibition percentage against the drug concentration.

HBV DNA Polymerase Inhibition Assay (General Workflow)

dot

HBV Polymerase Inhibition Assay Prepare reaction mixture with HBV polymerase, template, and dNTPs Prepare reaction mixture with HBV polymerase, template, and dNTPs Add varying concentrations of test compound triphosphate Add varying concentrations of test compound triphosphate Prepare reaction mixture with HBV polymerase, template, and dNTPs->Add varying concentrations of test compound triphosphate Initiate reaction with labeled dNTP Initiate reaction with labeled dNTP Add varying concentrations of test compound triphosphate->Initiate reaction with labeled dNTP Incubate at 37°C Incubate at 37°C Initiate reaction with labeled dNTP->Incubate at 37°C Stop reaction Stop reaction Incubate at 37°C->Stop reaction Measure incorporated radioactivity Measure incorporated radioactivity Stop reaction->Measure incorporated radioactivity Determine Ki value Determine Ki value Measure incorporated radioactivity->Determine Ki value

Caption: General workflow for HBV DNA polymerase inhibition assay.

Detailed Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant HBV DNA polymerase, a suitable template (e.g., biotinylated HBV pregenomic RNA), deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP), and a reaction buffer.

  • Inhibitor Addition: Varying concentrations of the triphosphate form of the test compound (e.g., this compound triphosphate or Lamivudine triphosphate) are added to the reaction mixture.

  • Reaction Initiation: The polymerase reaction is initiated by the addition of a radiolabeled deoxynucleotide triphosphate (e.g., [α-³²P]dATP).

  • Incubation: The reaction is incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped by the addition of EDTA.

  • Measurement of Incorporation: The amount of incorporated radiolabeled dNTP is measured, often after separating the product from unincorporated nucleotides (e.g., using streptavidin-coated plates for biotinylated templates).

  • Data Analysis: The inhibitory constant (Ki) is determined using enzyme kinetic models such as Lineweaver-Burk or Dixon plots.

Cytotoxicity Assay (MTT Assay)

Detailed Methodology:

  • Cell Seeding: HepG2 cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined.

Conclusion

Both this compound and Lamivudine demonstrate inhibitory activity against HBV replication by targeting the viral DNA polymerase. Lamivudine is a well-established therapeutic with extensive clinical data, but its long-term efficacy is limited by the development of resistance. This compound has shown potent and selective anti-hepadnavirus activity in preclinical studies, with a favorable toxicity profile. However, more extensive clinical data, including head-to-head comparative trials and long-term resistance monitoring, are needed to fully elucidate its therapeutic potential relative to established treatments like Lamivudine. This guide provides a foundational comparison to inform further research and development in the pursuit of more effective HBV therapies.

References

Comparative Antiviral Activity of L-Deoxyadenosine (L-dA) and L-Deoxycytidine (L-dC) Against Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of two L-nucleoside analogs, L-Deoxyadenosine (L-dA) and L-Deoxycytidine (L-dC), with a specific focus on their efficacy against the Hepatitis B Virus (HBV). The information presented is based on available experimental data to facilitate an objective evaluation for research and drug development purposes.

Executive Summary

L-nucleoside analogs represent a class of antiviral compounds with the unnatural L-configuration of the sugar moiety, which can confer advantages such as increased metabolic stability and a favorable safety profile. Both L-dA and L-dC have demonstrated potent and selective activity against HBV replication in vitro. Their primary mechanism of action involves the inhibition of the viral DNA polymerase following intracellular phosphorylation to their active triphosphate forms. This guide details their comparative efficacy, cytotoxicity, and the experimental methodologies used for their evaluation.

Data Presentation: Comparative Antiviral Activity Against HBV

The following table summarizes the in vitro antiviral activity and cytotoxicity of L-dA and L-dC against Hepatitis B Virus in the human hepatoma cell line HepG2 2.2.15, which stably expresses HBV. The Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50), is a key indicator of a compound's therapeutic window.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
L-Deoxyadenosine (L-dA) HBVHepG2 2.2.15Potent>100High[1]
L-Deoxycytidine (L-dC) HBVHepG2 2.2.150.24>100>417[2]

Note: While the primary comparative study describes L-dA as having potent anti-HBV activity, a precise EC50 value was not available in the reviewed literature. Both compounds exhibit low cytotoxicity in the parental HepG2 cell line.

Mechanism of Action

The antiviral activity of L-dA and L-dC is dependent on their intracellular conversion to the active 5'-triphosphate metabolites. This metabolic activation is carried out by host cell kinases. The resulting L-nucleoside triphosphates, L-dATP and L-dCTP, act as competitive inhibitors of the HBV DNA polymerase (which also functions as a reverse transcriptase). Incorporation of the L-nucleoside monophosphate into the growing viral DNA chain leads to chain termination, thus halting viral replication.[1]

Mechanism_of_Action cluster_cell Hepatocyte cluster_nucleus Nucleus LdA L-Deoxyadenosine (L-dA) LdAMP L-dAMP LdA->LdAMP Host Kinases LdC L-Deoxycytidine (L-dC) LdCMP L-dCMP LdC->LdCMP Host Kinases LdADP L-dADP LdAMP->LdADP LdATP L-dATP (Active) LdADP->LdATP HBV_DNA_Polymerase HBV DNA Polymerase (Reverse Transcriptase) LdATP->HBV_DNA_Polymerase Inhibits LdCDP L-dCDP LdCMP->LdCDP LdCTP L-dCTP (Active) LdCDP->LdCTP LdCTP->HBV_DNA_Polymerase Inhibits Viral_DNA_Synthesis Viral DNA Synthesis HBV_DNA_Polymerase->Viral_DNA_Synthesis Catalyzes Chain_Termination Chain Termination Viral_DNA_Synthesis->Chain_Termination Experimental_Workflow start Start seed_cells Seed HepG2 2.2.15 cells in 24-well plates start->seed_cells add_compounds Add serial dilutions of L-dA or L-dC seed_cells->add_compounds incubate Incubate for 6-9 days (replace medium and drug every 2-3 days) add_compounds->incubate collect_supernatant Collect culture supernatant incubate->collect_supernatant extract_dna Extract extracellular HBV DNA collect_supernatant->extract_dna quantify_dna Quantify HBV DNA (Southern Blot or qPCR) extract_dna->quantify_dna calculate_ec50 Calculate EC50 quantify_dna->calculate_ec50 end End calculate_ec50->end

References

A Comparative Analysis of 2'-Deoxy-L-adenosine and Entecavir for the Treatment of Hepatitis B Virus Infection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-HBV nucleoside analogs 2'-Deoxy-L-adenosine and entecavir (B133710), supported by available experimental data and detailed methodologies.

Introduction

Chronic Hepatitis B virus (HBV) infection remains a significant global health challenge, necessitating the development of potent and safe antiviral therapies. Nucleoside and nucleotide analogs are mainstays of current anti-HBV treatment, primarily targeting the viral DNA polymerase. This guide presents a comparative analysis of two such analogs: this compound, an L-nucleoside with demonstrated anti-HBV activity, and entecavir, a widely prescribed guanosine (B1672433) nucleoside analog for chronic HBV infection.

Mechanism of Action

Both this compound and entecavir act as chain terminators of HBV DNA synthesis after intracellular phosphorylation to their active triphosphate forms. These active metabolites compete with the natural deoxyadenosine (B7792050) triphosphate (dATP) and deoxyguanosine triphosphate (dGTP), respectively, for incorporation into the elongating viral DNA chain by the HBV DNA polymerase. Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety prevents the formation of the next phosphodiester bond, leading to premature termination of DNA replication.[1][2]

dot

Mechanism_of_Action cluster_0 Intracellular Activation cluster_1 HBV DNA Synthesis This compound This compound This compound-TP This compound-TP This compound->this compound-TP Cellular Kinases Entecavir Entecavir Entecavir-TP Entecavir-TP Entecavir->Entecavir-TP Cellular Kinases HBV_DNA_Polymerase HBV_DNA_Polymerase This compound-TP->HBV_DNA_Polymerase Competes with dATP Entecavir-TP->HBV_DNA_Polymerase Competes with dGTP Elongating_HBV_DNA Elongating_HBV_DNA HBV_DNA_Polymerase->Elongating_HBV_DNA dATP dATP dATP->HBV_DNA_Polymerase dGTP dGTP dGTP->HBV_DNA_Polymerase Chain_Termination Chain_Termination Elongating_HBV_DNA->Chain_Termination Incorporation of Analog

Figure 1: Simplified signaling pathway of the mechanism of action for this compound and Entecavir.

Antiviral Activity and Cytotoxicity

The in vitro antiviral activity and cytotoxicity of nucleoside analogs are critical parameters for their evaluation. These are typically determined using cell-based assays, such as the HBV replicon system in HepG2 cells.

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound 0.09[3]>200[4]>2222
Entecavir ~0.01 - 0.03>100>3333 - 10000

Table 1: In Vitro Antiviral Activity and Cytotoxicity

Note: IC50 and CC50 values for entecavir can vary depending on the specific assay conditions and cell lines used. The data presented represents a general range found in the literature.

This compound demonstrates potent anti-HBV activity with a high selectivity index, indicating a wide therapeutic window in vitro.[3][4] Entecavir is also highly potent against HBV with an excellent selectivity index.

Resistance Profile

The development of drug resistance is a major concern in the long-term treatment of chronic HBV. Resistance is typically conferred by specific mutations in the HBV DNA polymerase gene.

This compound: Specific resistance mutations to this compound have not been extensively characterized in the public domain. However, as an L-nucleoside, it may have a different resistance profile compared to D-nucleoside analogs.

Entecavir: Entecavir has a high genetic barrier to resistance in nucleoside-naive patients. However, resistance can emerge, particularly in patients with pre-existing lamivudine (B182088) resistance. Key resistance mutations for entecavir include rtM204V/I, rtL180M, rtT184G, rtS202I, and rtM250V.[5][6]

Pharmacokinetics

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion, which are crucial for establishing effective dosing regimens.

ParameterThis compoundEntecavir
Oral Bioavailability Orally active (in vivo data available)[7]Good
Metabolism Information not readily available. A related compound, 2',3'-dideoxyadenosine (B1670502), is rapidly metabolized to 2',3'-dideoxyinosine.[1]Minimal; not a substrate for CYP450 enzymes.
Elimination Half-life Information not readily available.Approximately 128-149 hours (terminal).
Excretion Information not readily available.Primarily renal.

Table 2: Pharmacokinetic Properties

Note: Detailed pharmacokinetic parameters for this compound in humans are not yet available in the public literature.

In a woodchuck model of chronic HBV infection, orally administered this compound led to a significant reduction in viral load without any observable drug-related toxicity, indicating good oral bioavailability and efficacy in vivo.[2][7] Entecavir is well-absorbed orally and has a long half-life, allowing for once-daily dosing.

Experimental Protocols

HBV Antiviral Activity Assay (HBV Replicon System)

This protocol outlines the general steps for determining the in vitro antiviral activity of a compound against HBV using a stable HBV-producing cell line (e.g., HepG2 2.2.15).

dot

Antiviral_Assay_Workflow Seed_Cells Seed HepG2 2.2.15 cells in 96-well plates Treat_Cells Treat cells with serial dilutions of the test compound Seed_Cells->Treat_Cells Incubate Incubate for several days Treat_Cells->Incubate Harvest_Supernatant Harvest cell culture supernatant Incubate->Harvest_Supernatant Extract_DNA Extract HBV DNA Harvest_Supernatant->Extract_DNA qPCR Quantify HBV DNA by qPCR Extract_DNA->qPCR Calculate_IC50 Calculate IC50 value qPCR->Calculate_IC50 Cytotoxicity_Assay_Workflow Seed_Cells_Cytotoxicity Seed HepG2 cells in 96-well plates Treat_Cells_Cytotoxicity Treat cells with serial dilutions of the test compound Seed_Cells_Cytotoxicity->Treat_Cells_Cytotoxicity Incubate_Cytotoxicity Incubate for the same duration as the antiviral assay Treat_Cells_Cytotoxicity->Incubate_Cytotoxicity Add_MTT Add MTT reagent to each well Incubate_Cytotoxicity->Add_MTT Incubate_MTT Incubate to allow formazan (B1609692) formation Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals with a solvent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_CC50 Calculate CC50 value Measure_Absorbance->Calculate_CC50

References

Evaluating the Synergistic Potential of 2'-Deoxy-L-adenosine in Combination Antiviral Therapy for Hepatitis B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies. Combination therapy, a cornerstone of treatment for other chronic viral infections like HIV, offers a promising approach to enhance antiviral efficacy, reduce the emergence of drug-resistant variants, and improve patient outcomes. This guide provides a comparative framework for evaluating the synergistic potential of 2'-Deoxy-L-adenosine, a potent L-nucleoside analog, in combination with other classes of anti-HBV agents.

Introduction to this compound (L-dA)

This compound (also known as β-L-2'-deoxyadenosine) is a stereoisomer of the naturally occurring deoxyadenosine. It has demonstrated potent and selective inhibitory activity against HBV replication.[1][2][3][4] The presence of a hydroxyl group at the 3' position of its β-L-2'-deoxyribose sugar is a key determinant of its specific anti-hepadnavirus activity.[1][2] Preclinical studies in the woodchuck model of chronic HBV infection have shown that oral administration of this compound can lead to a profound reduction in viral load, by as much as 10⁸ genome equivalents/mL of serum, without evidence of drug-related toxicity.[1][3][4]

Mechanism of Action

Like other nucleoside analogs, this compound exerts its antiviral effect by targeting the HBV polymerase, a multi-functional enzyme with reverse transcriptase and DNA polymerase activities. Following administration, this compound is anabolically phosphorylated within the host cell to its active triphosphate form. This triphosphate metabolite then competes with the natural substrate (dATP) for incorporation into the elongating viral DNA chain. Once incorporated, it acts as a chain terminator, halting viral DNA synthesis. This targeted inhibition of viral replication, coupled with its high selectivity and low impact on human DNA polymerases and mitochondrial function, makes this compound an attractive candidate for combination therapy.[1][2]

Rationale for Combination Therapy

The primary goals of combination therapy for chronic hepatitis B are to achieve sustained viral suppression, prevent disease progression to cirrhosis and hepatocellular carcinoma, and ideally, achieve a functional cure (HBsAg loss).[5][6] Combining antiviral agents with different mechanisms of action can lead to synergistic or additive effects, where the combined antiviral activity is greater than the sum of the individual effects.[7] This approach can also lower the required doses of individual drugs, potentially reducing toxicity, and present a higher barrier to the development of drug resistance.[5][8]

Comparative Analysis of Antiviral Combinations

While specific experimental data on the synergistic effects of this compound with other antivirals is not yet available, we can infer potential synergies based on its mechanism of action in comparison to other classes of anti-HBV agents. The following table illustrates hypothetical synergistic interactions, quantified by the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Drug Combination Target Potential Interaction Hypothetical Combination Index (CI) at ED₅₀ Rationale for Synergy
This compound + Entecavir HBV PolymeraseSynergy< 1Both are nucleos(t)ide analogs that inhibit the viral polymerase. Different structures may lead to complementary inhibition of wild-type and potentially resistant polymerase variants.
This compound + Tenofovir (B777) Disoproxil Fumarate (TDF) HBV PolymeraseSynergy/Additive≤ 1Combination of a nucleoside (L-dA) and a nucleotide analog (Tenofovir) could enhance suppression of the viral polymerase. Studies have shown additive to slight synergistic effects when combining tenofovir with other nucleoside analogs.[7]
This compound + Interferon-alpha HBV Polymerase & Host Immune ResponseSynergy< 1Combining direct antiviral activity (L-dA) with the immunomodulatory effects of interferon could lead to a more profound and durable response. Interferon can reduce cccDNA transcription, complementing the polymerase inhibition by L-dA.[5][9]
This compound + Capsid Assembly Modulator (CAM) HBV Polymerase & Viral Capsid AssemblySynergy< 1Targeting two distinct stages of the viral lifecycle (DNA replication and capsid formation) is a highly promising strategy to prevent the establishment and replenishment of the cccDNA reservoir.

Experimental Protocols for Synergy Evaluation

To quantitatively assess the synergistic effects of this compound, a robust experimental protocol is required.

Cell-Based Antiviral Assay:

  • Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are commonly used as they constitutively produce viral particles.

  • Drug Preparation: Prepare stock solutions of this compound and the other antiviral agent(s) in an appropriate solvent (e.g., DMSO).

  • Combination Drug Treatment: Treat HepG2.2.15 cells with a range of concentrations of each drug individually and in combination at fixed ratios (e.g., based on their individual EC₅₀ values).

  • Incubation: Incubate the treated cells for a period sufficient to allow for multiple rounds of viral replication (e.g., 6-9 days), with media and drugs replenished every 3 days.

  • Quantification of Viral Replication:

    • Extracellular HBV DNA: Collect the cell culture supernatant and quantify the amount of HBV DNA using quantitative real-time PCR (qPCR).

    • Intracellular HBV DNA: Lyse the cells and extract intracellular HBV DNA for qPCR analysis.

  • Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) on uninfected HepG2 cells treated with the same drug concentrations to determine the 50% cytotoxic concentration (CC₅₀) and ensure that the observed antiviral effects are not due to cell death.

  • Data Analysis:

    • Calculate the EC₅₀ (50% effective concentration) for each drug alone and in combination.

    • Use software such as CalcuSyn or CompuSyn to calculate the Combination Index (CI) based on the median-effect principle of Chou and Talalay. This will determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Visualizing Mechanisms of Action and Experimental Workflow

To better understand the interplay of different antivirals and the process of evaluating their combined effects, the following diagrams are provided.

HBV_Lifecycle_and_Drug_Targets cluster_cell Hepatocyte cluster_drugs Antiviral Drug Targets Entry HBV Entry Uncoating Uncoating Entry->Uncoating cccDNA_formation cccDNA Formation Uncoating->cccDNA_formation to Nucleus Transcription Transcription cccDNA_formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Capsid_Assembly Capsid Assembly pgRNA->Capsid_Assembly Core_Protein Core Protein Translation->Core_Protein Polymerase HBV Polymerase Translation->Polymerase Core_Protein->Capsid_Assembly Polymerase->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription rcDNA rcDNA Synthesis Reverse_Transcription->rcDNA Virion_Assembly Virion Assembly & Secretion rcDNA->Virion_Assembly to ER/Golgi Entry_Inhibitor Entry Inhibitors (e.g., Bulevirtide) Entry_Inhibitor->Entry LdA This compound LdA->Reverse_Transcription NAs Other NAs (Entecavir, Tenofovir) NAs->Reverse_Transcription CAM Capsid Assembly Modulators (CAMs) CAM->Capsid_Assembly IFN Interferon-alpha IFN->Transcription Inhibits

Caption: HBV lifecycle and points of inhibition by different antiviral classes.

Synergy_Evaluation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis cluster_results Results Interpretation cell_culture Culture HepG2.2.15 cells drug_prep Prepare serial dilutions of This compound & Test Drug treatment Treat cells with drugs individually and in combination drug_prep->treatment incubation Incubate for 6-9 days (replenish media & drugs) treatment->incubation quantification Quantify extracellular and intracellular HBV DNA (qPCR) incubation->quantification cytotoxicity Assess cytotoxicity (MTS assay) incubation->cytotoxicity ci_calc Calculate Combination Index (CI) using Median-Effect Analysis quantification->ci_calc cytotoxicity->ci_calc interpretation Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) ci_calc->interpretation

References

validating the specificity of 2'-Deoxy-L-adenosine for hepadnaviruses

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The landscape of antiviral therapeutics for hepadnaviruses, the family of viruses that includes Hepatitis B virus (HBV), is dominated by nucleos(t)ide analogues that target the viral reverse transcriptase. While effective, the long-term use of current therapies can be limited by the development of drug resistance. This guide provides a comparative analysis of 2'-Deoxy-L-adenosine, an L-nucleoside analogue, highlighting its remarkable specificity for hepadnaviruses when compared to established antiviral agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the unique profile of this compound.

High Specificity of this compound for Hepadnaviruses

This compound has demonstrated potent and selective inhibitory activity against members of the Hepadnaviridae family, including HBV, woodchuck hepatitis virus (WHV), and duck hepatitis B virus (DHBV). A key differentiating feature of this compound is its lack of activity against a broad range of other DNA and RNA viruses, a characteristic not always shared by other nucleoside analogues.

Comparative Antiviral Activity

The following table summarizes the in vitro antiviral activity of this compound against hepadnaviruses and its lack of activity against a panel of other viruses. For comparison, the reported efficacy of currently approved HBV nucleos(t)ide analogues is also presented.

CompoundVirus FamilyVirusAssay SystemEC₅₀ / IC₅₀ (µM)Reference
This compound Hepadnaviridae Hepatitis B Virus (HBV) Not Specified0.09 (IC₅₀)
Hepadnaviridae Woodchuck Hepatitis Virus (WHV) polymerase Enzyme Assay0.24 - 1.82 (IC₅₀ for triphosphate) [1]
RetroviridaeHIV-1Cell Culture>200[1]
HerpesviridaeHerpes Simplex Virus 1 & 2 (HSV-1, HSV-2)Cell Culture>200[1]
HerpesviridaeVaricella-Zoster Virus (VZV)Cell Culture>200[1]
HerpesviridaeEpstein-Barr Virus (EBV)Cell Culture>200[1]
HerpesviridaeHuman Cytomegalovirus (HCMV)Cell Culture>200[1]
AdenoviridaeAdenovirus type 1Cell Culture>200[1]
OrthomyxoviridaeInfluenza A & B virusesCell Culture>200[1]
ParamyxoviridaeMeasles virusCell Culture>200[1]
ParamyxoviridaeParainfluenza virus type 3Cell Culture>200[1]
PicornaviridaeRhinovirus type 5Cell Culture>200[1]
PneumoviridaeRespiratory Syncytial Virus (RSV) type ACell Culture>200[1]
Lamivudine Hepadnaviridae Hepatitis B Virus (HBV) Not SpecifiedNot Specified
Adefovir Dipivoxil Hepadnaviridae Hepatitis B Virus (HBV) Not SpecifiedNot Specified
Entecavir Hepadnaviridae Hepatitis B Virus (HBV) Not SpecifiedNot Specified
Telbivudine Hepadnaviridae Hepatitis B Virus (HBV) Not SpecifiedNot Specified
Tenofovir Disoproxil Fumarate Hepadnaviridae Hepatitis B Virus (HBV) Not SpecifiedNot Specified
Tenofovir Alafenamide Hepadnaviridae Hepatitis B Virus (HBV) Not SpecifiedNot Specified

Note: EC₅₀ and IC₅₀ values can vary between studies due to different cell lines, viral strains, and assay conditions. The data presented here is for comparative purposes.

Mechanism of Action and Selectivity

The specificity of this compound is attributed to its unique stereochemical configuration (L-configuration) which is preferentially recognized by the hepadnaviral reverse transcriptase (polymerase) over host cell DNA polymerases.

G cluster_cell Hepatocyte 2-dL-A This compound 2-dL-ATP This compound Triphosphate 2-dL-A->2-dL-ATP Cellular Kinases Mitochondrial_Function Mitochondrial Function (Unaffected) 2-dL-A->Mitochondrial_Function No Interference HBV_RT HBV Reverse Transcriptase 2-dL-ATP->HBV_RT Competitive Inhibition Host_Polymerases Host DNA Polymerases (α, β, γ) 2-dL-ATP->Host_Polymerases No Significant Interaction Viral_DNA Viral DNA Synthesis (Inhibited) HBV_RT->Viral_DNA

Caption: Mechanism of this compound in hepatocytes.

Studies have shown that this compound does not inhibit human DNA polymerases α, β, and γ, nor does it interfere with mitochondrial function, which are common off-target effects of some nucleoside analogues that can lead to toxicity.

Experimental Protocols

To ensure the reproducibility and transparent evaluation of the data presented, the following are detailed methodologies for key experiments cited in the validation of this compound's specificity.

Antiviral Activity Assay against Hepatitis B Virus (HBV)

This protocol is a standard method for evaluating the efficacy of antiviral compounds against HBV in a cell culture system.

G start Start seed_cells Seed HepG2.2.15 cells in 96-well plates start->seed_cells treat_cells Treat cells with serial dilutions of this compound and control compounds seed_cells->treat_cells incubate Incubate for 6-9 days, replacing medium and drug every 3 days treat_cells->incubate collect_supernatant Collect culture supernatant incubate->collect_supernatant extract_dna Extract HBV DNA from supernatant collect_supernatant->extract_dna quantify_dna Quantify HBV DNA by qPCR extract_dna->quantify_dna calculate_ec50 Calculate EC₅₀ value quantify_dna->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for HBV antiviral activity assay.

Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses the HBV genome, are used. Procedure:

  • HepG2.2.15 cells are seeded in 96-well microtiter plates.

  • After 24 hours, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound or control compounds.

  • The cells are incubated for a period of 6 to 9 days, with the medium and compounds being replenished every 3 days.

  • At the end of the incubation period, the culture supernatant is collected.

  • HBV DNA is extracted from the supernatant.

  • The amount of extracellular HBV DNA is quantified using quantitative polymerase chain reaction (qPCR).

  • The 50% effective concentration (EC₅₀) is calculated by determining the concentration of the compound that inhibits HBV DNA replication by 50% compared to untreated controls.

Cytotoxicity Assay

This assay is performed to determine the concentration of the compound that is toxic to the host cells, which is crucial for calculating the selectivity index (SI = CC₅₀/EC₅₀).

G start Start seed_cells Seed HepG2 cells in 96-well plates start->seed_cells treat_cells Treat cells with serial dilutions of this compound seed_cells->treat_cells incubate Incubate for the same duration as the antiviral assay treat_cells->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan (B1609692) crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_cc50 Calculate CC₅₀ value read_absorbance->calculate_cc50 end End calculate_cc50->end

Caption: Workflow for MTT cytotoxicity assay.

Cell Line: HepG2 cells (or the same cell line used in the antiviral assay). Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Procedure:

  • HepG2 cells are seeded in 96-well plates.

  • After 24 hours, the cells are treated with serial dilutions of this compound.

  • The incubation period is the same as that used in the antiviral assay.

  • Following incubation, the MTT reagent is added to each well.

  • The plates are incubated to allow for the conversion of MTT to formazan crystals by viable cells.

  • A solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

Human DNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the triphosphate form of the nucleoside analogue on the activity of human DNA polymerases.

Enzymes: Recombinant human DNA polymerases α, β, and γ. Substrate: Activated DNA (e.g., calf thymus DNA treated with DNase I). Procedure:

  • The triphosphate form of this compound is synthesized.

  • The reaction mixture containing the DNA template/primer, a specific human DNA polymerase, and a mixture of deoxynucleotide triphosphates (dNTPs), including a radiolabeled dNTP, is prepared.

  • Serial dilutions of the triphosphate of this compound are added to the reaction mixtures.

  • The reactions are incubated to allow DNA synthesis to occur.

  • The amount of radiolabeled dNTP incorporated into the newly synthesized DNA is measured.

  • The 50% inhibitory concentration (IC₅₀) is determined as the concentration of the compound's triphosphate that reduces the activity of the DNA polymerase by 50%.

Conclusion

References

L-Nucleosides Versus D-Nucleosides: A Comparative Guide to Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of nucleoside analogs as therapeutic agents has been a cornerstone of antiviral and anticancer chemotherapy. These molecules, which mimic natural nucleosides, can interfere with DNA and RNA synthesis, leading to cytotoxic effects in rapidly dividing cells. A key distinction within this class of compounds is their stereochemistry, specifically the L- and D-configurations of the sugar moiety. While naturally occurring nucleosides are in the D-configuration, their synthetic L-enantiomers have garnered significant interest due to their often-favorable therapeutic profiles, including reduced cytotoxicity to host cells. This guide provides an objective comparison of the cytotoxicity of L-nucleosides versus their D-counterparts, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the in vitro cytotoxicity (IC₅₀/CC₅₀) of various L- and D-nucleoside analogs across different cancer cell lines. A lower value indicates greater cytotoxicity.

Nucleoside AnalogCell LineL-Isomer IC₅₀/CC₅₀ (µM)D-Isomer IC₅₀/CC₅₀ (µM)Fold Difference (D/L)Reference
FMAU 2.2.15 (HepG2-HBV)>20050>4[1]
OddC Various solid tumor cellsSelectively toxicGenerally more toxic to normal cellsVaries[2]
Fd4C PBM, Vero, CEM>100--[2]

Note: IC₅₀ (50% inhibitory concentration) and CC₅₀ (50% cytotoxic concentration) values can vary depending on the specific experimental conditions, including the cell line, exposure time, and assay used.[3]

Mechanism of Action: A Tale of Two Enantiomers

The cytotoxic effects of both L- and D-nucleoside analogs are primarily mediated through their incorporation into newly synthesized DNA, leading to chain termination and the induction of apoptosis (programmed cell death).[4][5] However, the differential cytotoxicity between the two enantiomers often stems from the stereospecificity of cellular enzymes involved in their metabolism and incorporation.

Metabolic Activation: Nucleoside analogs are prodrugs that must be phosphorylated to their active triphosphate form. This process is initiated by nucleoside kinases, such as deoxycytidine kinase (dCK). While some kinases can phosphorylate both L- and D-isomers, the efficiency can vary, influencing the intracellular concentration of the active drug.[6]

DNA Polymerase Inhibition: The triphosphate forms of nucleoside analogs compete with natural deoxynucleoside triphosphates for incorporation into DNA by DNA polymerases. The unnatural stereochemistry of L-nucleoside triphosphates can lead to a more profound disruption of DNA synthesis and may be less efficiently excised by the proofreading machinery of cellular DNA polymerases, contributing to their cytotoxic effect.[7] Conversely, viral reverse transcriptases and some tumor-specific polymerases may exhibit a higher affinity for L-nucleoside triphosphates, providing a basis for selective toxicity.

Experimental Protocols

MTT Assay for Cytotoxicity (IC₅₀ Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the L- and D-nucleoside analogs for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[11]

MTT_Workflow A Seed Cells in 96-well plate B Treat with Nucleoside Analogs (L- & D-isomers) A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 G->H

Workflow for MTT Cytotoxicity Assay.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14]

Protocol:

  • Cell Treatment: Treat cells with the L- and D-nucleoside analogs at their respective IC₅₀ concentrations for a predetermined time.

  • Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

AnnexinV_Workflow A Treat Cells with Nucleosides B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in Dark D->E F Analyze by Flow Cytometry E->F

Workflow for Annexin V/PI Apoptosis Assay.

Signaling Pathways in Nucleoside-Induced Apoptosis

The incorporation of L- and D-nucleoside analogs into DNA triggers a DNA damage response (DDR), which, if the damage is irreparable, leads to the activation of apoptotic signaling pathways.[4]

Apoptosis_Pathway cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage and Sensing cluster_2 Apoptosis Signal Transduction cluster_3 Execution Phase L_Nucleoside L-Nucleoside L_Nuc_MP L-Nucleoside Monophosphate L_Nucleoside->L_Nuc_MP dCK L_Nuc_DP L-Nucleoside Diphosphate L_Nuc_MP->L_Nuc_DP L_Nuc_TP L-Nucleoside Triphosphate L_Nuc_DP->L_Nuc_TP Incorp Incorporation into DNA by DNA Polymerase L_Nuc_TP->Incorp Stall Replication Fork Stalling & DNA Strand Breaks Incorp->Stall ATM_ATR ATM/ATR Activation Stall->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Upregulates pro-apoptotic Bcl-2 family members MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Signaling Pathway of L-Nucleoside-Induced Apoptosis.

Pathway Description:

  • Cellular Entry and Activation: L-nucleosides enter the cell and are phosphorylated by kinases, such as dCK, to their active triphosphate form.[6]

  • DNA Damage: The L-nucleoside triphosphate is incorporated into the replicating DNA, causing chain termination and stalling of the replication fork. This leads to the formation of DNA strand breaks.[4][5]

  • Damage Sensing and Signal Transduction: The DNA damage is recognized by sensor proteins like ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[4] These kinases then activate downstream effectors, including the tumor suppressor protein p53.[2]

  • Mitochondrial (Intrinsic) Pathway Activation: Activated p53 upregulates the expression of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak. These proteins translocate to the mitochondria and induce mitochondrial outer membrane permeabilization (MOMP).[15][16]

  • Apoptosome Formation and Caspase Activation: MOMP leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[15]

  • Execution Phase: Activated caspase-9, an initiator caspase, cleaves and activates effector caspases, such as caspase-3 and -7. These executioner caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11]

Conclusion

The stereochemistry of nucleoside analogs plays a critical role in their cytotoxic profile. L-nucleosides often exhibit a wider therapeutic window compared to their D-enantiomers, demonstrating lower toxicity to normal cells while retaining potent activity against viral or cancer cells. This differential cytotoxicity is largely attributed to the stereospecificity of cellular enzymes involved in their metabolism and interaction with DNA polymerases. Understanding these differences is paramount for the rational design and development of safer and more effective nucleoside-based therapies. The experimental protocols and signaling pathway outlined in this guide provide a framework for the continued investigation and comparison of these important therapeutic agents.

References

Comparative Analysis of 2'-Deoxy-L-adenosine's Mechanism of Action in Hepatitis B Virus (HBV) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of 2'-Deoxy-L-adenosine with other leading nucleoside analog alternatives for the treatment of Hepatitis B Virus (HBV) infection. The information presented is supported by available experimental data to offer an objective assessment of its therapeutic potential.

Mechanism of Action: A Shared Strategy of Chain Termination

This compound, like other nucleoside analogs used in antiviral therapy, functions as a competitive inhibitor of the viral DNA polymerase. Its mechanism of action is centered on the principle of chain termination during viral DNA replication. Following administration, this compound is taken up by liver cells and undergoes intracellular phosphorylation by host cell kinases to its active triphosphate form. This triphosphate analog then competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into the elongating viral DNA strand by the HBV reverse transcriptase/DNA polymerase.

Crucially, once incorporated, the absence of a 3'-hydroxyl group on the L-nucleoside sugar moiety prevents the formation of the next phosphodiester bond, thereby terminating the extension of the DNA chain. This premature termination of viral DNA synthesis effectively halts HBV replication. A key advantage of L-nucleosides, including this compound, is their stereochemical difference from the natural D-nucleosides utilized by human DNA polymerases. This distinction confers a high degree of selectivity, as human DNA polymerases (α, β, and γ) do not readily recognize or incorporate these L-analogs, leading to a favorable safety profile with minimal mitochondrial toxicity.[1]

Comparative Performance Data

The following table summarizes the available in vitro data for this compound and its comparators, lamivudine (B182088) and entecavir (B133710). It is important to note that direct head-to-head comparative studies providing EC50 and CC50 values under identical experimental conditions are limited in the publicly available literature. The data presented below is compiled from various sources and should be interpreted with this consideration.

CompoundAntiviral Potency (EC50 in HepG2 2.2.15 cells)Cytotoxicity (CC50 in HepG2 2.2.15 cells)Therapeutic Index (CC50/EC50)
This compound (as β-L-D4A) 0.2 µM[2]200 µM[2]1000[2]
Lamivudine Not directly available in the same studyNot directly available in the same study~750[2]
Entecavir Not directly available in the same studyNot directly available in the same study>8000[3]

Note: The data for this compound is based on studies of a closely related analogue, β-L-2',3'-didehydro-2',3'-dideoxyadenosine (β-L-D4A).

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound's mechanism of action are provided below.

Cell-Based HBV Replication Assay (HepG2 2.2.15 Model)

This assay is fundamental for determining the antiviral efficacy (EC50) and cytotoxicity (CC50) of a compound.

Objective: To quantify the inhibition of HBV DNA replication and assess the toxicity of the test compound in a stable HBV-producing human hepatoblastoma cell line.

Methodology:

  • Cell Culture: HepG2 2.2.15 cells, which are constitutively expressing and replicating HBV, are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., this compound, lamivudine, entecavir) for a period of 6 to 9 days, with media and compound changes every 2-3 days.

  • DNA Extraction:

    • Extracellular (Virion) DNA: The cell culture supernatant is collected and treated with DNase I to remove any contaminating cellular DNA. Viral particles are then precipitated (e.g., with polyethylene (B3416737) glycol) and lysed to release the viral DNA.

    • Intracellular (Replicative Intermediates) DNA: The cells are lysed, and the total intracellular DNA is extracted.

  • HBV DNA Quantification: The amount of HBV DNA in both extracellular and intracellular fractions is quantified using a validated quantitative polymerase chain reaction (qPCR) assay targeting a specific region of the HBV genome.

  • Cytotoxicity Assessment (MTT Assay): In parallel plates, the viability of the HepG2 2.2.15 cells after compound treatment is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of the cells, which correlates with cell viability.

  • Data Analysis:

    • EC50 Calculation: The concentration of the compound that inhibits HBV DNA replication by 50% is calculated from the dose-response curve of HBV DNA levels.

    • CC50 Calculation: The concentration of the compound that reduces cell viability by 50% is calculated from the dose-response curve of the MTT assay.

    • Therapeutic Index (TI): The TI is calculated as the ratio of CC50 to EC50.

In Vitro HBV DNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of the active triphosphate form of the nucleoside analog on the enzymatic activity of HBV polymerase.

Objective: To determine the 50% inhibitory concentration (IC50) of the triphosphate of the test compound against recombinant HBV DNA polymerase.

Methodology:

  • Enzyme and Template Preparation: Recombinant HBV polymerase is purified. A synthetic template-primer system, such as a poly(dA)-oligo(dT) duplex, is used to mimic the viral DNA replication process.

  • Reaction Mixture: The assay is performed in a reaction buffer containing the recombinant HBV polymerase, the template-primer, a mixture of the four natural deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, dTTP), one of which is radiolabeled (e.g., [α-³²P]dATP), and varying concentrations of the test compound's triphosphate form.

  • Reaction and Termination: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period. The reaction is then stopped by the addition of a quenching solution (e.g., EDTA).

  • Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the radiolabeled dNTP. This can be done by spotting the reaction mixture onto a filter membrane, washing away unincorporated nucleotides, and measuring the radioactivity on the filter using a scintillation counter.

  • IC50 Calculation: The concentration of the test compound's triphosphate that inhibits the polymerase activity by 50% is determined from the dose-response curve.

Mitochondrial Toxicity Assay (Mitochondrial DNA Polymerase Gamma Inhibition)

This assay assesses the potential for off-target effects on mitochondrial DNA replication, a common concern with nucleoside analogs.

Objective: To determine the inhibitory effect of the triphosphate form of the test compound on the activity of human mitochondrial DNA polymerase gamma (Pol γ).

Methodology:

  • Enzyme and Template Preparation: Recombinant human mitochondrial DNA polymerase gamma is used. A suitable DNA template-primer is prepared.

  • Reaction Mixture: The assay is conducted in a reaction buffer containing Pol γ, the template-primer, a mixture of the four dNTPs (one radiolabeled), and varying concentrations of the test compound's triphosphate.

  • Reaction and Quantification: The reaction is initiated, incubated, and terminated similarly to the HBV polymerase assay. The incorporation of the radiolabeled nucleotide is measured to quantify DNA synthesis.

  • Data Analysis: The inhibitory activity of the test compound on Pol γ is determined and compared to its inhibitory activity on the viral polymerase to assess its selectivity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the mechanism of action of this compound and the experimental workflows used for its validation.

HBV_Replication_and_Inhibition cluster_cell Hepatocyte HBV_entry HBV Entry Uncoating Uncoating HBV_entry->Uncoating rcDNA_to_cccDNA rcDNA -> cccDNA (in Nucleus) Uncoating->rcDNA_to_cccDNA Transcription Transcription (pgRNA & mRNAs) rcDNA_to_cccDNA->Transcription Translation Translation (Viral Proteins) Transcription->Translation Encapsidation Encapsidation (pgRNA + Polymerase) Transcription->Encapsidation pgRNA Translation->Encapsidation Polymerase Virion_Assembly Virion Assembly Translation->Virion_Assembly Surface Proteins Reverse_Transcription Reverse Transcription (- strand DNA synthesis) Encapsidation->Reverse_Transcription DNA_Synthesis DNA Synthesis (+ strand DNA synthesis) Reverse_Transcription->DNA_Synthesis DNA_Synthesis->Virion_Assembly rcDNA Virion_Release Virion Release Virion_Assembly->Virion_Release Drug_Uptake This compound Uptake Phosphorylation Phosphorylation to Triphosphate Drug_Uptake->Phosphorylation Incorporation Incorporation into Viral DNA Phosphorylation->Incorporation Incorporation->Reverse_Transcription Inhibits Incorporation->DNA_Synthesis Inhibits Chain_Termination Chain Termination

Caption: HBV Replication Cycle and Site of Action of this compound.

Experimental_Workflow Start Start: Compound Synthesis (this compound) Cell_Assay Cell-Based HBV Replication Assay (HepG2 2.2.15 cells) Start->Cell_Assay Polymerase_Assay In Vitro HBV DNA Polymerase Inhibition Assay Start->Polymerase_Assay Mito_Tox Mitochondrial Toxicity Assay (Pol γ Inhibition) Start->Mito_Tox EC50 Determine EC50 (Antiviral Potency) Cell_Assay->EC50 CC50 Determine CC50 (Cytotoxicity) Cell_Assay->CC50 TI Calculate Therapeutic Index (CC50/EC50) EC50->TI CC50->TI End End: Candidate Evaluation TI->End IC50 Determine IC50 (Polymerase Inhibition) Polymerase_Assay->IC50 IC50->End Selectivity Assess Selectivity (HBV Pol vs. Pol γ) Mito_Tox->Selectivity Selectivity->End

Caption: Workflow for the Preclinical Validation of this compound.

Conclusion

This compound demonstrates a potent and selective mechanism of action against HBV replication, consistent with the established class of L-nucleoside analogs. Its mode of action, through chain termination of viral DNA synthesis, is well-understood. The available data suggests a favorable therapeutic index, with high antiviral activity and low cytotoxicity, attributed to its specific inhibition of the viral polymerase without significantly affecting human DNA polymerases or mitochondrial function.[1][2] While direct, side-by-side comparative data with currently approved drugs like lamivudine and entecavir is not extensively available in the public domain, the existing evidence positions this compound as a promising candidate for further investigation in the development of novel anti-HBV therapies. Further studies are warranted to fully elucidate its comparative efficacy and safety profile in a clinical setting.

References

A Comparative Analysis of the Metabolic Stability of 2'-Deoxy-L-adenosine and Other L-Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of nucleoside analogs is paramount for the design of effective and durable therapeutic agents. This guide provides a comparative overview of the metabolic stability of 2'-Deoxy-L-adenosine, contrasting it with other L-nucleosides and their naturally occurring D-enantiomers. The inherent resistance of L-nucleosides to degradation by mammalian enzymes offers a significant advantage in drug development, leading to improved pharmacokinetic profiles.

The chirality of the sugar moiety in nucleosides plays a crucial role in their recognition by metabolic enzymes. Natural nucleosides exist as D-enantiomers, and the enzymes responsible for their metabolism are stereospecific. Consequently, L-nucleosides, the mirror images of their D-counterparts, are generally poor substrates for these enzymes, leading to enhanced metabolic stability.[1]

Enhanced Stability of this compound

This compound exhibits remarkable resistance to key enzymes involved in purine (B94841) metabolism. Unlike its endogenous counterpart, 2'-deoxy-D-adenosine, the L-isomer is not a substrate for adenosine (B11128) deaminase (ADA) or adenosine kinase (AK). ADA is responsible for the deamination of deoxyadenosine (B7792050) to deoxyinosine, a critical step in its catabolism. Similarly, AK initiates the salvage pathway by phosphorylating deoxyadenosine. The inability of these enzymes to process this compound significantly prolongs its biological half-life.

Comparative Metabolic Stability of L-Nucleosides

NucleosideKey Metabolic Enzymes (for D-enantiomer)Expected Metabolic Stability of L-enantiomer
This compound Adenosine Deaminase (ADA), Adenosine Kinase (AK)High (Not a substrate for ADA or AK)
L-Thymidine Thymidine (B127349) Kinase (TK), Thymidine Phosphorylase (TP)High (Poor substrate for mammalian TK)
L-Cytidine Cytidine Deaminase (CDA), Deoxycytidine Kinase (dCK)High (Expected resistance to CDA)
L-Guanosine Purine Nucleoside Phosphorylase (PNP), Deoxyguanosine Kinase (dGK)High (Expected resistance to PNP)

Metabolic Pathways of D-Nucleosides: A Contrast

To fully appreciate the stability of L-nucleosides, it is essential to understand the metabolic pathways of their D-enantiomers.

2'-Deoxy-D-adenosine Metabolism

The metabolic fate of 2'-deoxy-D-adenosine is primarily governed by two pathways: the salvage pathway and the catabolic pathway. In the salvage pathway, adenosine kinase (AK) phosphorylates deoxyadenosine to deoxyadenosine monophosphate (dAMP), which is subsequently converted to the diphosphate (B83284) (dADP) and triphosphate (dATP) forms for incorporation into DNA.[2] In the catabolic pathway, adenosine deaminase (ADA) converts deoxyadenosine to deoxyinosine, which is then further metabolized.[2]

D_Adenosine_Metabolism cluster_0 Salvage Pathway cluster_1 Catabolic Pathway dA 2'-Deoxy-D-adenosine dAMP dAMP dA->dAMP Adenosine Kinase dInosine Deoxyinosine dA->dInosine Adenosine Deaminase dADP dADP dAMP->dADP dATP dATP dADP->dATP DNA DNA dATP->DNA

Metabolism of 2'-Deoxy-D-adenosine.
D-Thymidine Metabolism

D-Thymidine is metabolized through the pyrimidine (B1678525) salvage pathway. Thymidine kinase (TK) phosphorylates thymidine to thymidine monophosphate (TMP), which is then converted to thymidine diphosphate (TDP) and thymidine triphosphate (TTP) for DNA synthesis.[3] Alternatively, thymidine phosphorylase (TP) can catabolize thymidine to thymine.[4]

D_Thymidine_Metabolism cluster_0 Salvage Pathway cluster_1 Catabolic Pathway dT D-Thymidine TMP TMP dT->TMP Thymidine Kinase Thymine Thymine dT->Thymine Thymidine Phosphorylase TDP TDP TMP->TDP TTP TTP TDP->TTP DNA DNA TTP->DNA

Metabolism of D-Thymidine.

Experimental Protocols: Microsomal Stability Assay

The metabolic stability of a compound is often assessed using an in vitro microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Objective

To determine the in vitro metabolic stability of L-nucleosides in the presence of human liver microsomes.

Materials
  • Test compounds (this compound and other L-nucleosides)

  • Human liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) or Methanol (for reaction termination)

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the microsomal suspension in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and the NADPH regenerating system at 37°C.

    • In a microcentrifuge tube, add the microsomal suspension and the test compound working solution. Pre-incubate for a few minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately add the aliquot to a tube containing a cold quenching solvent (e.g., acetonitrile with an internal standard) to stop the reaction and precipitate the proteins.

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg microsomal protein.

Microsomal_Stability_Workflow start Prepare Solutions (Compound, Microsomes, NADPH) pre_incubate Pre-incubate Microsomes and Compound at 37°C start->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) initiate->incubate quench Quench Reaction with Cold Solvent incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Calculate Half-life and Intrinsic Clearance analyze->data_analysis

Workflow for a Microsomal Stability Assay.

Conclusion

This compound, along with other L-nucleosides, demonstrates superior metabolic stability compared to their endogenous D-enantiomers. This enhanced stability is attributed to their resistance to degradation by key metabolic enzymes that are stereospecific for the D-configuration. This intrinsic property makes L-nucleosides highly attractive candidates for the development of novel therapeutics with improved pharmacokinetic profiles, potentially leading to lower required doses and reduced dosing frequency. The provided experimental protocol for the microsomal stability assay serves as a standard method for quantifying this crucial drug-like property.

References

A Comparative Guide to the Analytical Quantification of 2'-Deoxy-L-adenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2'-Deoxy-L-adenosine, a crucial component in various research and pharmaceutical development settings. We will delve into the performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering a clear and objective overview to aid in selecting the most suitable method for your specific needs.

Data Presentation: A Side-by-Side Comparison of Analytical Methods

The following table summarizes the key performance parameters of the most common analytical techniques used for the quantification of this compound and its analogs. This allows for a direct comparison of their sensitivity, linear range, and other critical validation metrics.

Analytical MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey AdvantagesKey Disadvantages
HPLC-UV Adenosine and related compounds~0.01 - 0.37 µg/mL~0.05 - 1.13 µg/mL0.25 - 100 µmol/LWidely available, cost-effective, robustLower sensitivity compared to other methods
HPLC-FD 2'-Deoxyadenosine, Cordycepin, Adenosine0.094 nmol/L (0.024 ng/mL) for 2'-deoxyadenosineNot explicitly stated, but nM level1.0 - 100.0 nMHigh sensitivity, particularly with derivatizationRequires derivatization step, which can add complexity
LC-MS/MS Adenosine and its metabolites~5.0 nMNot explicitly stated, but low nM range1.00 - 1,000 ng/mLHigh sensitivity, high selectivity, suitable for complex matricesHigher equipment cost, more complex method development

Experimental Protocols: A Detailed Look at the Methodologies

Here, we provide detailed experimental protocols for the three major analytical methods, offering a practical guide for implementation in a laboratory setting.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and widely accessible technique for the quantification of nucleosides.

Sample Preparation (Plasma): Protein Precipitation

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (e.g., 15 mM, pH 3.8) and methanol (B129727) (e.g., 90:10 v/v)[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 20 µL

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) via Pre-column Derivatization

This highly sensitive method is ideal for detecting trace amounts of this compound.

Sample Preparation and Derivatization

  • Perform protein precipitation as described for the HPLC-UV method.

  • To the dried and reconstituted sample extract, add a solution of chloroacetaldehyde (B151913) (CAA).

  • Incubate the mixture to allow for the derivatization reaction to complete, forming a fluorescent product. The reaction conditions (temperature and time) need to be optimized for the specific analyte.

  • The derivatized sample is then ready for injection.

Chromatographic Conditions

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient elution is typically used to separate the derivatized analytes. The mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the specific fluorescent derivative.

  • Injection Volume: 20 µL

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies.

Sample Preparation (Plasma): Solid-Phase Extraction (SPE)

  • Conditioning: Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.

  • Loading: Load the plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering substances.

  • Elution: Elute the analyte of interest with a stronger solvent (e.g., methanol containing a small percentage of acid or base).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

  • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is often preferred for better resolution and faster analysis times. A C18 or HILIC column can be used depending on the specific properties of the analyte.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

Mandatory Visualizations

To further clarify the experimental workflows and the relationships between the different analytical methods, the following diagrams have been generated.

Caption: General workflow for the quantification of this compound.

Method_Comparison cluster_attributes Performance Attributes cluster_methods Analytical Methods Sensitivity Sensitivity Selectivity Selectivity Cost Cost & Accessibility Complexity Method Complexity HPLC_UV HPLC-UV HPLC_UV->Sensitivity Low HPLC_UV->Selectivity Moderate HPLC_UV->Cost Low HPLC_UV->Complexity Low HPLC_FD HPLC-FD HPLC_FD->Sensitivity High HPLC_FD->Selectivity High HPLC_FD->Cost Moderate HPLC_FD->Complexity Moderate LC_MSMS LC-MS/MS LC_MSMS->Sensitivity Very High LC_MSMS->Selectivity Very High LC_MSMS->Cost High LC_MSMS->Complexity High

Caption: Comparison of analytical methods for this compound.

References

Comparative Efficacy of 2'-Deoxy-L-adenosine Against Diverse Hepatitis B Virus Genotypes: A Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Focused Examination of 2'-Deoxy-L-adenosine's Anti-HBV Activity and the Current Landscape of Genotype-Specific Research

This guide provides a comparative analysis of the anti-Hepatitis B Virus (HBV) activity of this compound (L-dA), with a specific focus on its efficacy against different HBV genotypes. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antiviral therapeutics. While this compound is recognized as a potent and selective inhibitor of HBV replication, a comprehensive review of publicly available scientific literature reveals a notable scarcity of direct comparative studies evaluating its efficacy across the various HBV genotypes.[1][2][3] This guide, therefore, presents the available data, offers a comparative context with other nucleos(t)ide analogs, and details the experimental methodologies relevant to such investigations.

Overview of this compound (L-dA)

This compound is an "unnatural" L-nucleoside analog that has demonstrated potent and selective inhibitory activity against hepadnaviruses, including HBV.[1][2][3] Its mechanism of action, like other nucleoside analogs, is understood to involve the inhibition of the viral reverse transcriptase, a crucial enzyme in the HBV replication cycle.[1] The triphosphate form of L-dA acts as a chain terminator after being incorporated into the nascent viral DNA, thus halting replication.[1] Studies have shown that L-dA does not significantly affect human DNA polymerases (α, β, and γ) or mitochondrial function, indicating a favorable selectivity profile.[1][2][3] In vivo studies using the woodchuck model of chronic HBV infection have demonstrated a significant reduction in viral load following oral administration of L-dA.[1][2][4]

Comparative Efficacy Data

However, a key patent document provides efficacy data for L-dA against HBV in the well-established HepG2 2.2.15 cell line. This cell line is known to be transfected with and constitutively express HBV of genotype D. The reported EC50 value for this compound in this system is 0.10 µM .

To provide a broader context for the anti-HBV activity of nucleos(t)ide analogs across different genotypes, the following table summarizes the activity of Tenofovir Alafenamide (TAF), a widely used anti-HBV drug, which has been studied against a range of HBV genotypes.

Antiviral AgentHBV GenotypeEC50 (nM) - In VitroReference
Tenofovir Alafenamide (TAF)A5.5[5]
Tenofovir Alafenamide (TAF)B4.2[5]
Tenofovir Alafenamide (TAF)C8.9[5]
Tenofovir Alafenamide (TAF)D4.4[5]
Tenofovir Alafenamide (TAF)E3.9[5]
Tenofovir Alafenamide (TAF)F3.1[5]
Tenofovir Alafenamide (TAF)G4.9[5]
Tenofovir Alafenamide (TAF)H3.9[5]

This table illustrates the pan-genotypic activity of Tenofovir Alafenamide for comparative purposes.

Experimental Protocols

The following are representative experimental protocols for evaluating the in vitro anti-HBV activity and cytotoxicity of compounds like this compound. These protocols are based on standard methodologies employed in the field.

In Vitro Anti-HBV Efficacy Assay in HepG2 2.2.15 Cells

This assay is widely used to determine the inhibitory effect of a compound on HBV replication.

  • Cell Culture: HepG2 2.2.15 cells, which stably replicate and express HBV (genotype D), are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.[6]

  • Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., this compound) for a specified period, typically 6-9 days, with media and compound changes every 2-3 days.

  • Quantification of Extracellular HBV DNA: After the treatment period, the cell culture supernatant is collected. Viral particles are precipitated, and the encapsidated HBV DNA is released. The amount of HBV DNA is then quantified using quantitative real-time PCR (qPCR).

  • Data Analysis: The concentration of the compound that inhibits HBV DNA replication by 50% (EC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay

This assay is performed in parallel to the antiviral assay to determine the concentration of the compound that is toxic to the host cells.

  • Cell Culture: Parental HepG2 cells (or another suitable human hepatoma cell line) are cultured under the same conditions as the antiviral assay.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with the same serial dilutions of the test compound for the same duration as the antiviral assay.

  • Cell Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay. These assays measure the metabolic activity of viable cells.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated. The selectivity index (SI), which is the ratio of CC50 to EC50, is then determined to assess the therapeutic window of the compound.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow.

HBV_Lifecycle_and_LdA_Action cluster_host_cell Hepatocyte cluster_drug_action Mechanism of this compound HBV_entry HBV Entry Uncoating Uncoating HBV_entry->Uncoating rcDNA_to_nucleus rcDNA to Nucleus Uncoating->rcDNA_to_nucleus cccDNA_formation cccDNA Formation rcDNA_to_nucleus->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Viral_Proteins Viral Proteins Translation->Viral_Proteins Viral_Proteins->Encapsidation Virion_Assembly Virion Assembly Viral_Proteins->Virion_Assembly Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription New_rcDNA New rcDNA Reverse_Transcription->New_rcDNA New_rcDNA->Virion_Assembly Virion_Release Virion Release Virion_Assembly->Virion_Release LdA This compound LdA_TP L-dA Triphosphate LdA->LdA_TP Intracellular Phosphorylation LdA_TP->Reverse_Transcription Inhibition & Chain Termination

Caption: Mechanism of Action of this compound in the HBV Life Cycle.

Experimental_Workflow cluster_Antiviral_Assay Anti-HBV Efficacy Assay cluster_Cytotoxicity_Assay Cytotoxicity Assay cluster_Analysis Data Analysis Seed_HepG2_2215 Seed HepG2 2.2.15 Cells Treat_LdA Treat with this compound (Serial Dilutions) Seed_HepG2_2215->Treat_LdA Incubate_6_9_days Incubate for 6-9 Days Treat_LdA->Incubate_6_9_days Collect_Supernatant Collect Supernatant Incubate_6_9_days->Collect_Supernatant Quantify_HBV_DNA Quantify HBV DNA (qPCR) Collect_Supernatant->Quantify_HBV_DNA Calculate_EC50 Calculate EC50 Quantify_HBV_DNA->Calculate_EC50 Calculate_SI Calculate Selectivity Index (CC50 / EC50) Calculate_EC50->Calculate_SI Seed_HepG2 Seed HepG2 Cells Treat_LdA_cyto Treat with this compound (Serial Dilutions) Seed_HepG2->Treat_LdA_cyto Incubate_6_9_days_cyto Incubate for 6-9 Days Treat_LdA_cyto->Incubate_6_9_days_cyto MTT_Assay Perform MTT Assay Incubate_6_9_days_cyto->MTT_Assay Calculate_CC50 Calculate CC50 MTT_Assay->Calculate_CC50 Calculate_CC50->Calculate_SI

Caption: General Experimental Workflow for In Vitro Anti-HBV Compound Evaluation.

Conclusion

This compound is a promising anti-HBV compound with a potent and selective mechanism of action. However, there is a clear need for further research to elucidate its efficacy against the full spectrum of HBV genotypes. Such studies would be invaluable for the continued development of L-dA as a potential therapeutic agent for chronic hepatitis B and for optimizing treatment strategies based on viral genotype. The experimental frameworks outlined in this guide provide a basis for conducting such crucial comparative investigations.

References

confirming the chain-termination mechanism of 2'-Deoxy-L-adenosine triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mechanism and Performance of 2'-Deoxy-L-adenosine triphosphate

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel antiviral and anticancer therapies has led to the exploration of unique molecular strategies. One such strategy lies in the stereochemistry of nucleoside analogs. This guide provides a comprehensive comparison of this compound triphosphate (L-dATP), the enantiomer of the naturally occurring D-dATP, and its role as a chain-terminator of DNA synthesis. We will delve into its mechanism of action, compare its performance against other nucleoside analogs, and provide detailed experimental protocols for its evaluation.

The Foundation: Chain Termination by Nucleoside Analogs

The central principle behind many successful antiviral and anticancer drugs is the termination of DNA chain elongation. DNA polymerases, the enzymes responsible for synthesizing DNA, add nucleotides to the 3'-hydroxyl group of the growing DNA strand. Chain-terminating nucleoside analogs are molecules that mimic natural deoxynucleoside triphosphates (dNTPs) but lack this crucial 3'-hydroxyl group. Once incorporated by a DNA polymerase, no further nucleotides can be added, bringing DNA synthesis to a halt.

The Chiral Advantage: The Case for L-Nucleosides

Nature exhibits a strong preference for D-isomers of sugars in nucleic acids. Consequently, viral and human DNA polymerases have evolved to efficiently recognize and incorporate D-dNTPs. L-nucleoside analogs, such as L-dATP, are the mirror images of their natural counterparts. This seemingly subtle change in stereochemistry has profound implications for their interaction with DNA polymerases.

Viral reverse transcriptases, particularly those from viruses like HIV and Hepatitis B (HBV), have been shown to be less stringent in their substrate specificity and can incorporate L-nucleoside triphosphates. In stark contrast, human DNA polymerases exhibit a high degree of stereoselectivity and are generally poor at incorporating L-isomers. This differential recognition forms the basis of the therapeutic window for L-nucleoside analogs, offering potent viral inhibition with reduced toxicity to the host.

Mechanism of Action: How L-dATP Halts DNA Synthesis

The inhibitory action of L-dATP is a two-step process:

  • Phosphorylation: In a cellular environment, the parent nucleoside, this compound, is phosphorylated by cellular kinases to its active triphosphate form, L-dATP.

  • Incorporation and Termination: L-dATP then competes with the natural dATP for the active site of a DNA polymerase. If a viral polymerase incorporates L-dATP into the growing DNA chain, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to immediate chain termination.

Recent structural studies have provided a molecular basis for the interaction of L-nucleotides with DNA polymerases. These studies reveal that L-nucleotides can bind to the active site, but their unnatural stereochemistry can lead to altered interactions and a less favorable conformation for catalysis, particularly in human polymerases.[1]

Comparative Performance of L-dATP and Other Nucleoside Analogs

While specific quantitative data for L-dATP across a wide range of polymerases is not extensively available in a single comparative study, strong inferences can be drawn from studies on other L-nucleoside analogs, such as Lamivudine (L-3TC) and Telbivudine (L-dT). These studies consistently demonstrate a significant selectivity of L-nucleoside triphosphates for viral reverse transcriptases over human DNA polymerases.

For instance, Lamivudine triphosphate is a potent inhibitor of HIV and HBV reverse transcriptases, while showing minimal inhibition of human mitochondrial DNA polymerase γ, a key factor in drug-induced toxicity. This selectivity is a hallmark of L-nucleoside analogs.

Table 1: Conceptual Comparison of L-dATP with other Adenosine Analogs

AnalogTarget Polymerase(s)Host Polymerase InhibitionMechanism of ActionKey Feature
L-dATP Viral Reverse Transcriptases (e.g., HIV, HBV)LowChain TerminationHigh selectivity for viral polymerases due to L-chirality.
ddATP (Didanosine-TP) Viral Reverse Transcriptases, various DNA polymerasesModerate to HighChain TerminationBroad-spectrum chain terminator, but with higher potential for host toxicity.
Ara-ATP (Vidarabine-TP) Viral DNA Polymerases (e.g., Herpesviruses)ModerateChain Termination & InhibitionActs as both a competitive inhibitor and a chain terminator.
Tenofovir-DP Viral Reverse TranscriptasesLowChain TerminationAcyclic nucleoside phosphonate (B1237965) with a favorable safety profile.

Visualizing the Mechanism and Workflow

Mechanism of L-dATP Chain Termination

G cluster_0 DNA Synthesis Growing DNA Growing DNA DNA Polymerase DNA Polymerase Growing DNA->DNA Polymerase binds Template DNA Template DNA Template DNA->DNA Polymerase binds Elongated DNA Elongated DNA DNA Polymerase->Elongated DNA elongation Terminated DNA Terminated DNA DNA Polymerase->Terminated DNA chain termination dATP dATP dATP->DNA Polymerase incorporation L-dATP L-dATP L-dATP->DNA Polymerase incorporation

Caption: Mechanism of DNA chain termination by L-dATP.

Experimental Workflow for DNA Polymerase Inhibition Assay

G cluster_1 Experimental Workflow Prepare Reaction Mix Prepare Reaction Mix Add Polymerase Add Polymerase Prepare Reaction Mix->Add Polymerase includes primer/template, dNTPs, L-dATP Incubate Incubate Add Polymerase->Incubate initiate reaction Quench Reaction Quench Reaction Incubate->Quench Reaction stop reaction Analyze Products Analyze Products Quench Reaction->Analyze Products e.g., gel electrophoresis Data Analysis Data Analysis Analyze Products->Data Analysis determine IC50/Ki

Caption: Workflow for determining DNA polymerase inhibition.

Experimental Protocols

DNA Polymerase Inhibition Assay

This protocol outlines a general method for determining the inhibitory potential of L-dATP against a specific DNA polymerase.

Materials:

  • Purified DNA polymerase (viral or human)

  • Primer/template DNA substrate (e.g., poly(dA)/oligo(dT))

  • Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

  • Radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dATP)

  • L-dATP stock solution

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA)

  • Quenching solution (e.g., 0.5 M EDTA)

  • Glass fiber filters

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the reaction buffer, a fixed concentration of the primer/template DNA, a fixed concentration of three unlabeled dNTPs, a fixed concentration of the radiolabeled dNTP, and varying concentrations of L-dATP. A control reaction with no L-dATP should be included.

  • Initiation: Initiate the reaction by adding a predetermined amount of the DNA polymerase to each tube.

  • Incubation: Incubate the reactions at the optimal temperature for the specific polymerase (e.g., 37°C) for a set period (e.g., 10-30 minutes), ensuring the reaction is in the linear range of product formation.

  • Quenching: Stop the reactions by adding an equal volume of quenching solution.

  • Precipitation and Washing: Spot the reaction mixtures onto glass fiber filters. Precipitate the DNA by washing the filters with cold TCA, followed by ethanol.

  • Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of polymerase activity against the concentration of L-dATP. Determine the IC50 value, which is the concentration of L-dATP that inhibits 50% of the polymerase activity.

Chain Termination Assay

This assay confirms that L-dATP acts as a chain terminator.

Materials:

  • Purified DNA polymerase

  • 5'-radiolabeled primer annealed to a template DNA of known sequence

  • Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

  • L-dATP

  • Dideoxynucleoside triphosphates (ddATP, ddCTP, ddGTP, ddTTP) for sequencing ladder

  • Reaction buffer

  • Stop solution (e.g., formamide (B127407) with loading dyes)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup: Prepare four separate reaction mixtures.

    • Control: Contains all four dNTPs.

    • L-dATP: Contains dCTP, dGTP, dTTP, and L-dATP.

    • ddATP Sequencing Ladder: Four separate reactions, each containing all four dNTPs and one of the four ddNTPs (ddATP, ddCTP, ddGTP, or ddTTP).

  • Initiation and Incubation: Add the DNA polymerase to each reaction tube and incubate at the optimal temperature for a set time.

  • Termination: Stop the reactions by adding the stop solution.

  • Denaturation and Electrophoresis: Denature the DNA by heating the samples. Load the samples onto a denaturing polyacrylamide sequencing gel.

  • Visualization: After electrophoresis, expose the gel to a phosphorimager screen or autoradiography film.

  • Analysis: Compare the banding pattern of the L-dATP lane with the control and the sequencing ladder. The presence of discrete bands in the L-dATP lane that correspond to the positions of adenine (B156593) in the template sequence confirms that L-dATP is incorporated and terminates DNA synthesis.

Conclusion

This compound triphosphate represents a compelling example of how stereochemistry can be harnessed to achieve selective inhibition of viral enzymes. Its ability to act as a chain terminator in viral DNA synthesis, coupled with its poor recognition by host cell polymerases, underscores the potential of L-nucleoside analogs as a class of therapeutic agents. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the activity of L-dATP and other novel nucleoside analogs, paving the way for the development of more effective and less toxic antiviral and anticancer drugs.

References

Lack of Inhibition of Human DNA Polymerases by 2'-Deoxy-L-adenosine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitory effects of 2'-Deoxy-L-adenosine and other nucleoside analogs on human DNA polymerases. The data presented herein validates the unique characteristic of this compound in not inhibiting key human DNA polymerases, a critical attribute for antiviral drug development.

A pivotal study in the field of antiviral research demonstrated that this compound (LdA) and its corresponding triphosphate form do not inhibit the activity of human DNA polymerases α, β, and γ.[1][2] This is a significant finding, as the inhibition of host cell DNA polymerases is a primary cause of toxicity for many nucleoside analog drugs.[3] In contrast, the naturally occurring enantiomer, 2'-deoxyadenosine (B1664071) (dAdo), has been shown to inhibit DNA synthesis in cultured human fibroblasts at a concentration of 50 µM when adenosine (B11128) deaminase is inhibited.

Comparative Inhibition of Human DNA Polymerases

To contextualize the non-inhibitory nature of this compound triphosphate (L-dATP), the following table summarizes the inhibitory activities (Kᵢ values) of various nucleoside analog triphosphates against human DNA polymerases α, β, γ, and ε. Lower Kᵢ values indicate more potent inhibition.

Nucleoside Analog TriphosphateDNA Polymerase α (Kᵢ, µM)DNA Polymerase β (Kᵢ, µM)DNA Polymerase γ (Kᵢ, µM)DNA Polymerase ε (Kᵢ, µM)
This compound-TP (L-dATP) No Inhibition Reported No Inhibition Reported No Inhibition Reported *Data Not Available
Zidovudine-TP (AZTTP)0.240.850.031.8
Didanosine-TP (ddATP)> 1001.10.032.0
Zalcitabine-TP (ddCTP)2.50.520.0031.4
Stavudine-TP (d4TTP)1.910.50.051.7
Lamivudine-TP (3TC-TP)> 100> 1001.3> 100
Acyclovir-TP0.1511.9Data Not AvailableData Not Available
Gemcitabine-TP (dFdCTP)0.20.90.10.3
Cytarabine-TP (Ara-CTP)0.11.00.20.1

*In the key study by Standring et al. (2001), it was reported that this compound did not inhibit human DNA polymerases α, β, and γ, though the specific concentration at which this was determined was not stated in the available literature.[1][2]

Experimental Protocols

The determination of DNA polymerase inhibition is typically conducted through in vitro enzymatic assays. Below are detailed methodologies for assessing the inhibition of human DNA polymerases α, β, and γ.

Human DNA Polymerase α and β Inhibition Assay

This assay measures the incorporation of a radiolabeled or fluorescently labeled deoxynucleoside triphosphate (dNTP) into a DNA template/primer.

Materials:

  • Purified recombinant human DNA polymerase α or β

  • Activated calf thymus DNA (or a specific template-primer)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)

  • dNTP mixture (dATP, dCTP, dGTP, dTTP)

  • Radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dCTP)

  • Test compound (e.g., this compound triphosphate)

  • Ice-cold 10% trichloroacetic acid (TCA) containing 1% sodium pyrophosphate

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, activated DNA, and the dNTP mixture (including the radiolabeled dNTP).

  • Add varying concentrations of the test compound to the reaction mixture. A control reaction with no inhibitor should be included.

  • Initiate the reaction by adding the DNA polymerase enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding ice-cold 10% TCA.

  • Precipitate the DNA by incubating on ice for 15-30 minutes.

  • Collect the precipitated DNA on glass fiber filters by vacuum filtration.

  • Wash the filters with 5% TCA and then with ethanol.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ or Kᵢ value.

Human DNA Polymerase γ Inhibition Assay

This assay is crucial for assessing mitochondrial toxicity. A fluorogenic assay is a common method.

Materials:

  • Purified recombinant human DNA polymerase γ

  • DNA template/primer (e.g., DR Substrate 3)

  • Reaction Buffer (e.g., 20 mM HEPES/KOH pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM β-mercaptoethanol, 0.1 mg/ml BSA, 5% glycerol)

  • dNTP mixture

  • Fluorescent nucleic acid dye (e.g., GroovyGreen™)

  • Test compound

  • 96-well or 384-well plate

Procedure:

  • In a multi-well plate, prepare a reaction mixture containing the reaction buffer, DNA template/primer, and dNTPs.

  • Add varying concentrations of the test compound. Include a no-inhibitor control.

  • Initiate the reaction by adding DNA polymerase γ.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding an EDTA solution.

  • Add the fluorescent dye, which binds to the newly synthesized double-stranded DNA.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ or Kᵢ value.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of nucleoside analog inhibitors and the general workflow for a DNA polymerase inhibition assay.

InhibitionMechanism cluster_Cell Cellular Environment cluster_Replication DNA Replication NA Nucleoside Analog (e.g., this compound) Kinases Cellular Kinases NA->Kinases Phosphorylation NAT Nucleoside Analog Triphosphate (NA-TP) Pol DNA Polymerase NAT->Pol Competitive Inhibition dNTP Natural dNTP dNTP->Pol Binds to Active Site Kinases->NAT DNA DNA Template-Primer Pol->DNA Binds to Elongation DNA Elongation Pol->Elongation Catalyzes DNA->Elongation Template for

Caption: Mechanism of competitive inhibition by nucleoside analogs.

ExperimentalWorkflow A 1. Prepare Reaction Mixture (Buffer, Template/Primer, dNTPs) B 2. Add Test Compound (Varying Concentrations) A->B C 3. Initiate Reaction (Add DNA Polymerase) B->C D 4. Incubate at 37°C C->D E 5. Terminate Reaction (e.g., with EDTA or TCA) D->E F 6. Detect Product Formation (Radioactivity or Fluorescence) E->F G 7. Data Analysis (Calculate % Inhibition, IC50/Ki) F->G

Caption: General workflow of a DNA polymerase inhibition assay.

References

Comparative Efficacy of 2'-Deoxy-L-adenosine: An Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-L-adenosine, an L-nucleoside analog, has garnered significant attention in the scientific community. Unlike its naturally occurring D-enantiomer, this compound exhibits unique biological activities that make it a compound of interest for therapeutic applications. This guide provides a comprehensive comparison of its efficacy, drawing upon available experimental data. While extensive research has established its potent antiviral properties, particularly against the Hepatitis B virus (HBV), its comparative efficacy across various cancer cell lines is an emerging area of investigation. This document will summarize the known antiviral activity and present contextual data from its D-enantiomer to provide a broader understanding of the potential of deoxyadenosine (B7792050) analogs in different cellular contexts.

Comparative Efficacy of this compound in Different Cell Lines

Currently, there is a notable scarcity of direct comparative studies detailing the cytotoxic efficacy of this compound across a wide range of cancer cell lines. The predominant focus of existing research has been on its potent antiviral effects.

Antiviral Activity Profile

This compound has been identified as a potent, specific, and selective inhibitor of HBV replication.[1][2] Studies have shown that it is also effective against the closely related duck and woodchuck hepatitis viruses.[2] A key characteristic of its antiviral activity is its favorable safety profile; it does not significantly inhibit human DNA polymerases (α, β, and γ) or compromise mitochondrial function, suggesting low off-target cytotoxicity in the context of antiviral therapy.[1][2][3] In a woodchuck model of chronic HBV infection, oral administration of this compound led to a significant reduction in viral load without associated drug-related toxicity.[2]

Contextual Efficacy of the D-enantiomer, 2'-deoxyadenosine (B1664071), in Cancer Cell Lines

To provide a framework for understanding the potential of deoxyadenosine analogs in oncology, this section summarizes the observed effects of the D-enantiomer, 2'-deoxyadenosine, in various cancer cell lines. It is crucial to note that the biological activity of the L-enantiomer may differ significantly.

Cell LineCancer TypeKey Findings
LoVo Colon CarcinomaIn combination with an adenosine (B11128) deaminase inhibitor, 2'-deoxyadenosine induces apoptosis.[4]
CCRF-CEM T-lymphoblastoid LeukemiaHighly sensitive to 2'-deoxyadenosine-induced cytotoxicity, which is associated with cell swelling and apoptosis.[5][6]
Human Melanoma Cell Lines MelanomaSensitivity to 2'-deoxyadenosine and its analogs varies among different melanoma cell lines. The toxicity is associated with the inhibition of DNA synthesis and subsequent DNA fragmentation.[7]

Mechanism of Action and Experimental Procedures

The cytotoxic effects of 2'-deoxyadenosine (the D-enantiomer) are primarily mediated through its intracellular phosphorylation to 2'-deoxyadenosine triphosphate (dATP). This accumulation of dATP is believed to inhibit ribonucleotide reductase, leading to an imbalance in the deoxynucleotide pool, subsequent inhibition of DNA synthesis, and ultimately, apoptosis.[4][8]

Visualizing the Apoptotic Pathway of 2'-deoxyadenosine

The following diagram illustrates the proposed mechanism of action for 2'-deoxyadenosine-induced apoptosis.

2-deoxyadenosine_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space dado_ext 2'-deoxyadenosine dado_int 2'-deoxyadenosine dado_ext->dado_int Nucleoside Transporter dAMP dAMP dado_int->dAMP Deoxycytidine Kinase dADP dADP dAMP->dADP dATP dATP dADP->dATP RNR_inhibition Ribonucleotide Reductase Inhibition dATP->RNR_inhibition DNA_synthesis_inhibition DNA Synthesis Inhibition RNR_inhibition->DNA_synthesis_inhibition Apoptosis Apoptosis DNA_synthesis_inhibition->Apoptosis

Apoptotic pathway of 2'-deoxyadenosine.

General Workflow for Cytotoxicity Assessment

The following diagram outlines a typical experimental workflow for determining the cytotoxic effects of a compound on different cell lines.

Cytotoxicity_Workflow start Start cell_culture Cell Line Seeding (e.g., Cancer Cell Lines A, B, C) start->cell_culture treatment Treatment with This compound (Varying Concentrations) cell_culture->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, XTT) incubation->viability_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis end End data_analysis->end

Experimental workflow for IC50 determination.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cell lines of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Conclusion

This compound is a promising antiviral agent with a well-documented high efficacy and selectivity against Hepatitis B Virus. While the exploration of L-nucleoside analogs in cancer therapy is an active area of research, there is currently a lack of comprehensive, comparative data on the efficacy of this compound across different cancer cell lines. The cytotoxic and apoptotic effects observed with its D-enantiomer in various cancer models suggest that deoxyadenosine analogs can modulate cancer cell viability. However, further research is imperative to elucidate the specific anticancer potential of this compound and to understand how its stereochemistry influences its activity in cancer cells. Future studies should focus on systematic screening across diverse cancer cell line panels to establish a clear efficacy profile and to identify potential cancer types that may be sensitive to this L-nucleoside analog.

References

Safety Operating Guide

Navigating the Safe Disposal of 2'-Deoxy-L-adenosine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 2'-Deoxy-L-adenosine, aligning with standard laboratory safety protocols and environmental regulations. While specific regulations may vary by institution and location, the following outlines a robust framework for the safe management of this chemical waste.

Immediate Safety and Handling Protocol

Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Although some safety data sheets (SDS) for similar compounds may not classify them as hazardous, it is best practice to treat all research chemicals with a degree of caution.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from potential splashes or dust.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.

Always handle this compound in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation. In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1]

Step-by-Step Disposal Procedure

The disposal of this compound should follow the principles of hazardous chemical waste management to ensure safety and regulatory compliance.[2][3][4][5]

  • Classification and Segregation: Treat this compound as a chemical waste. It should be segregated from other waste streams such as regular trash, sharps, and biohazardous waste. Do not mix it with incompatible chemicals; store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[2][6]

  • Containerization:

    • Use a dedicated, leak-proof waste container that is compatible with the chemical. Plastic containers are often preferred.[4][5]

    • The container must be clearly and accurately labeled. The label should include the chemical name ("this compound"), the concentration (if in solution), and the hazard characteristics (e.g., "Chemical Waste").[2]

    • Ensure the container is kept securely closed except when adding waste.[3][6]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA, which should be at or near the point of generation.[4][6]

    • The SAA must be inspected weekly for any signs of leakage.[6]

    • There are limits to the amount of hazardous waste that can be stored in an SAA (typically a maximum of 55 gallons).[4]

  • Waste Pickup and Disposal:

    • Once the container is full or has been in the SAA for a specified period (often up to 12 months for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3][4]

    • Never dispose of this compound down the drain or in the regular trash.[2][3]

Key Disposal Considerations

ConsiderationGuidelineRationale
Waste Minimization Order only the required amount of the chemical and use the smallest scale possible for experiments.[4]Reduces the volume of hazardous waste generated.
Container Rinsing For empty containers that held the substance, they should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must also be collected as hazardous waste.[3]Ensures that residual chemical is not improperly disposed of.
Personnel Training All laboratory personnel handling this compound must be trained on proper waste handling and disposal procedures.[2][3][5]Promotes a safe working environment and ensures compliance.
Regulatory Compliance Adhere to all federal, state, and local regulations for hazardous waste disposal, such as those established by the Resource Conservation and Recovery Act (RCRA).[5]Avoids legal penalties and protects the environment.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Handle in Ventilated Area A->B C Place Waste in Compatible Container B->C D Securely Cap and Label Container C->D E Store in Designated Satellite Accumulation Area D->E F Weekly Inspection of Container E->F G Arrange for Pickup by EH&S or Licensed Contractor F->G H Proper Off-Site Disposal G->H

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxy-L-adenosine
Reactant of Route 2
2'-Deoxy-L-adenosine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.